4-Iodo-2,1,3-benzothiadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPRWVSWECJQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379956 | |
| Record name | 4-iodo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-95-2 | |
| Record name | 4-iodo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Iodo-2,1,3-benzothiadiazole
An In-Depth Technical Guide to the Synthesis of 4-Iodo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-2,1,3-benzothiadiazole is a key heterocyclic building block in the development of advanced functional materials and pharmaceutical agents. Its utility stems from the unique electronic properties of the 2,1,3-benzothiadiazole (BTD) core—a privileged electron acceptor unit—and the versatility of the carbon-iodine bond for subsequent cross-coupling reactions.[1] This guide provides a detailed examination of the primary and alternative synthetic strategies for obtaining 4-Iodo-2,1,3-benzothiadiazole, focusing on methodological rationale, procedural details, and self-validating protocols for reliable execution.
Strategic Analysis of Synthetic Pathways
The direct functionalization of the 2,1,3-benzothiadiazole benzenoid ring presents significant challenges. The electron-withdrawing nature of the thiadiazole moiety deactivates the fused benzene ring towards electrophilic aromatic substitution.[2][3] Consequently, direct iodination often requires harsh conditions and typically yields a mixture of C4 and C7 substituted isomers, complicating purification and reducing the yield of the desired product.[1][2][3]
To overcome these challenges and ensure regiochemical purity, two strategic approaches are recommended:
-
De Novo Ring Construction: This bottom-up strategy involves synthesizing the thiadiazole ring onto a pre-iodinated benzene precursor. It is the most reliable method for ensuring the iodine atom is exclusively at the C4 position.
-
Functional Group Interconversion (FGI): This approach starts with a 2,1,3-benzothiadiazole molecule already functionalized at the C4 position with a group that can be chemically converted into an iodide. The Sandmeyer reaction, converting a primary amine to an iodide, is a classic and highly effective FGI strategy.[4][5]
This guide will detail the experimental protocols for both approaches, providing researchers with a primary and a robust alternative pathway.
Primary Recommended Synthesis: De Novo Ring Construction
This method is predicated on the principle of building complexity from a simple, correctly substituted starting material. The key reaction is the cyclocondensation of 3-iodo-1,2-phenylenediamine with a sulfur source, most commonly thionyl chloride (SOCl₂), a reaction known to proceed in high yield for the parent BTD.[6]
Causality and Mechanistic Insight
The choice of a de novo strategy is a direct response to the regioselectivity challenge. By introducing the iodine substituent on the precursor before the formation of the heterocyclic ring, the ambiguity of direct electrophilic addition is completely avoided. The reaction of an o-phenylenediamine with thionyl chloride proceeds via the formation of an intermediate N-sulfinylamine, followed by an intramolecular electrophilic attack and subsequent elimination to form the stable, aromatic thiadiazole ring.
Experimental Workflow: De Novo Synthesis
Caption: Workflow for the de novo .
Detailed Experimental Protocol: De Novo Synthesis
Step 1: Synthesis of 3-Iodo-1,2-phenylenediamine (Adapted from standard nitroaniline reduction procedures[7][8])
-
Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 3-iodo-2-nitroaniline (10.0 g, 37.6 mmol) and 95% ethanol (100 mL).
-
Reagent Addition: While stirring vigorously, add a 20% aqueous solution of sodium hydroxide (20 mL). Heat the mixture to a gentle reflux on a steam bath.
-
Reduction: Carefully add zinc dust (14.7 g, 225 mmol, 6 equivalents) in small portions, ensuring the reaction rate remains vigorous but controlled. The deep red color of the solution will gradually fade.
-
Reaction Monitoring: After the final addition of zinc, continue to reflux with stirring for an additional 1-2 hours until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) confirms the consumption of the starting material.
-
Work-up: Filter the hot mixture through a pad of Celite to remove the zinc residue. Wash the residue with two portions of hot ethanol (50 mL each).
-
Purification: Combine the filtrates, add sodium hydrosulfite (1-2 g) to prevent oxidation, and concentrate the solution under reduced pressure. Cool the resulting slurry in an ice bath to crystallize the product. Collect the crystals by suction filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield 3-iodo-1,2-phenylenediamine.
Step 2: Synthesis of 4-Iodo-2,1,3-benzothiadiazole (Adapted from the synthesis of 2,1,3-benzothiadiazole[6])
-
Reaction Setup: In a 100 mL flask under an inert atmosphere (N₂ or Argon), dissolve 3-iodo-1,2-phenylenediamine (5.0 g, 21.4 mmol) in anhydrous pyridine (40 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (3.4 mL, 47.0 mmol, 2.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g). The product will precipitate as a solid.
-
Purification: Collect the crude solid by suction filtration and wash thoroughly with water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure 4-Iodo-2,1,3-benzothiadiazole as a solid.
Alternative Synthesis: Functional Group Interconversion (FGI) via Sandmeyer Reaction
This pathway is an excellent alternative if 4-amino-2,1,3-benzothiadiazole is a more accessible starting material. The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl iodide.[9][10]
Causality and Mechanistic Insight
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[5][11] The process begins with the diazotization of the primary amine using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is a superb leaving group (N₂ gas). The subsequent introduction of an iodide salt (e.g., KI) leads to a single-electron transfer, generating an aryl radical.[5] This radical then abstracts an iodine atom from another iodide source to form the final product. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[9][10]
Experimental Workflow: FGI Synthesis
Caption: Workflow for the FGI synthesis via the Sandmeyer reaction.
Detailed Experimental Protocol: FGI Synthesis (Adapted from general Sandmeyer iodination procedures[9][12])
-
Reaction Setup: In a 100 mL beaker, prepare a solution of 4-amino-2,1,3-benzothiadiazole (5.0 g, 33.1 mmol) in deionized water (60 mL) and concentrated sulfuric acid (5.1 mL, 92.6 mmol). Stir until a solution or fine suspension is formed.
-
Diazotization: Cool the mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂) (2.74 g, 39.7 mmol) in cold deionized water (15 mL). Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (22.0 g, 132 mmol) in deionized water (15 mL). Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The product will precipitate out of the solution.
-
Work-up: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (indicated by the disappearance of the dark iodine color).
-
Purification: Collect the solid product by suction filtration. Wash the solid with cold water. The crude product can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), drying the organic layer over anhydrous Na₂SO₄, filtering, and removing the solvent under reduced pressure. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Data Summary and Comparison
| Parameter | De Novo Ring Construction | Functional Group Interconversion (FGI) |
| Key Precursor | 3-Iodo-1,2-phenylenediamine | 4-Amino-2,1,3-benzothiadiazole |
| Key Reagents | Thionyl chloride, Pyridine | Sodium nitrite, Sulfuric acid, Potassium iodide |
| Regioselectivity | Excellent (pre-defined by precursor) | Excellent (pre-defined by precursor) |
| Typical Yields | High (often >80% for cyclization) | Good to High (typically 60-85%)[9] |
| Key Advantage | Unambiguous regiochemical control. | Utilizes a potentially more available BTD precursor. |
| Considerations | Requires synthesis or sourcing of the iodinated phenylenediamine. | Diazonium salts can be unstable; requires careful temperature control. |
Conclusion
The is most reliably achieved through a de novo ring construction strategy starting from 3-iodo-1,2-phenylenediamine. This method provides absolute control over the position of the iodo substituent, leading to a high-purity product. As a robust and valuable alternative, the functional group interconversion of 4-amino-2,1,3-benzothiadiazole via the Sandmeyer reaction offers an excellent pathway, particularly when the amino-substituted precursor is readily accessible. The choice between these methods will ultimately depend on the availability of starting materials and the specific constraints of the research or development program. Both protocols presented herein are designed to be self-validating and grounded in well-established chemical principles, providing a reliable foundation for accessing this critical synthetic intermediate.
References
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NROChemistry. Sandmeyer Reaction. Available from: [Link]
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YouTube. Sandmeyer Reaction - experimental procedure and set up. 2022. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
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Wikipedia. Sandmeyer reaction. 2023. Available from: [Link]
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Wikipedia. 2,1,3-Benzothiadiazole. 2023. Available from: [Link]
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ACS Omega. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. 2018. Available from: [Link]
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L.S.College, Muzaffarpur. Sandmeyer reaction. 2022. Available from: [Link]
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PubMed Central. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. 2021. Available from: [Link]
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ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. 2021. Available from: [Link]
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Diva-portal.org. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. 2021. Available from: [Link]
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Wikimedia Commons. File:2,1,3-Benzothiadiazole synthesis.png. 2020. Available from: [Link]
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RSC Publishing. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. 2024. Available from: [Link]
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ScienceDirect. A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. 2000. Available from: [Link]
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MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. 2022. Available from: [Link]
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Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. 2021. Available from: [Link]
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Semantic Scholar. Synthesis of 3-Iodo Derivatives of Flavones, Thioflavones and Thiochromones. 1993. Available from: [Link]
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METU. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. 2017. Available from: [Link]
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MDPI. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. 2023. Available from: [Link]
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Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link]
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Taylor & Francis. o-Phenylenediamine – Knowledge and References. Available from: [Link]
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Wikipedia. o-Phenylenediamine. 2023. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. 2013. Available from: [Link]
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PubMed. 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7. 2002. Available from: [Link]
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PubMed Central. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][9][10]Thiazin-4-One Derivatives. 2024. Available from: [Link]
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ResearchGate. Synthesis and characterization of 4,7-di(3,4-ethylenedioxythiophene)-2,1,3-benzothiadiazole based low-band-gap copolymer | Request PDF. 2015. Available from: [Link]
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An In-Depth Technical Guide to 4-Iodo-2,1,3-benzothiadiazole (CAS 352018-95-2): A Versatile Building Block for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Iodo-2,1,3-benzothiadiazole. While specific biological and pharmacological data for this particular compound are limited in publicly available literature, this document will extrapolate from the well-established chemistry of the benzothiadiazole scaffold to offer insights into its utility as a synthetic intermediate in drug discovery and materials science.
Core Properties and Physicochemical Data
4-Iodo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound. The presence of the iodine atom at the 4-position makes it a key intermediate for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Table 1: Physicochemical Properties of 4-Iodo-2,1,3-benzothiadiazole
| Property | Value | Reference(s) |
| CAS Number | 352018-95-2 | |
| Molecular Formula | C₆H₃IN₂S | [1][2] |
| Molecular Weight | 262.07 g/mol | [1][2] |
| Appearance | Pale-yellow to yellow-brown solid | [3] |
| Melting Point | 96-97 °C | [3] |
| Boiling Point | 298.2 °C | [4] |
| Density | 2.156 g/cm³ | [4] |
| Purity | Typically ≥95% | [3] |
Synthesis and Purification
While a specific, detailed synthesis protocol for 4-Iodo-2,1,3-benzothiadiazole is not extensively documented in readily available literature, its synthesis can be inferred from established methods for creating substituted benzothiadiazoles. A plausible synthetic route would involve the diazotization of an appropriately substituted aminothiophenol, followed by cyclization.
Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.
Chemical Reactivity and Potential as a Synthetic Intermediate
The primary utility of 4-Iodo-2,1,3-benzothiadiazole in a research and development setting lies in its capacity to serve as a versatile building block. The carbon-iodine bond is a well-established reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents at the 4-position of the benzothiadiazole core, enabling the synthesis of diverse compound libraries for screening and optimization.
Diagram 1: Key Cross-Coupling Reactions Utilizing 4-Iodo-2,1,3-benzothiadiazole
Caption: Palladium-catalyzed cross-coupling reactions of 4-Iodo-2,1,3-benzothiadiazole.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between 4-Iodo-2,1,3-benzothiadiazole and various organoboron compounds (e.g., boronic acids or esters). This is a powerful method for synthesizing 4-aryl or 4-vinyl benzothiadiazole derivatives.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a dry reaction flask, add 4-Iodo-2,1,3-benzothiadiazole (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 4-Iodo-2,1,3-benzothiadiazole and a terminal alkyne. This reaction is invaluable for creating extended π-conjugated systems, which are of interest in materials science, or for introducing alkynyl moieties that can be further functionalized.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry reaction flask, add 4-Iodo-2,1,3-benzothiadiazole (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Purge the flask with an inert gas.
-
Add an anhydrous amine base as the solvent (e.g., triethylamine or diisopropylamine) or a co-solvent.
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a workup to remove the amine hydrohalide salt.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between 4-Iodo-2,1,3-benzothiadiazole and a primary or secondary amine. This is a key transformation for synthesizing libraries of substituted anilines, which are common motifs in pharmacologically active compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add 4-Iodo-2,1,3-benzothiadiazole (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄) to a dry reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Biological and Pharmacological Context
While there is no specific biological data for 4-Iodo-2,1,3-benzothiadiazole, the benzothiadiazole scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of benzothiadiazole have been reported to exhibit a wide range of biological activities.
Diagram 2: Potential Biological Activities of Benzothiadiazole Derivatives
Caption: Reported biological activities of the benzothiadiazole scaffold.
The diverse biological activities of benzothiadiazole derivatives stem from their ability to interact with various biological targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific biological activity is highly dependent on the nature and position of the substituents on the benzothiadiazole ring system. Therefore, 4-Iodo-2,1,3-benzothiadiazole represents a valuable starting point for the synthesis of novel benzothiadiazole derivatives with potentially interesting pharmacological profiles.
Analytical Methods
The characterization and purity assessment of 4-Iodo-2,1,3-benzothiadiazole and its derivatives can be achieved using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the identity of the compound and its derivatives.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions.
-
Gas Chromatography (GC): Can be used for purity assessment, particularly when coupled with a mass spectrometer (GC-MS).
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.
Safety Information
Based on available safety data, 4-Iodo-2,1,3-benzothiadiazole should be handled with care in a laboratory setting.
Table 2: Hazard and Precautionary Statements
| Category | Code(s) | Description | Reference |
| Hazard Statements | H302H318 | Harmful if swallowed.Causes serious eye damage. | [3] |
| Precautionary Statements | P280P305+P351+P338 | Wear protective gloves/protective clothing/eye protection/face protection.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
4-Iodo-2,1,3-benzothiadiazole is a valuable and versatile building block for synthetic chemistry. Its utility is primarily derived from the presence of the iodo-substituent, which allows for a wide range of palladium-catalyzed cross-coupling reactions. While specific biological data for this compound is not yet widely available, the known pharmacological importance of the benzothiadiazole scaffold makes 4-Iodo-2,1,3-benzothiadiazole a compound of significant interest for the development of new therapeutic agents and functional organic materials. Researchers are encouraged to explore its synthetic potential to generate novel molecular entities for further investigation.
References
- Sigma-Aldrich. Safety Data Sheet for 4-IODO-2,1,3-BENZOTHIADIAZOLE.
-
Molbase. 4-IODO-2,1,3-BENZOTHIADIAZOLE. Available from: [Link]
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A Spectroscopic Guide to 4-Iodo-2,1,3-benzothiadiazole: Structure, Properties, and Analytical Methodologies
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Iodo-2,1,3-benzothiadiazole, a versatile heterocyclic building block with significant applications in the fields of medicinal chemistry, organic electronics, and materials science.[1][2][3][4] This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the core spectroscopic techniques used to characterize this compound. By integrating theoretical principles with practical, field-proven insights, this guide aims to elucidate the causal relationships behind experimental choices and to provide robust, self-validating analytical protocols. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting detailed methodologies and expected outcomes. The overarching goal is to equip the reader with the necessary knowledge to confidently identify, purify, and utilize 4-Iodo-2,1,3-benzothiadiazole in their research and development endeavors.
Introduction: The Significance of 4-Iodo-2,1,3-benzothiadiazole
4-Iodo-2,1,3-benzothiadiazole is a halogenated derivative of the 2,1,3-benzothiadiazole (BTD) scaffold. The parent BTD core is a noteworthy electron-acceptor unit, a property that has led to its widespread incorporation into functional molecules for a variety of applications.[4] These include fluorescent probes, components of organic light-emitting diodes (OLEDs), organic solar cells, and transistors.[3][4] The introduction of an iodine atom at the 4-position of the benzothiadiazole ring system provides a reactive handle for further synthetic transformations, most notably cross-coupling reactions. This strategic functionalization allows for the construction of more complex molecular architectures with tailored electronic and photophysical properties, making 4-Iodo-2,1,3-benzothiadiazole a valuable intermediate in the synthesis of novel materials and potential therapeutic agents.[5]
Given its pivotal role as a molecular building block, a thorough and unambiguous characterization of 4-Iodo-2,1,3-benzothiadiazole is paramount. Spectroscopic analysis provides the foundational data for confirming its identity, assessing its purity, and understanding its electronic structure. This guide will systematically explore the key spectroscopic techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 4-Iodo-2,1,3-benzothiadiazole, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Mapping the Protons
Theoretical Insight: The ¹H NMR spectrum of 4-Iodo-2,1,3-benzothiadiazole is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the thiadiazole ring and the iodine atom. The coupling patterns (multiplicities) arise from through-bond interactions between neighboring protons and are governed by the J-coupling constants.
Expected Spectrum:
-
H-5, H-6, and H-7: These protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts will depend on the solvent used.[6][7] The electron-withdrawing effect of the fused thiadiazole ring and the iodine atom deshields these protons, shifting their resonances to higher ppm values compared to benzene.
-
Coupling Pattern: The protons will exhibit a characteristic splitting pattern. H-6 will likely appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7. H-5 and H-7 will each appear as a doublet, coupling only to H-6.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Theoretical Insight: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.
Expected Spectrum:
-
Aromatic Carbons: Six distinct signals are expected for the six carbon atoms of the benzothiadiazole ring system. The carbons of the benzene ring will resonate in the typical aromatic region (approximately 110-160 ppm).[6][8]
-
C-4 (Iodo-substituted): The carbon atom directly attached to the iodine atom (C-4) will experience a significant upfield shift due to the "heavy atom effect" of iodine. Its resonance will likely appear at a lower ppm value compared to the other aromatic carbons.
-
Thiadiazole Carbons (C-3a and C-7a): The two carbons that are part of the fused thiadiazole ring will have chemical shifts that are influenced by the neighboring nitrogen and sulfur atoms.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra of 4-Iodo-2,1,3-benzothiadiazole is crucial for accurate analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodo-2,1,3-benzothiadiazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical as it can influence the chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[6]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H NMR spectrum. Key parameters to consider include the spectral width, acquisition time, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower sensitivity of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.[6]
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR analysis of 4-Iodo-2,1,3-benzothiadiazole.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Theoretical Insight: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific covalent bonds vibrate at characteristic frequencies. The resulting spectrum is a unique "molecular fingerprint." For 4-Iodo-2,1,3-benzothiadiazole, key vibrational modes will be associated with the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic ring system, and the C-I bond.
Expected Spectrum:
-
Aromatic C-H Stretching: Look for sharp peaks in the region of 3000-3100 cm⁻¹.
-
Aromatic C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic and heteroaromatic rings.[9]
-
C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
-
C-I Stretching: The C-I bond vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹.
Experimental Protocol: FTIR Analysis
Step-by-Step Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is generally preferred for its simplicity and speed.
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr press.
-
Place a small amount of the solid sample on the ATR crystal and apply pressure.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Diagram: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis of 4-Iodo-2,1,3-benzothiadiazole.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
Theoretical Insight: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure. The benzothiadiazole core is a chromophore, and its UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and potentially n → π* transitions.
Expected Spectrum:
-
The UV-Vis spectrum of 4-Iodo-2,1,3-benzothiadiazole in a suitable solvent (e.g., chloroform, dichloromethane, or DMSO) will likely exhibit one or more strong absorption bands in the UV region (200-400 nm).[10][11]
-
The presence of the electron-withdrawing benzothiadiazole unit often leads to intramolecular charge transfer (ICT) character in the electronic transitions, which can result in absorption bands extending into the visible region for more complex derivatives.[10]
Experimental Protocol: UV-Vis Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 4-Iodo-2,1,3-benzothiadiazole in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 for the most intense peak.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the λ_max values and, if the concentration is known accurately, calculate the molar absorptivity (ε).
Diagram: UV-Vis Experimental Workflow
Caption: Workflow for UV-Vis analysis of 4-Iodo-2,1,3-benzothiadiazole.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Theoretical Insight: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns. For 4-Iodo-2,1,3-benzothiadiazole, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Expected Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak corresponding to the molecular ion. The exact mass of 4-Iodo-2,1,3-benzothiadiazole (C₆H₃IN₂S) is approximately 261.92 g/mol .
-
Isotopic Pattern: A characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of naturally occurring isotopes of the constituent elements, particularly the distinctive pattern for iodine.
-
Fragmentation: Depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), fragmentation of the molecular ion may occur.[12] Common fragmentation pathways could involve the loss of iodine or cleavage of the thiadiazole ring.
Experimental Protocol: Mass Spectrometry Analysis
Step-by-Step Methodology:
-
Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI or introduced directly for techniques like EI.[13]
-
Instrumentation: A variety of mass spectrometers can be used, such as those coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or standalone systems with direct infusion.[6][13]
-
Data Acquisition:
-
The sample is introduced into the ion source where it is vaporized and ionized.
-
The resulting ions are separated in the mass analyzer according to their m/z ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. For HRMS, the measured accurate mass is compared to the calculated theoretical mass to confirm the elemental composition.
Diagram: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis of 4-Iodo-2,1,3-benzothiadiazole.
Summary of Spectroscopic Data
The following table summarizes the expected key spectroscopic data for 4-Iodo-2,1,3-benzothiadiazole.
| Spectroscopic Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | 3 aromatic protons (downfield region) |
| Multiplicity | Doublets and a triplet (or doublet of doublets) | |
| ¹³C NMR | Chemical Shift (δ) | 6 aromatic carbon signals (110-160 ppm); C-I upfield |
| FTIR | Wavenumber (cm⁻¹) | Aromatic C-H stretch (~3000-3100), C=C/C=N stretch (1400-1600), C-I stretch (~500-600) |
| UV-Vis | λ_max | Absorption bands in the UV region (200-400 nm) |
| Mass Spectrometry | m/z | Molecular ion peak at ~261.92 |
| Isotopic Pattern | Characteristic pattern for an iodine-containing compound |
Conclusion
The comprehensive spectroscopic analysis of 4-Iodo-2,1,3-benzothiadiazole through NMR, FTIR, UV-Vis, and Mass Spectrometry provides a robust and multi-faceted approach to its characterization. Each technique offers unique and complementary information, which, when combined, allows for the unambiguous confirmation of the molecule's structure, purity, and electronic properties. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical building block, ensuring the integrity and reliability of their scientific endeavors. The principles and workflows detailed herein are not only applicable to 4-Iodo-2,1,3-benzothiadiazole but can also be adapted for the analysis of a wide range of related heterocyclic compounds.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.
- University of Lethbridge. (2014). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. OPUS.
- ResearchGate. (2023, August). Figure S5. 13 C NMR spectrum of compound 4.
- Sigma-Aldrich. (n.d.). 4-IODO-2,1,3-BENZOTHIADIAZOLE | 352018-95-2.
- PubChem. (n.d.). 4,7-Diiodo-2,1,3-benzothiadiazole.
- Wang, Y., & Michinobu, T. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics.
- ChemicalBook. (n.d.). 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum.
- Tomura, M., Akhtaruzzaman, M., Suzuki, K., & Yamashita, Y. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole).
- Zoppellaro, G., et al. (2021).
- ResearchGate. (n.d.). UV-Vis spectra of polymers containing benzothiadiazole (left) or fl....
- ResearchGate. (n.d.). Figure S3. FTIR spectrum of compound 1.
- Sciforum. (2025, November 12). Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection.
- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (2016, June 1). (PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics.
- MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
- PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.
- European Journal of Mass Spectrometry. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
- PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
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An In-Depth Technical Guide to the Infrared Spectrum of 4-Iodo-2,1,3-benzothiadiazole
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Iodo-2,1,3-benzothiadiazole, a key heterocyclic building block in the development of advanced materials and pharmaceuticals.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the accurate identification and characterization of this compound. While a definitive, peer-reviewed experimental spectrum for this specific mono-iodinated derivative is not widely published, this guide establishes a robust analytical framework based on the well-characterized parent molecule, 2,1,3-benzothiadiazole, and the predictable effects of halogen substitution.
Introduction: The Significance of 4-Iodo-2,1,3-benzothiadiazole and its Vibrational Signature
4-Iodo-2,1,3-benzothiadiazole belongs to the benzothiadiazole (BTD) family, a class of electron-deficient heterocyclic compounds extensively utilized in the design of organic semiconductors, fluorescent probes, and photovoltaics.[1][3][4] The introduction of an iodine atom at the 4-position provides a strategic site for further chemical modification, such as cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.[1]
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. By probing the vibrational modes of the molecule's chemical bonds, an IR spectrum provides a unique "fingerprint," allowing for the confirmation of the core benzothiadiazole structure and the successful incorporation of the iodo-substituent. This guide will detail the expected vibrational modes, their corresponding spectral regions, and the methodology for acquiring a high-fidelity spectrum.
Theoretical Framework: Predicting the IR Spectrum
The IR spectrum of 4-Iodo-2,1,3-benzothiadiazole is best understood by starting with the vibrational modes of the parent 2,1,3-benzothiadiazole and then considering the influence of the iodine substituent. The key vibrational regions are:
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): Aromatic rings typically exhibit C-H stretching vibrations in this region.[5] For 4-Iodo-2,1,3-benzothiadiazole, which has three adjacent C-H bonds on the benzene ring, weak to medium intensity bands are expected here.
-
Aromatic Ring Stretching (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon bonds within the aromatic and thiadiazole rings give rise to a series of characteristic sharp bands in this fingerprint region.[5] The exact positions and intensities of these bands are highly sensitive to the substitution pattern.
-
C-H Out-of-Plane Bending (900-690 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds are strong and their positions are diagnostic of the substitution pattern on the benzene ring.[5] A monosubstituted benzene ring typically shows strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges.
-
C-I Stretching (600-500 cm⁻¹): The carbon-iodine bond is significantly weaker and involves a much heavier atom than carbon-hydrogen bonds. Consequently, the C-I stretching vibration is expected to appear at a much lower frequency, typically in the 600-500 cm⁻¹ region. The presence of a band in this area would be strong evidence for the successful iodination of the benzothiadiazole core.
Comparative Analysis with 2,1,3-Benzothiadiazole
The known IR spectrum of 2,1,3-benzothiadiazole serves as our primary reference.[6][7] The introduction of the heavy iodine atom at the 4-position is predicted to induce the following changes:
-
Appearance of a C-I Stretch: A new, distinct band in the low-frequency region (600-500 cm⁻¹) corresponding to the ν(C-I) vibration.
-
Shifts in Ring Vibrations: The electronic effect and mass of the iodine atom will perturb the vibrational modes of the entire ring system, leading to slight shifts in the positions and changes in the relative intensities of the aromatic C=C and C-N stretching bands compared to the parent molecule.
-
Changes in C-H Bending Patterns: The pattern of C-H out-of-plane bending will change from that of an ortho-disubstituted benzene ring (in the parent molecule) to that of a 1,2,3-trisubstituted pattern, altering the bands observed in the 900-700 cm⁻¹ region.
Predicted IR Absorption Bands for 4-Iodo-2,1,3-benzothiadiazole
The following table summarizes the anticipated key IR absorption bands for 4-Iodo-2,1,3-benzothiadiazole based on the analysis of the parent compound and known substituent effects.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch (ν C-H) |
| 1600 - 1550 | Medium | Aromatic Ring Stretch (ν C=C, ν C=N) |
| 1500 - 1450 | Medium-Strong | Aromatic Ring Stretch (ν C=C, ν C=N) |
| 1300 - 1000 | Medium | In-plane C-H Bending (δ C-H) & Ring Vibrations |
| 850 - 750 | Strong | Out-of-plane C-H Bending (γ C-H) |
| 600 - 500 | Medium | Carbon-Iodine Stretch (ν C-I) |
Experimental Protocol for IR Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible IR spectrum of 4-Iodo-2,1,3-benzothiadiazole, the following protocol, utilizing the Attenuated Total Reflectance (ATR) technique, is recommended as a self-validating system. ATR is ideal for solid samples, requiring minimal preparation and ensuring excellent sample-to-crystal contact.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
4-Iodo-2,1,3-benzothiadiazole, solid powder.
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., Isopropanol or Acetone, reagent grade).
-
Lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation & Background Scan:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with the appropriate solvent. Allow the crystal to air dry completely.
-
Acquire a background spectrum. This is a critical step to ratio out the absorbance contributions from the atmosphere (CO₂, H₂O) and the ATR crystal itself. The resulting background should be a flat line at 100% transmittance.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid 4-Iodo-2,1,3-benzothiadiazole powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The pressure mechanism on most modern instruments is designed to apply optimal force without damaging the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters for a solid sample are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
-
The resulting spectrum should be displayed in terms of % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).
-
-
Data Processing and Analysis:
-
If necessary, apply an ATR correction to the spectrum using the instrument's software. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam.
-
Perform peak picking to identify the precise wavenumbers of the absorption maxima.
-
Compare the obtained spectrum with the predicted vibrational assignments in the table above and with the reference spectrum of 2,1,3-benzothiadiazole to confirm the compound's identity.
-
-
Cleaning:
-
Retract the press arm and carefully remove the bulk of the sample powder.
-
Clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any residue before the next measurement.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring the FTIR spectrum using the ATR method.
Molecular Structure and Key Vibrational Modes
The structure of 4-Iodo-2,1,3-benzothiadiazole dictates its vibrational spectrum. The key functional groups and their expected motions are illustrated below.
Caption: Key vibrational modes of 4-Iodo-2,1,3-benzothiadiazole.
Conclusion
The infrared spectrum of 4-Iodo-2,1,3-benzothiadiazole is a powerful tool for its structural verification. By understanding the characteristic vibrational frequencies of the aromatic C-H bonds, the benzothiadiazole ring system, and the unique carbon-iodine bond, researchers can confidently identify this important synthetic intermediate. The provided analytical framework, based on a comparative analysis with the parent compound, and the detailed experimental protocol offer a robust system for achieving accurate and reliable spectroscopic characterization. This guide empowers professionals in materials science and drug development to employ IR spectroscopy effectively in their research endeavors.
References
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Tomura, M., Akhtaruzzaman, M., Suzuki, K., & Yamashita, Y. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 7), o373–o375. [Link]
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Boyd, S. G., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
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Malakhov, I. A., et al. (2024). Synthesis and Spectral Properties of Iodine-Substituted Dyes Based on Benzothiazolium Salts. Russian Journal of Organic Chemistry, 60(1), 132-142. [Link]
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Wolfe, R. H. (2014). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. University of Lethbridge. [Link]
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Chen, H., et al. (2017). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Dyes and Pigments, 142, 466-475. [Link]
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Klochkov, A. N., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 14(1), 1. [Link]
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Couture, G., & Mongin, F. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7957. [Link]
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Toppare, L. K. (2011). design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]
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Siskind, J., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 249, 119289. [Link]
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Squeo, B. M., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 15(24), 8916. [Link]
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Liu, J., et al. (2013). Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. Synthesis, 45(07), 943-951. [Link]
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Wang, C., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Polymers, 13(13), 2056. [Link]
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Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
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Sathyanarayanamoorthi, V., Karunathan, R., & Kannappan, V. (2013). Molecular Modeling and Spectroscopic Studies of Benzothiazole. Journal of Chemistry, 2013, 1-12. [Link]
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Posada Urrutia, M., et al. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal. [Link]
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Posada Urrutia, M. (2024). Studies in the Field of Benzo-2,1,3-thiadiazoles. DiVA portal. [Link]
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Jackson, A. C., et al. (2024). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Journal of the American Chemical Society. [Link]
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SpectraBase. (n.d.). 2,1,3-Benzothiadiazole. [Link]
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Hudgins, D. M., Bauschlicher Jr, C. W., & Allamandola, L. J. (2000). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 104(17), 3655-3669. [Link]
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SpectraBase. (n.d.). 4-Amino-2,1,3-benzothiadiazole. [Link]
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de Oliveira, K. T., & da Silva, A. B. F. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(1), 12. [Link]
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An In-depth Technical Guide to the UV-Vis Absorption of 4-Iodo-2,1,3-benzothiadiazole
This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption properties of 4-Iodo-2,1,3-benzothiadiazole. It is intended for researchers, scientists, and professionals in drug development who are utilizing or investigating this compound. This document delves into the theoretical underpinnings of its spectroscopic behavior, offers a detailed experimental protocol for its analysis, and discusses the implications of its electronic structure on its potential applications.
Introduction: The Significance of 4-Iodo-2,1,3-benzothiadiazole
The 2,1,3-benzothiadiazole (BTD) core is a highly electron-deficient aromatic system that serves as a fundamental building block in the fields of organic electronics and medicinal chemistry.[1][2] Its derivatives are known for their unique photophysical properties, often exhibiting intramolecular charge transfer (ICT) characteristics, which lead to phenomena such as large Stokes shifts and solvatochromism.[2][3] The introduction of a halogen, such as iodine, at the 4-position of the BTD scaffold creates 4-Iodo-2,1,3-benzothiadiazole, a molecule with modified electronic properties and a reactive site for further chemical elaboration.
The iodo-substituent can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its UV-Vis absorption and emission spectra. Furthermore, the carbon-iodine bond provides a versatile handle for synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.[4][5] Understanding the UV-Vis absorption profile of 4-Iodo-2,1,3-benzothiadiazole is therefore a critical first step in harnessing its potential for applications ranging from fluorescent probes and chemosensors to active pharmaceutical ingredients.[3][6][7][8][9][10]
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure. For 2,1,3-benzothiadiazole and its derivatives, the absorption bands observed in the UV-Vis region typically arise from two primary types of electronic transitions: π-π* and n-π* transitions.[4]
-
π-π Transitions:* These are generally high-energy transitions that occur from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems and usually result in strong absorption bands.
-
n-π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the nitrogen and sulfur atoms of the thiadiazole ring, to an antibonding π* orbital. These are typically lower in energy and have weaker absorption intensities compared to π-π* transitions.
The fusion of the electron-withdrawing thiadiazole ring with the benzene ring in the BTD core creates a "push-pull" type system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation.[1] This ICT character is often associated with the lowest energy absorption band and is particularly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.
The presence of the iodine atom at the 4-position can further modulate these transitions. The heavy atom effect of iodine can influence spin-orbit coupling, potentially affecting the photophysical properties. Moreover, its electron-withdrawing nature can impact the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).
Below is a conceptual diagram illustrating the key electronic transitions in a substituted 2,1,3-benzothiadiazole system.
Caption: Conceptual diagram of electronic transitions in 2,1,3-benzothiadiazole derivatives.
Experimental Protocol: Measurement of UV-Vis Absorption
Accurate and reproducible measurement of the UV-Vis absorption spectrum is paramount. The following protocol outlines a standardized procedure for the analysis of 4-Iodo-2,1,3-benzothiadiazole. This protocol is designed to be a self-validating system, ensuring data integrity.
Materials and Equipment
-
4-Iodo-2,1,3-benzothiadiazole (high purity)
-
Spectroscopic grade solvents (e.g., hexane, dichloromethane, acetonitrile)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of 4-Iodo-2,1,3-benzothiadiazole.
-
Dissolve the compound in a known volume of the desired spectroscopic grade solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M).
-
Perform serial dilutions to obtain a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10-5 to 1 x 10-6 M), ensuring the maximum absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).[11]
-
-
Instrument Setup and Calibration:
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solution. This will serve as the blank.[11]
-
Place the blank cuvette in the reference beam path of the spectrophotometer.
-
Place another cuvette filled with the same pure solvent in the sample beam path.
-
Perform a baseline correction to zero the absorbance across the entire wavelength range. This step is crucial to subtract the absorbance of the solvent and the cuvette itself.[12][14]
-
-
Sample Measurement:
-
Empty the cuvette from the sample beam path and rinse it with a small amount of the sample solution before filling it approximately three-quarters full.
-
Ensure there are no air bubbles in the cuvette and that the optical surfaces are clean.[13]
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.
-
The following diagram illustrates the experimental workflow for UV-Vis spectroscopic analysis.
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
Spectroscopic Data and Interpretation
The UV-Vis absorption spectrum of 4-Iodo-2,1,3-benzothiadiazole is expected to show distinct absorption bands. Based on literature for related BTD derivatives, one can anticipate the following general features.[1][4]
| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | Assignment | λmax 2 (nm) | ε2 (M-1cm-1) | Assignment |
| Hexane | ~300-320 | High | π-π | ~400-430 | Moderate | ICT / n-π |
| Dichloromethane | ~305-325 | High | π-π | ~410-440 | Moderate | ICT / n-π |
| Acetonitrile | ~310-330 | High | π-π | ~420-450 | Moderate | ICT / n-π |
Note: The values presented in the table are hypothetical and serve as an illustrative example based on the behavior of similar compounds. Actual experimental values may vary.
The higher energy band (λmax 1) is likely attributable to a π-π* transition within the aromatic system. The lower energy band (λmax 2) is expected to have significant ICT character, making it sensitive to solvent polarity.[1] As the solvent polarity increases (from hexane to acetonitrile), a bathochromic (red) shift in this band is often observed. This positive solvatochromism is indicative of an excited state that is more polar than the ground state, which is stabilized to a greater extent by polar solvents.[15][16]
Conclusion and Future Directions
This guide has provided a detailed overview of the UV-Vis absorption properties of 4-Iodo-2,1,3-benzothiadiazole, from the underlying theoretical principles to a practical experimental protocol. The electronic structure of this molecule, characterized by π-π* and ICT transitions, makes it a promising candidate for further investigation and application.
Future research should focus on a systematic study of the solvatochromic effects to quantify the change in dipole moment upon excitation. Furthermore, the use of 4-Iodo-2,1,3-benzothiadiazole as a precursor for the synthesis of novel functional materials, such as donor-acceptor polymers for organic photovoltaics or fluorescent probes for biological imaging, represents an exciting avenue for exploration. A thorough understanding of its fundamental photophysical properties, as outlined in this guide, is the cornerstone for these future advancements.
References
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Kubal, P., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(21), 6616. [Link][4]
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Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(9), 4603-4609. [Link][1][17]
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Polo, A. S., et al. (2020). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 25(21), 5183. [Link][15]
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Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link][14]
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dos Santos, C. G., et al. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 26(11), 3386. [Link][3]
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Kazachenko, A. S., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1745. [Link][16]
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Chemistry For Everyone. (2025, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube. [Link][12]
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JoVE. (2020, March 26). UV-Vis Spectroscopy of Dyes - Procedure. JoVE. [Link][13]
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Tomura, M., et al. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C, 58(Pt 7), o373-o375. [Link][18]
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Yamashita, Y., et al. (2002). Synthesis and Crystal Structure of 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole. Journal of Chemical Research, 2002(10), 511-512. [Link][5]
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Muegge, I., et al. (2015). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. [Link][6]
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Abdel-Ghani, T. M., & El-Sayed, W. M. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link][7]
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Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6614. [Link][8]
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Li, Y., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. [Link][9]
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Al-Otaibi, J. S., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(5), 1088. [Link][10]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Solubility of 4-Iodo-2,1,3-benzothiadiazole
This guide provides a comprehensive technical overview of 4-Iodo-2,1,3-benzothiadiazole, focusing on its solubility characteristics. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It delves into the structural rationale for its solubility behavior and provides robust, field-tested protocols for its empirical determination. Given the limited availability of precise quantitative solubility data in public literature, this guide emphasizes the foundational principles and experimental methodologies required to generate such data reliably in a laboratory setting.
Introduction: The Significance of 4-Iodo-2,1,3-benzothiadiazole
2,1,3-Benzothiadiazole (BTD) is a privileged electron-accepting heterocyclic scaffold.[1][2] Its derivatives are integral components in the development of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent probes.[1][3] The introduction of a halogen, such as iodine, at the 4-position creates a versatile building block. The carbon-iodine bond is a key reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for the synthesis of complex conjugated molecules with tailored electronic and photophysical properties.[4]
Understanding and quantifying the solubility of 4-Iodo-2,1,3-benzothiadiazole is a critical first step in its application. Solubility dictates the choice of solvents for synthesis, purification, thin-film deposition, and formulation, directly impacting reaction efficiency, material purity, and device performance. This guide provides the necessary framework for accurately assessing this vital parameter.
Core Physicochemical Properties
A compound's fundamental properties are the primary determinants of its behavior in solution. The key physicochemical characteristics of 4-Iodo-2,1,3-benzothiadiazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 352018-95-2 | [5][6] |
| Molecular Formula | C₆H₃IN₂S | |
| Molecular Weight | 262.07 g/mol | Inferred from formula |
| Appearance | Pale-yellow to yellow-brown solid | |
| Melting Point | 96-97 °C | |
| Purity | Typically ≥95% |
The structure consists of a fused aromatic system, which is inherently nonpolar, combined with a polar thiadiazole ring and a large, polarizable iodine atom. This combination suggests that its solubility will be highly dependent on the specific nature of the solvent.
Theoretical Solubility Profile and Solvent Selection Rationale
The solubility of 4-Iodo-2,1,3-benzothiadiazole is governed by the principle of "like dissolves like." Its molecular structure lacks classic hydrogen bond donors (e.g., -OH, -NH) but possesses hydrogen bond acceptors (the nitrogen and sulfur atoms of the thiadiazole ring). The dominant intermolecular forces will be dipole-dipole interactions and London dispersion forces, enhanced by the large, polarizable iodine atom.
Based on these structural features, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Highly Soluble | These solvents have strong dipole moments that can effectively solvate the polar regions of the BTD core. Similar BTD derivatives show good solubility in DMSO.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | These solvents have moderate polarity and high polarizability, which effectively interact with the aromatic system and the C-I bond, disrupting the crystal lattice. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents can engage in dipole-dipole interactions. |
| Aromatic | Toluene, Xylenes | Sparingly to Moderately Soluble | Pi-stacking interactions between the solvent and the benzothiadiazole ring can promote dissolution, though the polarity mismatch may limit high solubility. |
| Polar Protic | Methanol, Ethanol | Slightly to Sparingly Soluble | The lack of a strong hydrogen bond donating group on the molecule limits its interaction with protic solvents. |
| Nonpolar | Hexanes, Heptane | Insoluble to Very Slightly Soluble | The significant polarity of the thiadiazole ring and the C-I bond prevents effective solvation by purely nonpolar, aliphatic solvents. |
| Aqueous | Water | Insoluble | The molecule is predominantly hydrophobic and lacks the necessary functionality for significant interaction with water. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
This protocol describes a trustworthy and reproducible method for determining the equilibrium solubility of 4-Iodo-2,1,3-benzothiadiazole. The core principle is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.
Materials and Equipment
-
4-Iodo-2,1,3-benzothiadiazole (high purity, >95%)
-
Selected analytical grade solvents
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control or a thermostatted water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of 4-Iodo-2,1,3-benzothiadiazole to a pre-weighed vial. The key is to ensure that solid material remains undissolved at equilibrium. A starting point is ~20-30 mg of solid in 2-3 mL of the chosen solvent.
-
Equilibration: Place the sealed vials in the temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached. A preliminary kinetic study can be performed to confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle. This step is crucial to avoid contamination of the supernatant with undissolved particles.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. The filtration step removes any remaining microscopic particles, ensuring only the dissolved solute is measured.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). A precise dilution factor is essential for an accurate final calculation.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine the concentration.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution Factor)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process, ensuring a systematic and validatable approach.
Caption: Solute-Solvent Interactions for 4-Iodo-2,1,3-benzothiadiazole.
Safety and Handling Precautions
As a chemical intermediate, 4-Iodo-2,1,3-benzothiadiazole requires careful handling in a laboratory setting.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318). * Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [10]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate medical attention. [8]
Conclusion
While quantitative solubility data for 4-Iodo-2,1,3-benzothiadiazole is not widely published, this guide provides the complete framework for its determination. By understanding its physicochemical properties and the underlying molecular interactions, researchers can make informed predictions about its behavior. The detailed experimental and analytical protocols provided herein offer a robust and reliable pathway to generating high-quality, application-critical solubility data, enabling the effective use of this versatile building block in scientific discovery and technological innovation.
References
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4,7-Diiodo-2,1,3-benzothiadiazole | C6H2I2N2S | CID 68408505 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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4,7-Diiodo-2,1,3-benzothiadiazole | Chemical Substance Information - J-Global. (n.d.). Retrieved January 11, 2026, from [Link]
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SAFETY DATA SHEET. (n.d.). Retrieved January 11, 2026, from [Link]
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SAFETY DATA SHEET. (2011, June 15). Retrieved January 11, 2026, from [Link]
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Tomura, M., Akhtaruzzaman, M., Suzuki, K., & Yamashita, Y. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 7), o373–o375. [Link]
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Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. (2023, December 18). Retrieved January 11, 2026, from [Link]
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Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
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Investigation of thermal and luminescent properties in 4,7-diphenylethynyl-2,1,3-benzothiadiazole systems | Request PDF. ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Studies in the Field of Benzo-2,1,3-thiadiazoles - DiVA portal. (2024, September 20). Retrieved January 11, 2026, from [Link]
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N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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Introduction: The Significance of the 2,1,3-Benzothiadiazole Core and its Halogenated Derivatives
An In-depth Technical Guide to the Synthesis and Utility of 4-Iodo-2,1,3-benzothiadiazole
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and medicinal chemistry.[1][2] Its electron-deficient nature makes it an exceptional building block for creating donor-acceptor systems, which are fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent probes.[1] In the realm of drug discovery, the BTD core is present in a variety of compounds with diverse biological activities.
Halogenated BTDs, in particular, serve as highly versatile intermediates. The carbon-halogen bond provides a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of complex molecular fragments. While 4,7-dibromo-2,1,3-benzothiadiazole is a commonly used precursor, the mono-iodinated analogue, 4-Iodo-2,1,3-benzothiadiazole, offers a unique opportunity for selective functionalization at a single position. This guide provides a comprehensive technical overview of a proposed synthetic route to 4-Iodo-2,1,3-benzothiadiazole, its characterization, and its potential applications for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Regioselective Approach
Direct iodination of the parent 2,1,3-benzothiadiazole is a challenging prospect. Electrophilic aromatic substitution on the electron-deficient BTD ring generally requires harsh conditions and can lead to a mixture of products, including di-iodinated species and other constitutional isomers.[3][4] A more robust and regioselective strategy involves the construction of the thiadiazole ring from a pre-iodinated precursor. The proposed synthesis, therefore, commences with 3-iodo-o-phenylenediamine, ensuring the iodine atom is precisely positioned prior to the cyclization step. This approach guarantees the formation of the desired 4-iodo isomer.
Caption: Proposed synthetic pathway for 4-Iodo-2,1,3-benzothiadiazole.
Experimental Protocol: Synthesis of 4-Iodo-2,1,3-benzothiadiazole
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and purification.
Objective: To synthesize 4-Iodo-2,1,3-benzothiadiazole from 3-iodo-o-phenylenediamine.
Materials:
-
3-Iodo-o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-iodo-o-phenylenediamine (1.0 eq) in anhydrous pyridine (approximately 0.2 M).
-
Cool the solution to 0 °C in an ice bath. The use of pyridine as both a solvent and a base is crucial for neutralizing the HCl generated during the reaction.[5]
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is necessary to control the temperature and prevent side reactions.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-Iodo-2,1,3-benzothiadiazole as a solid.
-
Structural Characterization and Physicochemical Properties
Confirmation of the structure and purity of the synthesized 4-Iodo-2,1,3-benzothiadiazole is achieved through a combination of spectroscopic and analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow to yellow-brown solid |
| Molecular Formula | C₆H₃IN₂S |
| Molecular Weight | 262.07 g/mol |
| Melting Point | 96-97 °C (as per commercial suppliers) |
| Purity | >95% (after chromatography) |
Spectroscopic Data (Predicted)
The following tables summarize the predicted NMR and other key spectroscopic data based on known substituent effects on the BTD core.
¹H NMR (400 MHz, CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.8 - 8.0 | dd | J ≈ 9.0, 1.0 Hz |
| H-6 | ~7.4 - 7.6 | t | J ≈ 9.0 Hz |
| H-7 | ~7.6 - 7.8 | dd | J ≈ 9.0, 1.0 Hz |
¹³C NMR (101 MHz, CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | ~95 - 100 |
| C-5 | ~130 - 135 |
| C-6 | ~125 - 130 |
| C-7 | ~120 - 125 |
| C-4a/7a | ~150 - 155 |
Mass Spectrometry (EI):
-
M⁺: m/z 262 (corresponding to [C₆H₃IN₂S]⁺)
-
A characteristic isotopic pattern for the presence of one iodine atom will be observed.
Applications in Research and Development
4-Iodo-2,1,3-benzothiadiazole is a valuable building block for the synthesis of more complex molecules. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.
Caption: Utility of 4-Iodo-2,1,3-benzothiadiazole in cross-coupling reactions.
This capability allows for the systematic modification of the BTD core to fine-tune its electronic and photophysical properties. The resulting 4-substituted BTD derivatives have potential applications in:
-
Organic Electronics: As components of conjugated polymers and small molecules for OLEDs, organic solar cells, and field-effect transistors.[6]
-
Fluorescent Probes: For the detection of ions and biomolecules.[1]
-
Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents.
Conclusion
While the initial discovery of 4-Iodo-2,1,3-benzothiadiazole is not prominently documented in a single seminal publication, its synthesis can be reliably achieved through a regioselective cyclization of 3-iodo-o-phenylenediamine. This technical guide provides a robust framework for its preparation, characterization, and subsequent use as a versatile synthetic intermediate. The ability to selectively introduce a wide range of functional groups at the 4-position makes this compound a valuable tool for researchers and developers in the fields of materials science and drug discovery, enabling the exploration of novel compounds with tailored properties.
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Knyazeva, E. A., Gudim, N. S., et al. (2021). New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. PubMed Central. [Link]
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Boyd, S. G., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]
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Maruthamuthu, D., et al. (2021). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. [Link]
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Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]
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Boyd, S. G., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. [Link]
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Knyazeva, E. A., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. [Link]
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Alsoghier, H. M., et al. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. ResearchGate. [Link]
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Solovyeva, E. V., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]
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Neto, B. A. D., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
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Wikipedia contributors. (2023). 2,1,3-Benzothiadiazole. Wikipedia. [Link]
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Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Royal Society of Chemistry. [Link]
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Tomura, M., et al. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). PubMed. [Link]
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Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University. [Link]
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2,1,3-Benzothiadiazole. PubChem. [Link]
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The Hows and Whys of Peculiar Coordination of 4-Amino-2,1,3-Benzothiadiazole. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][7][8]oxathiin-4-ones and 4H-Benzo[d][7][8]dioxin-4-ones. MDPI. [Link]
- Process for preparing 4-propylthio-o-phenylenediamine.
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A Technical Guide to the Theoretical-Computational Analysis of 4-Iodo-2,1,3-benzothiadiazole: A Keystone for Drug Discovery
Abstract
The 2,1,3-benzothiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties and versatile biological activities. The introduction of a halogen, specifically iodine, at the 4-position profoundly influences the molecule's steric and electronic landscape, thereby modulating its potential as a therapeutic agent. This in-depth technical guide provides a comprehensive framework for the theoretical and computational characterization of 4-Iodo-2,1,3-benzothiadiazole. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical computational methodologies that unveil the molecule's structural, electronic, and spectroscopic properties. By integrating first-principles calculations with practical insights, this guide aims to accelerate the rational design of novel therapeutics based on this privileged heterocyclic system.
Introduction: The Strategic Importance of 4-Iodo-2,1,3-benzothiadiazole in Drug Design
2,1,3-Benzothiadiazole and its derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The rigid, planar structure and electron-accepting nature of the benzothiadiazole core make it an attractive pharmacophore for interacting with various biological targets.[3]
The strategic placement of an iodine atom at the 4-position introduces several key features that can be harnessed in drug design:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction that can enhance ligand-protein binding affinity and selectivity.[4][5][6] This has become an increasingly important consideration in rational drug design.
-
Modulation of Electronic Properties: As a heavy halogen, iodine exerts a significant influence on the electronic distribution within the benzothiadiazole ring system. This can alter the molecule's reactivity, metabolic stability, and pharmacokinetic profile.
-
Synthetic Handle: The carbon-iodine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of lead compounds.
Given these attributes, a thorough understanding of the fundamental properties of 4-Iodo-2,1,3-benzothiadiazole at a molecular level is paramount. Theoretical calculations provide a powerful and cost-effective avenue to predict and rationalize these properties, thereby guiding experimental efforts in drug discovery.
Foundational Theoretical Approaches: A Workflow for In-Silico Characterization
The in-silico characterization of 4-Iodo-2,1,3-benzothiadiazole relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed and robust method for molecules of this size.[1] A typical computational workflow is depicted below:
Figure 1: A generalized workflow for the theoretical-computational analysis of 4-Iodo-2,1,3-benzothiadiazole.
Step-by-Step Computational Protocols
Geometry Optimization and Vibrational Analysis
The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: Construct the 3D structure of 4-Iodo-2,1,3-benzothiadiazole. A good starting point can be derived from the crystallographic data of closely related compounds, such as 4,7-diiodo-2,1,3-benzothiadiazole.[7][8]
-
Computational Method Selection: Employ a DFT functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[9]
-
Basis Set Selection: Utilize a sufficiently flexible basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution, especially around the heavy iodine atom.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[9]
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are pivotal in determining its reactivity and potential for intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
Protocol:
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.
-
HOMO-LUMO Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and electronic excitability.[1][10][11] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites susceptible to nucleophilic and electrophilic attack and for understanding non-covalent interactions.
Predicted Electronic Properties:
The introduction of the electron-withdrawing iodine atom is expected to lower the energies of both the HOMO and LUMO compared to the parent 2,1,3-benzothiadiazole. This can lead to a smaller HOMO-LUMO gap, potentially red-shifting the molecule's absorption spectrum.
| Property | Parent Benzothiadiazole (Approx.) | 4-Iodo-2,1,3-benzothiadiazole (Predicted) | Significance in Drug Design |
| HOMO Energy | ~ -6.5 eV | Lower | Relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.5 eV | Lower | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Smaller | Influences chemical reactivity and optical properties. |
Note: The values for the parent compound are approximate and can vary with the computational method. The predictions for the iodo-derivative are based on established trends for halogenated aromatic systems.
Figure 2: A schematic representation of the HOMO-LUMO energy gap, a critical parameter in determining molecular reactivity.
Theoretical Spectroscopic Analysis
Predicting spectroscopic properties can aid in the characterization of synthesized compounds and provide insights into their electronic transitions.
Protocol for Vibrational Spectroscopy (IR and Raman):
-
Frequency Data: The output from the vibrational frequency analysis (Section 3.1) provides the harmonic vibrational frequencies.
-
Scaling Factors: It is common practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and other systematic errors, leading to better agreement with experimental spectra.[9][12][13]
-
Spectral Simulation: The scaled frequencies and calculated intensities can be used to generate theoretical IR and Raman spectra.
Protocol for NMR Spectroscopy:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.
-
Reference Standard: The calculated isotropic shielding values are referenced to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
Chemical Shift Prediction: The predicted chemical shifts can be compared with experimental data to confirm the molecular structure.
Protocol for UV-Vis Spectroscopy:
-
TD-DFT Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.[12]
-
Solvent Effects: For more accurate predictions, it is advisable to include the effects of a solvent using a continuum model like the Polarizable Continuum Model (PCM).
-
Spectral Simulation: The calculated excitation energies (converted to wavelengths) and oscillator strengths can be used to simulate the UV-Vis absorption spectrum.
Application in a Drug Development Context: Molecular Docking and Interaction Analysis
The ultimate goal of these theoretical calculations in a drug discovery setting is to predict how 4-Iodo-2,1,3-benzothiadiazole and its derivatives will interact with a biological target.
Protocol for Molecular Docking:
-
Target Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Ligand Preparation: Use the optimized geometry of 4-Iodo-2,1,3-benzothiadiazole.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and affinity of the ligand within the active site of the protein.
-
Analysis of Interactions: Visualize the docked pose and analyze the key intermolecular interactions, paying close attention to potential halogen bonds between the iodine atom and electron-rich residues (e.g., the backbone carbonyl oxygen of an amino acid).
Figure 3: A conceptual diagram illustrating the key interactions between 4-Iodo-2,1,3-benzothiadiazole and a target protein's binding site.
Conclusion: A Roadmap for Rational Drug Design
This technical guide has outlined a robust computational framework for the in-depth characterization of 4-Iodo-2,1,3-benzothiadiazole. By systematically applying these theoretical methods, researchers can gain a profound understanding of the molecule's structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it provides a rational basis for designing novel derivatives with enhanced biological activity, improved pharmacokinetic profiles, and greater target selectivity. The integration of these computational strategies into the drug discovery pipeline is essential for accelerating the development of next-generation therapeutics based on the versatile 2,1,3-benzothiadiazole scaffold.
References
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Molecular mechanical study of halogen bonding in drug discovery. PubMed. Available at: [Link]
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Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. PMC - NIH. Available at: [Link]
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4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). PubMed. Available at: [Link]
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Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. OUCI. Available at: [Link]
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Insights into enzymatic halogenation from computational studies. ResearchGate. Available at: [Link]
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DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJRPR. Available at: [Link]
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Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, - Semantic Scholar. Semantic Scholar. Available at: [Link]
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4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). PubMed. Available at: [Link]
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Current Chemistry Letters Predictive study, using density functional theory and time dependent functional theory, on the struct - Growing Science. Growing Science. Available at: [Link]
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HOMO-LUMO Energy Gap - Schrödinger. Schrödinger. Available at: [Link]
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. Available at: [Link]
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Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. PubMed. Available at: [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]
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Theoretical Studies of Molecular Structure and Vibrational Spectra of 2-Ethyl-1H-benzo[d]imidazole. Asian Journal of Chemistry. Available at: [Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC - NIH. Available at: [Link]
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Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available at: [Link]
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]
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Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. PubMed Central. Available at: [Link]
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Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach. PubMed. Available at: [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]
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Quantum Chemical Insights into 4-Iodo-2,1,3-benzothiadiazole: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in modern medicinal chemistry and materials science. Its inherent electron-withdrawing nature and versatile substitution patterns have paved the way for a plethora of applications, ranging from anticancer agents to organic electronics.[1] The introduction of a halogen atom, particularly iodine, at the 4-position of the BTD scaffold introduces a unique set of electronic and steric properties. This technical guide provides a comprehensive exploration of 4-Iodo-2,1,3-benzothiadiazole through the lens of quantum chemical studies. By dissecting its molecular structure, electronic properties, and spectroscopic signatures, we aim to furnish researchers and drug development professionals with the fundamental knowledge required to harness the potential of this intriguing molecule. While direct, in-depth quantum chemical literature on 4-Iodo-2,1,3-benzothiadiazole is nascent, this guide synthesizes data from closely related analogs and established computational methodologies to provide a robust predictive framework.
The Significance of the 4-Iodo-2,1,3-benzothiadiazole Moiety
The strategic placement of an iodine atom on the benzothiadiazole ring offers several key advantages for molecular design, particularly in the realm of drug development:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and crystal engineering. The strength of this interaction is influenced by the electronic environment of the aromatic ring.[2]
-
Modulation of Electronic Properties: The electronegativity and polarizability of the iodine atom significantly influence the electron density distribution within the benzothiadiazole core. This, in turn, modulates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impacting its reactivity and spectroscopic characteristics.
-
Synthetic Handle: The carbon-iodine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Computational Methodology: A Window into the Quantum Realm
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of molecules like 4-Iodo-2,1,3-benzothiadiazole. A typical computational workflow involves the following steps:
Sources
An In-depth Technical Guide to the Photophysical Properties of 4-Iodo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4-Iodo-2,1,3-benzothiadiazole, a halogenated derivative of the versatile benzothiadiazole (BTD) fluorophore. While specific experimental data for this exact molecule is not extensively available in the current literature, this guide synthesizes information from closely related BTD analogues and fundamental photophysical principles to offer a robust predictive analysis. The guide covers the synthesis, expected spectroscopic characteristics, and the critical role of the iodine substituent in modulating the excited state dynamics through the heavy-atom effect. Detailed experimental protocols for the synthesis and photophysical characterization are provided to empower researchers in their investigation of this and similar compounds.
Introduction: The Benzothiadiazole Scaffold and the Influence of Halogenation
The 2,1,3-benzothiadiazole (BTD) core is a key building block in the design of advanced fluorescent materials.[1][2] Its electron-deficient nature, high photostability, and tunable emission properties have led to its widespread use in organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and as a component in conjugated polymers for solar cells.[1][2] The photophysical properties of BTD derivatives can be finely tuned by introducing various substituents to the aromatic ring.[1][2]
Halogenation, particularly with heavier halogens like iodine, is a powerful strategy to modulate the photophysical properties of organic fluorophores. The introduction of a heavy atom is known to significantly influence the rates of intersystem crossing (ISC), the spin-forbidden transition between singlet and triplet excited states.[3][4][5] This "heavy-atom effect" can lead to a decrease in fluorescence quantum yield and a corresponding increase in the population of the triplet state, a property that is highly desirable for applications such as photodynamic therapy (PDT) and triplet-triplet annihilation upconversion.[5]
This guide focuses on 4-Iodo-2,1,3-benzothiadiazole, a mono-iodinated BTD derivative. By examining the known properties of the BTD core and iodo-substituted aromatic compounds, we can predict and understand the key photophysical characteristics of this molecule.
Synthesis of 4-Iodo-2,1,3-benzothiadiazole
A more controlled approach would involve the synthesis of 4-amino-2,1,3-benzothiadiazole as a precursor, followed by a Sandmeyer-type reaction to introduce the iodine atom.
Proposed Synthetic Protocol
Step 1: Synthesis of 4-Nitro-2,1,3-benzothiadiazole
This step involves the nitration of 2,1,3-benzothiadiazole.
-
Reactants: 2,1,3-benzothiadiazole, Nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid).
-
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath.
-
Slowly add the nitrating mixture dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter, wash with water until neutral, and dry the crude product.
-
Purify by recrystallization or column chromatography.
-
Step 2: Reduction of the Nitro Group to an Amino Group
The nitro group is reduced to an amino group, yielding 4-amino-2,1,3-benzothiadiazole.
-
Reactants: 4-Nitro-2,1,3-benzothiadiazole, Reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation).
-
Procedure (using SnCl₂):
-
Suspend 4-Nitro-2,1,3-benzothiadiazole in a suitable solvent like ethanol or a mixture of ethanol and hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify by recrystallization.
-
Step 3: Diazotization and Iodination (Sandmeyer Reaction)
The amino group is converted to a diazonium salt, which is then displaced by iodide.
-
Reactants: 4-Amino-2,1,3-benzothiadiazole, Sodium nitrite, Hydrochloric acid, Potassium iodide.
-
Procedure:
-
Dissolve 4-amino-2,1,3-benzothiadiazole in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for a short period at low temperature.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Nitrogen gas evolution will be observed.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, then with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain 4-Iodo-2,1,3-benzothiadiazole.
-
Caption: Proposed synthetic workflow for 4-Iodo-2,1,3-benzothiadiazole.
Experimental Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of 4-Iodo-2,1,3-benzothiadiazole requires a suite of spectroscopic techniques.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Objective: To determine the absorption and emission maxima, molar extinction coefficient, and Stokes shift.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Protocol:
-
Prepare a stock solution of 4-Iodo-2,1,3-benzothiadiazole in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, acetonitrile) of known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Record the UV-Vis absorption spectra of the solutions to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε) using the Beer-Lambert law.
-
Using the λabs as the excitation wavelength, record the fluorescence emission spectra of the solutions to determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λem and λabs.
-
Caption: Experimental workflow for UV-Vis and fluorescence spectroscopy.
Fluorescence Quantum Yield Determination
-
Objective: To quantify the efficiency of the fluorescence process.
-
Methodology: The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region.
-
Protocol:
-
Choose a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, or various rhodamine dyes).
-
Prepare a series of solutions of both the standard and the 4-Iodo-2,1,3-benzothiadiazole sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The fluorescence quantum yield (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std × (msample / mstd) × (η²sample / η²std)
where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
Predicted Photophysical Properties of 4-Iodo-2,1,3-benzothiadiazole
Based on the extensive literature on BTD derivatives and the principles of the heavy-atom effect, the following properties can be anticipated for 4-Iodo-2,1,3-benzothiadiazole.
Absorption and Emission Spectra
-
Absorption: The parent 2,1,3-benzothiadiazole exhibits absorption in the UV region. The introduction of an iodine atom is expected to cause a slight red-shift (bathochromic shift) in the absorption maximum (λabs) due to its electronic effect on the aromatic system. The primary absorption band will likely correspond to a π-π* transition.[6][7]
-
Emission: Non-substituted BTD is weakly fluorescent. The fluorescence of 4-Iodo-2,1,3-benzothiadiazole is expected to be significantly quenched due to the heavy-atom effect. The emission maximum (λem) will also be red-shifted compared to the parent BTD. The Stokes shift is anticipated to be significant, a characteristic feature of many BTD derivatives.[1]
Quantum Yield and Excited State Lifetime
-
Fluorescence Quantum Yield (ΦF): A low fluorescence quantum yield is the most prominent predicted feature of 4-Iodo-2,1,3-benzothiadiazole. The heavy iodine atom will enhance the rate of intersystem crossing from the first excited singlet state (S₁) to the triplet manifold (T₁), providing a highly efficient non-radiative decay pathway that competes with fluorescence.[3][4][5]
-
Fluorescence Lifetime (τF): The fluorescence lifetime is also expected to be short. The increased rate of non-radiative decay processes, primarily intersystem crossing, will depopulate the S₁ state more rapidly, leading to a shorter lifetime.
The Heavy-Atom Effect and Intersystem Crossing
The presence of the iodine atom is central to the photophysical behavior of this molecule. The heavy nucleus of iodine enhances spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum.[3][4] This increased spin-orbit coupling facilitates the otherwise spin-forbidden intersystem crossing process.
The direct consequence of enhanced ISC is a significant population of the triplet excited state. This makes 4-Iodo-2,1,3-benzothiadiazole a potential candidate for applications that rely on triplet state photochemistry, such as:
-
Photodynamic Therapy (PDT): The triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is cytotoxic and can be used to destroy cancer cells.[5]
-
Triplet Photosensitizers: In various photochemical reactions, the long-lived triplet state can initiate chemical transformations.
Caption: Jablonski diagram illustrating the heavy-atom effect in 4-Iodo-2,1,3-benzothiadiazole.
Data Summary (Predicted)
The following table summarizes the predicted photophysical properties of 4-Iodo-2,1,3-benzothiadiazole in a non-polar solvent. It is crucial to note that these are predicted values based on related compounds and theoretical principles, and experimental verification is necessary.
| Property | Predicted Value/Range | Rationale |
| λabs (nm) | 350 - 400 | Red-shifted compared to parent BTD due to iodine substitution.[6][7] |
| λem (nm) | 450 - 550 | Significantly red-shifted from absorption; Stokes shift is expected to be large.[1] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 10,000 - 30,000 | Typical for π-π* transitions in aromatic systems. |
| Fluorescence Quantum Yield (ΦF) | < 0.1 | Strong quenching due to the heavy-atom effect of iodine enhancing ISC.[3][4][5] |
| Fluorescence Lifetime (τF, ns) | < 1 | Shortened due to the high rate of non-radiative decay via ISC. |
| Intersystem Crossing Yield (ΦISC) | High (> 0.9) | The dominant deactivation pathway for the S₁ state. |
Conclusion and Future Directions
This technical guide has provided a detailed, albeit predictive, analysis of the photophysical properties of 4-Iodo-2,1,3-benzothiadiazole. The introduction of an iodine atom onto the benzothiadiazole scaffold is anticipated to dramatically alter its excited-state dynamics, primarily through the heavy-atom effect, leading to quenched fluorescence and enhanced intersystem crossing.
For researchers and drug development professionals, 4-Iodo-2,1,3-benzothiadiazole and similar halogenated BTDs represent a promising class of compounds for applications requiring efficient triplet state formation, such as photodynamic therapy and photosensitization.
Future research should focus on:
-
Experimental Verification: The synthesis and thorough experimental characterization of 4-Iodo-2,1,3-benzothiadiazole are paramount to confirm the predictions made in this guide.
-
Solvatochromism Studies: Investigating the photophysical properties in a range of solvents with varying polarities will provide deeper insights into the nature of the excited states.
-
Transient Absorption Spectroscopy: This technique can be employed to directly observe the triplet excited state and determine its lifetime and quantum yield of formation.
-
Computational Studies: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide theoretical support for the experimental findings and a more detailed understanding of the electronic structure and excited state properties.
By pursuing these avenues of research, the full potential of 4-Iodo-2,1,3-benzothiadiazole as a functional photophysical material can be realized.
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Paul, A. & Ghorai, P. K. (2023). Does the Intersystem Crossing Rate of β-Iodinated Phosphorus Corrole Depend on Iodine Numbers and/or Positions?. The Journal of Physical Chemistry A, 127(49), 10467–10478. [Link]
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Boujut, M., et al. (2024). Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. ARKIVOC, 2024(2), 202312096. [Link]
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Al-Attar, H. A. M., et al. (2012). New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. Journal of Fluorescence, 22(4), 1089-1097. [Link]
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Chuttani, K., et al. (2010). Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biotherapy and Radiopharmaceuticals, 25(5), 571-575. [Link]
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Zhao, J., et al. (2022). Recent Development of Heavy Atom-Free Triplet Photosensitizers for Photodynamic Therapy. Molecules, 27(19), 6586. [Link]
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Grabarz, A. M., et al. (2022). Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science. [Link]
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Tomura, M., et al. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 7), o373–o375. [Link]
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Yamashita, Y., et al. (2002). Synthesis and Crystal Structure of 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole. Journal of Chemical Research, 2002(10), 511-512. [Link]
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Filatov, M. A. (2019). Heavy-Atom-Free BODIPY Photosensitizers with Intersystem Crossing Mediated by Intramolecular Photoinduced Electron Transfer. ARROW@TU Dublin. [Link]
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Neto, B. A. D. & Spencer, J. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1633–1643. [Link]
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Khafizov, N. R., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(21), 5035. [Link]
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Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Semantic Scholar. [Link]
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Tan, S. T. & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4), 760-763. [Link]
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Yang, Y., et al. (2022). Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. Molecules, 27(15), 4740. [Link]
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Heeney, M., et al. (2014). Solution-processable 2,1,3-benzothiadiazole containing compound based on the novel 1-dodecyl-6-dodecoxynaphthyridine-2-one unit for organic field-effect transistors. Journal of Materials Chemistry C, 2(31), 6346-6351. [Link]
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Khan, B., et al. (2012). 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties. Dyes and Pigments, 95(2), 329-336. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 4-Iodo-2,1,3-benzothiadiazole in the Synthesis of High-Performance Polymers for Organic Electronics
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The 2,1,3-benzothiadiazole (BT) moiety is a cornerstone in the design of advanced organic electronic materials due to its potent electron-accepting nature.[1][2][3] This characteristic makes it an exemplary building block for creating donor-acceptor (D-A) conjugated polymers with tunable band gaps and energy levels, essential for high-efficiency organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][4][5] This guide provides an in-depth exploration of 4-Iodo-2,1,3-benzothiadiazole, a critical precursor that serves as a versatile synthetic handle for constructing these sophisticated macromolecular systems through palladium-catalyzed cross-coupling reactions.[6] We present detailed protocols, mechanistic insights, and characterization methodologies tailored for researchers and scientists in materials chemistry and drug development.
Introduction: The Central Role of Benzothiadiazole in Organic Electronics
The performance of organic electronic devices is intrinsically linked to the molecular architecture of the active materials. The donor-acceptor (D-A) approach, where electron-rich (donor) and electron-deficient (acceptor) units are alternated along a polymer backbone, has proven to be a highly effective strategy for engineering materials with desired optoelectronic properties.[1][7] The 2,1,3-benzothiadiazole (BT) unit is one of the most powerful and widely used acceptor moieties.[8] Its incorporation into a polymer chain effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron injection and transport, and narrows the HOMO-LUMO gap, enabling absorption of a broader range of the solar spectrum in OPV applications.[1][9]
4-Iodo-2,1,3-benzothiadiazole emerges as a key intermediate in this field. The iodine substituent provides a reactive site for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the precise and efficient incorporation of the BT acceptor unit into a polymer backbone, opposite a variety of donor comonomers.
Core Reagent: Properties of 4-Iodo-2,1,3-benzothiadiazole
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of 4-Iodo-2,1,3-benzothiadiazole are summarized below.
| Property | Value | Source |
| CAS Number | 352018-95-2 | [10] |
| Molecular Formula | C₆H₃IN₂S | |
| Molecular Weight | 262.07 g/mol | [10] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Melting Point | 96-97 °C | |
| Purity | ≥95% |
Synthetic Protocol: Polymerization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the reaction of choice for synthesizing many D-A conjugated polymers due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their esters.[11][12] The carbon-iodine bond in 4-Iodo-2,1,3-benzothiadiazole is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.
Causality in Protocol Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and commonly used Pd(0) catalyst that is effective for a wide range of substrates. It is often used directly, avoiding the need for in-situ reduction of a Pd(II) precursor.[12]
-
Base: An aqueous solution of potassium carbonate (K₂CO₃) is used. The base is crucial for the transmetalation step, activating the boronic acid derivative to facilitate the transfer of the organic group to the palladium center.[11]
-
Solvent System: A biphasic solvent system, such as toluene/water, is often employed. The organic solvent (toluene) dissolves the monomers and the growing polymer chain, while the aqueous phase dissolves the inorganic base. Phase transfer catalysts are sometimes added to improve reaction rates.[5]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[11]
Protocol 1: Synthesis of a Benzothiadiazole-Fluorene Copolymer (PFFBT)
This protocol describes a general procedure for copolymerizing 4,7-diiodo-2,1,3-benzothiadiazole with a diboronic ester of a fluorene derivative.
Materials:
-
4,7-Diiodo-2,1,3-benzothiadiazole (1.0 eq)
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Anhydrous Toluene
-
Deionized Water
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Assemble a Schlenk flask with a magnetic stir bar and condenser. Flame-dry the glassware under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all moisture and oxygen are removed.
-
Reagent Addition: To the flask, add 4,7-diiodo-2,1,3-benzothiadiazole (1.0 eq), the fluorene diboronic ester comonomer (1.0 eq), and the [Pd(PPh₃)₄] catalyst (5 mol%).
-
Solvent Addition: Add anhydrous toluene via cannula to dissolve the reagents (concentration approx. 0.1 M with respect to the monomers).
-
Degassing: Bubble inert gas through the solution for 30 minutes to ensure it is thoroughly deoxygenated.
-
Base Addition: Separately, prepare a 2 M solution of K₂CO₃ in deionized water and degas it by bubbling with inert gas for 30 minutes. Add the aqueous base solution to the reaction flask via syringe (approx. 1 part water to 4 parts toluene by volume).
-
Reaction: Heat the biphasic mixture to reflux (approx. 90-100 °C) with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by Gel Permeation Chromatography (GPC) by taking small aliquots over time. The reaction is typically complete within 24-48 hours, indicated by the stabilization of the polymer's molecular weight.
-
Workup: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of stirring methanol.
-
Purification: Collect the crude polymer by filtration. To remove catalyst residues and oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, and hexane. Finally, dissolve the purified polymer in a minimal amount of a good solvent like chloroform or chlorobenzene and re-precipitate into methanol.
-
Drying: Collect the final polymer product and dry it under high vacuum at 40-50 °C overnight.
Polymer Characterization: Validating the Material
After synthesis, comprehensive characterization is essential to confirm the polymer's structure and properties, which dictate its performance in a device.
| Technique | Purpose | Typical Results for BT-Polymers |
| Gel Permeation Chromatography (GPC) | Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1][7] | Mn: 15-50 kDa; PDI: 1.5-2.5 |
| ¹H, ¹³C NMR Spectroscopy | Confirms the chemical structure and purity of the polymer. | Peaks corresponding to both the BT and comonomer units should be present and integrated correctly. |
| UV-Vis Spectroscopy | Measures the optical absorption spectrum, from which the optical bandgap (Eg) is determined.[1][13] | Broad absorption in the visible range (400-700 nm) with a low bandgap (1.8 - 2.2 eV). |
| Cyclic Voltammetry (CV) | Determines the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.[1][7] | HOMO: -5.1 to -5.5 eV; LUMO: -3.0 to -3.6 eV. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer.[14] | High decomposition temperatures (>300 °C), indicating good stability for device fabrication and operation. |
Device Application: Organic Photovoltaic (OPV) Fabrication
This section provides a protocol for fabricating a conventional bulk heterojunction (BHJ) organic solar cell using a synthesized BT-based polymer as the electron donor and a fullerene derivative (PC₇₁BM) as the electron acceptor.
Protocol 2: Fabrication of a BHJ Solar Cell
Environment: All steps after substrate cleaning should be performed in a nitrogen-filled glovebox.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Aqueous dispersion of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Synthesized BT-based polymer
-
Chlorobenzene (or other suitable organic solvent)
-
Lithium Fluoride (LiF) and Aluminum (Al) for evaporation
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Surface Treatment: Treat the cleaned ITO surface with UV-Ozone for 15 minutes to improve its wettability and work function.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
HTL Annealing: Anneal the substrates on a hotplate at 140 °C for 15 minutes to remove residual water.
-
Active Layer Preparation: Prepare a solution of the BT-polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically 15-25 mg/mL. Stir the solution overnight at ~50 °C to ensure complete dissolution.
-
Active Layer Deposition: Filter the active layer solution through a 0.45 µm PTFE filter. Spin-coat the solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time (e.g., 1000 rpm for 60s) must be optimized to achieve the desired film thickness (~100 nm).
-
Active Layer Annealing: Thermally anneal the active layer film at an optimized temperature (typically 80-120 °C) for 10 minutes to improve film morphology and device performance.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator chamber connected to the glovebox. Deposit the top electrode by sequentially evaporating a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm) under high vacuum (<10⁻⁶ Torr).
-
Device Testing: The completed device can then be tested under a standard AM 1.5G solar simulator to measure its photovoltaic performance, including Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).[15]
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Wang, C., Liu, F., Chen, Q.-M., Xiao, C.-Y., Wu, Y.-G., & Li, W.-W. (2021). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science, 39(5), 525–536. Retrieved from [Link]
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Vohra, V., et al. (2015). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Journal of the American Chemical Society. (Note: A more recent related article was found and can be used as a proxy: Macromolecules, 2025, 58(7), 3694–3703. Retrieved from [Link])
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Kacimi, R., et al. (2020). Organic materials based on thiophene and benzothiadiazole for organic solar cells. Computational investigations. Retrieved from [Link]
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4-Iodo-2,1,3-benzothiadiazole as a fluorescent probe
An in-depth guide to the principles and applications of 4-Iodo-2,1,3-benzothiadiazole as a turn-on fluorescent probe for thiol detection.
Introduction: The 2,1,3-Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a highly versatile and robust building block in the design of modern fluorescent probes and materials.[1][2] As an electron-deficient heterocyclic system, BTD derivatives are renowned for their exceptional photostability, large Stokes shifts, and tunable photophysical properties.[1][3] These characteristics make them ideal candidates for developing sensitive and specific chemosensors for biological and materials science applications.[2][4] This guide focuses on a specific, yet powerful, derivative: 4-iodo-2,1,3-benzothiadiazole, and its application as a highly effective probe for detecting biological thiols.
Principle of Detection: An "OFF-ON" Mechanism Driven by the Heavy Atom Effect
The functionality of 4-iodo-2,1,3-benzothiadiazole as a fluorescent probe is rooted in a quantum mechanical phenomenon known as the "heavy atom effect."
-
The "OFF" State: The iodine atom, covalently attached to the BTD fluorophore, is electronically "heavy." Its presence significantly promotes intersystem crossing (ISC), a process where the excited singlet state of the fluorophore rapidly converts to a non-emissive triplet state before it has a chance to release its energy as fluorescence. This effectively quenches the fluorescence of the BTD core, rendering the probe in a dark or "OFF" state.[3]
-
The "ON" State Triggered by Thiols: Biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are pivotal players in cellular redox homeostasis.[5][6] They are also potent nucleophiles. The electron-deficient nature of the BTD ring makes the carbon atom at the 4-position, bonded to the iodine, highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). When a thiol attacks this position, it displaces the iodide ion.
This reaction is transformative for two reasons:
-
It forms a new, stable carbon-sulfur bond.
-
It critically removes the heavy iodine atom from the fluorophore.
With the quenching agent gone, the BTD core's natural fluorescence is restored. The molecule can now efficiently absorb light and release it as photons, leading to a strong fluorescent signal. This thiol-mediated conversion from a non-fluorescent to a highly fluorescent state creates a robust "OFF-ON" sensor.[7]
Figure 1: Reaction mechanism of 4-iodo-2,1,3-benzothiadiazole with thiols.
Photophysical and Sensing Properties
The effectiveness of a fluorescent probe is defined by its photophysical characteristics. The key is the dramatic change in fluorescence quantum yield (Φ) upon reaction with the analyte.
| Property | 4-Iodo-2,1,3-benzothiadiazole ("OFF") | Thiol-BTD Adduct ("ON") | Rationale |
| Absorption Max (λabs) | ~450-470 nm | ~470-490 nm | The core chromophore remains similar; a slight bathochromic (red) shift is expected upon substitution. |
| Emission Max (λem) | ~540-560 nm (if detectable) | ~550-570 nm | Emission occurs from the BTD core, exhibiting a large Stokes shift characteristic of BTD dyes.[1] |
| Quantum Yield (Φ) | < 0.05 | > 0.50 | This dramatic increase is the basis of the "turn-on" response, caused by removing the heavy atom. |
| Stokes Shift | > 80 nm | > 80 nm | A large Stokes shift minimizes self-quenching and spectral overlap, improving signal-to-noise. |
| Color | Pale Yellow Solid | Yellow/Orange in Solution | |
| Fluorescence | None / Very Weak | Bright Green-Yellow |
Note: Exact wavelengths can vary depending on solvent polarity and the specific thiol adduct formed. Data is representative based on known BTD derivatives.[4][8]
Application Note 1: Quantitative Detection of Glutathione in Solution
This protocol provides a method for the sensitive detection and quantification of glutathione (GSH), a critical antioxidant in biological systems, using 4-iodo-2,1,3-benzothiadiazole.
A. Principle
The probe's fluorescence is quenched by an iodine atom. GSH reacts with the probe, displacing the iodine and "turning on" a bright fluorescence signal. The intensity of this signal is directly proportional to the concentration of GSH over a defined range, allowing for quantitative measurement.
B. Required Materials
-
4-iodo-2,1,3-benzothiadiazole (Commercially available[9])
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glutathione (GSH), reduced form
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Spectrofluorometer
C. Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Probe Stock (1 mM): Dissolve 2.63 mg of 4-iodo-2,1,3-benzothiadiazole (M.W. 263.08 g/mol ) in 10 mL of anhydrous DMSO. Store in the dark at -20°C. Expert Tip: DMSO is hygroscopic. Use a fresh bottle or desiccated storage to ensure probe stability.
-
GSH Stock (10 mM): Dissolve 3.07 mg of GSH (M.W. 307.3 g/mol ) in 1 mL of PBS buffer (pH 7.4). Prepare this solution fresh before each experiment, as GSH can oxidize in solution.
-
-
Assay Workflow:
-
Experimental Procedure:
-
Prepare a series of GSH standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the 10 mM GSH stock in PBS buffer.
-
In a 96-well plate, add 90 µL of each GSH standard to respective wells. Include a "buffer only" control.
-
Prepare a working solution of the probe by diluting the 1 mM stock 1:10 in PBS to make a 100 µM solution.
-
Add 10 µL of the 100 µM probe working solution to each well. The final volume will be 100 µL and the final probe concentration will be 10 µM.
-
Mix gently by pipetting or on a plate shaker for 30 seconds.
-
Incubate the plate for 30 minutes at 37°C, protected from light. Causality: Incubation allows the SₙAr reaction to proceed to completion for accurate endpoint measurement.
-
Measure the fluorescence intensity using a plate reader with excitation set to ~475 nm and emission to ~560 nm. Optimize slit widths for best signal-to-noise.
-
D. Data Analysis and Expected Results
-
Subtract the fluorescence intensity of the "0 µM GSH" (probe only) blank from all measurements.
-
Plot the background-subtracted fluorescence intensity versus GSH concentration.
-
Perform a linear regression on the linear portion of the curve to generate a standard curve and determine the limit of detection (LOD).
You should observe a concentration-dependent increase in fluorescence. The probe's response to other amino acids and potential interferents (e.g., NaCl, KCl, MgCl₂) should be negligible, confirming its high selectivity for thiols.
Application Note 2: Live-Cell Imaging of Intracellular Thiols
This protocol describes the use of 4-iodo-2,1,3-benzothiadiazole to visualize fluctuations in intracellular thiol levels in living cells, providing insights into cellular redox status.
A. Principle
The probe is cell-permeable and non-fluorescent upon entry. Inside the cell, it reacts with abundant nucleophilic thiols, primarily glutathione (GSH), which constitutes the majority of the non-protein thiol pool. [10]This reaction removes the iodine quencher, activating fluorescence and allowing for microscopic visualization of thiol-rich regions and dynamic changes in response to stimuli.
B. Required Materials
-
Probe Stock Solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Adherent cells (e.g., HeLa, A549) seeded on glass-bottom imaging dishes
-
N-ethylmaleimide (NEM): A thiol-depleting agent
-
N-acetylcysteine (NAC): A precursor for GSH synthesis
-
Confocal or widefield fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
C. Step-by-Step Protocol
-
Cell Culture:
-
Seed cells on glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow them to adhere overnight.
-
-
Experimental Treatments (Self-Validating System):
-
Control Group: No treatment.
-
Thiol Depletion Group: Pre-treat cells with 1 mM NEM for 30 minutes to deplete intracellular thiols.
-
Thiol Augmentation Group: Pre-treat cells with 5 mM NAC for 4 hours to boost intracellular GSH levels.
-
Trustworthiness: Including these positive and negative controls is crucial to validate that the probe is responding specifically to changes in cellular thiol levels.
-
-
Probe Loading and Imaging:
-
After pre-treatment, wash the cells three times with warm PBS.
-
Prepare a 5 µM loading solution of the probe in serum-free cell culture medium.
-
Incubate the cells with the probe loading solution for 20-30 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, phenol red-free imaging medium to the dish.
-
Immediately proceed to imaging on a fluorescence microscope using an excitation wavelength of ~488 nm and collecting emission between 530-600 nm.
-
Figure 3: Visualization of the probe's activation within a living cell.
D. Data Analysis and Expected Results
-
Control Cells: Should exhibit bright, diffuse fluorescence throughout the cytoplasm, indicating basal levels of intracellular thiols.
-
NEM-Treated Cells: Should show significantly diminished fluorescence, confirming that the signal is dependent on thiols.
-
NAC-Treated Cells: May show even brighter fluorescence than the control group, demonstrating the probe's ability to detect an increase in the cellular thiol pool.
Image analysis can be performed using software like Fiji/ImageJ to quantify the mean fluorescence intensity per cell for each condition, allowing for statistical comparison.
References
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Doloczki, S., Holmberg, K. O., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. [Link]
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Chang, J.-N., et al. (2023). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances. [Link]
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Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link]
-
Persson, P., et al. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal. [Link]
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Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Semantic Scholar. [Link]
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Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]
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Yin, C., et al. (2014). Fluorescent Probes for Live Cell Thiol Detection. PMC, NIH. [Link]
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Dorovatovskii, P. V., et al. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. [Link]
-
Tomura, M., et al. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). PubMed. [Link]
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Antonov, A. S., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]
-
Nardis, S., et al. (2017). Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. RSC Publishing. [Link]
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Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link]
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Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Uppsala University Publications. [Link]
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Zhang, T., et al. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. PMC, NIH. [Link]
-
Mikaliunaite, L., & Green, D. B. (2021). A benzothiazole-based fluorescent probe for thiol bioimaging. Request PDF. [Link]
-
Neto, B. A. D., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
Fernandes, S. S. M., et al. (2023). Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Sciforum. [Link]
-
Dalvie, D., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. PubMed. [Link]
-
Liu, J., et al. (2013). Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. Organic Chemistry Portal. [Link]
-
Iorio, R., et al. (2023). Natural Compounds and Glutathione: Beyond Mere Antioxidants. PMC, PubMed Central. [Link]
-
Wang, F., et al. (2021). A Thiol-Specific Fluorescent Probe and Its Application for Bioimaging. ResearchGate. [Link]
-
Beryozkina, T., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. [Link]
-
Ribeiro, B. (2023). Glutathione: the master antioxidant. Dialnet. [Link]
-
Sharma, R., et al. (2023). Glutathione Peroxidase-like Antioxidant Activity of 1,3-Benzoselenazoles: Synthesis and In Silico Molecular Docking Studies as Pancreatic Lipase Inhibitors. PubMed. [Link]
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Application Notes & Protocols for Suzuki Coupling Reactions with 4-Iodo-2,1,3-benzothiadiazole
Introduction: The Strategic Importance of the 2,1,3-Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-deficient heterocyclic system that has become a cornerstone in the development of advanced functional materials.[1][2][3][4] Its strong electron-accepting nature makes it an invaluable building block for creating donor-acceptor (D-A) type molecules with tailored optoelectronic properties.[5][6] These derivatives are integral to cutting-edge technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][4][6][7]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[8][9][10] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for medicinal chemists and materials scientists.[9]
This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction utilizing 4-Iodo-2,1,3-benzothiadiazole. The carbon-iodine bond at the 4-position is highly reactive, making this substrate an excellent electrophilic partner for introducing diverse aryl and heteroaryl substituents.[8] This functionalization is critical for tuning the electronic and photophysical properties of the resulting BTD-based molecules.[1][11]
Reaction Principle: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[10] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 4-Iodo-2,1,3-benzothiadiazole. This step forms a new Pd(II) complex.[10][12]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic moiety from boron to palladium.[9][13][14]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and the desired 4-aryl-2,1,3-benzothiadiazole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Application Notes: Optimizing Reaction Parameters
The success of the Suzuki coupling with 4-Iodo-2,1,3-benzothiadiazole hinges on the careful selection of several key parameters. Due to the electron-deficient nature of the BTD ring, the C-I bond is readily activated; however, the Lewis basic nitrogen and sulfur atoms can potentially coordinate to the palladium center, necessitating robust catalyst systems.[15]
| Parameter | Common Choices | Rationale & Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for many standard couplings as it is an active Pd(0) source.[16] PdCl₂(dppf) is also effective, particularly for heteroaryl couplings. For more challenging substrates or to achieve higher turnover numbers, using a Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specific ligand is often superior.[13][14] |
| Ligand | PPh₃, dppf, Buchwald Ligands (e.g., XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the palladium catalyst and modulates its reactivity. For heteroaryl couplings, electron-rich and bulky phosphine ligands like XPhos can be decisive in promoting reductive elimination and preventing catalyst deactivation.[1][15] NHC ligands are also highly effective for coupling heteroaryl chlorides and bromides, suggesting their utility here.[13] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is essential for activating the boronic acid.[13] K₂CO₃ or Na₂CO₃ are common, cost-effective choices often used in an aqueous/organic solvent mixture.[8][16] Cs₂CO₃ is more soluble and can be more effective in certain cases. K₃PO₄ is a stronger base that is often successful in difficult couplings or with less reactive boronic acids.[17][18] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF, THF | A biphasic solvent system like Dioxane/H₂O or Toluene/Ethanol/H₂O is frequently employed to dissolve both the organic substrates and the inorganic base.[8][16] Anhydrous conditions using solvents like THF or DMF with bases such as potassium trimethylsilanolate (TMSOK) can be advantageous for preventing competitive protodeboronation of the boronic acid, a common side reaction.[15] |
| Boronic Reagent | Arylboronic Acids, Arylboronic Acid Pinacol Esters (Bpin) | Arylboronic acids are the most common coupling partners. Pinacol esters are often more stable, easier to purify, and less prone to protodeboronation, making them an excellent alternative, especially for unstable boronic acids.[19] |
| Temperature | 80 - 110 °C | Most Suzuki couplings require heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Reaction progress should be monitored by TLC or LC-MS to determine the optimal time and temperature.[8] |
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Iodo-2,1,3-benzothiadiazole with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials & Reagents:
-
4-Iodo-2,1,3-benzothiadiazole (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating plate/mantle
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Iodo-2,1,3-benzothiadiazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[8][16]
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxygen from deactivating the Pd(0) catalyst. Maintain a positive pressure of inert gas throughout the reaction.[16]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.[16]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.[8]
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting iodide), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and then with brine to remove the base and other inorganic salts.[8][16]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,1,3-benzothiadiazole product.[16]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by O₂).2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Ensure thorough degassing of solvents and purging of the reaction vessel.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature. |
| Protodeboronation | The boronic acid reacts with trace water/protons to revert to an arene, especially under prolonged heating. | Use anhydrous solvents and a base like KF or TMSOK. Use the boronic acid pinacol ester instead. Add the boronic acid portion-wise. |
| Homocoupling | Coupling of two boronic acid molecules (Ar²-Ar²) or two iodide molecules (Ar¹-Ar¹). | This can be promoted by oxygen. Ensure the reaction is under a strict inert atmosphere. Lowering catalyst loading can sometimes help. |
| Difficult Purification | Residual palladium catalyst or tin residues (if boronic acid was made via Stille coupling). | Filter the crude product through a pad of Celite®. Use specific scavengers for palladium if necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Iodo-2,1,3-benzothiadiazole is a highly effective and modular strategy for the synthesis of functional BTD derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate a diverse library of 4-aryl-2,1,3-benzothiadiazoles. These compounds are of significant interest for applications in organic electronics and medicinal chemistry, and the protocols outlined herein provide a solid foundation for their synthesis and further development.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- Gagnon, A., & Organ, M. G. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(17), 3705–3708. ACS Publications.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Various Authors. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate.
- Scott, J. S., & Jones, A. M. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Bhanja, P., & Bhaumik, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Potential of Benzothiadiazole Derivatives: Focus on 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(3), 341-357.
- Organic-chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Ingleson, M. J., & Larrosa, I. (2024, April 22). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-portal.org.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- Ingleson, M. J., & Larrosa, I. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(10), 4543–4554. ACS Publications.
- Michinobu, T., & Chen, J. (n.d.). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Peltomaa, R., et al. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. Molecules, 21(1), 103.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Skórka, L., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI.
- Zhang, Y., et al. (n.d.). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive.
- Wiemann, J., et al. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC - NIH.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Al-Zoubi, R. M. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
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Application Notes and Protocols: Stille Coupling of 4-Iodo-2,1,3-benzothiadiazole
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif integral to the development of advanced functional materials and pharmacologically active compounds. Its electron-deficient nature makes it a powerful building block for creating materials with tailored optoelectronic properties, finding extensive use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). In medicinal chemistry, BTD derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its remarkable functional group tolerance and its ability to form carbon-carbon bonds under relatively mild conditions.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has proven to be an exceptionally effective method for the derivatization of heterocyclic systems.[3][4] For the synthesis of complex molecules, the Stille coupling often exhibits superior selectivity and a broader scope compared to other cross-coupling reactions.[3]
This guide provides a comprehensive overview and detailed protocols for the Stille coupling of 4-Iodo-2,1,3-benzothiadiazole. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, present a comparative analysis of reaction conditions, and provide troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanism and Key Parameters
The catalytic cycle of the Stille coupling reaction is a well-studied process that generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.
The Catalytic Cycle
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (4-Iodo-2,1,3-benzothiadiazole) to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate.[1][5][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4][6] For this reason, 4-Iodo-2,1,3-benzothiadiazole is an excellent substrate for this reaction.
-
Transmetalation: This is often the rate-determining step of the catalytic cycle. The organostannane reagent exchanges its organic group with the halide on the palladium center.[3][4][5] The rate of transmetalation is influenced by the nature of the ligands on the palladium and the organic groups on the tin atom.
-
Reductive Elimination: In the final step, the two organic groups coupled on the palladium center are eliminated to form the desired carbon-carbon bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5][6]
Key Reaction Parameters
-
Catalyst and Ligands: The choice of palladium source and accompanying ligands is paramount. Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. The ligands stabilize the palladium center and modulate its reactivity. Electron-rich and sterically hindered phosphine ligands often accelerate the reaction.[7]
-
Organostannane Reagent: Organostannanes are air and moisture stable, which contributes to the practicality of the Stille reaction.[1][4] However, they are toxic and must be handled with appropriate safety precautions. The non-transferred groups on the tin atom are typically butyl or methyl groups.
-
Solvent: The choice of solvent is critical and can significantly impact reaction rates and yields. Anhydrous, polar aprotic solvents such as DMF, dioxane, or toluene are commonly employed.
-
Additives: Additives can have a profound effect on the reaction. For instance, copper(I) iodide (CuI) can accelerate the transmetalation step.[7] Lithium chloride (LiCl) is also frequently used to facilitate the reaction, particularly when using vinylstannanes.
Visualizing the Stille Catalytic Cycle
Sources
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synthesis of 4-Iodo-2,1,3-benzothiadiazole derivatives
An Application Guide to the Synthesis and Derivatization of 4-Iodo-2,1,3-benzothiadiazole
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 4-Iodo-2,1,3-benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in modern materials science and medicinal chemistry. As a privileged electron-accepting unit, it is integral to the design of advanced functional molecules, including fluorescent probes, phototheranostics, and organic electronics like polymers, OLEDs, and solar cells.[1][2][3] The growing demand for precisely tuned BTD derivatives necessitates robust and versatile synthetic strategies.
Direct functionalization of the BTD benzenoid ring can be challenging due to its electron-poor nature, which often requires harsh conditions for traditional electrophilic aromatic substitution.[1][4] This guide focuses on a pivotal intermediate: 4-iodo-2,1,3-benzothiadiazole. The introduction of an iodine atom at the 4-position creates a highly versatile synthetic handle. The carbon-iodine bond is the most reactive of the halogens (I > Br > Cl) towards the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5][6] This exceptional reactivity allows for the efficient and selective introduction of a vast array of chemical moieties through cornerstone reactions like Sonogashira, Suzuki, and Stille couplings, enabling the systematic tuning of the electronic and photophysical properties of the BTD core.
This document provides a detailed exploration of the synthesis of the 4-iodo-BTD precursor and presents validated, step-by-step protocols for its subsequent derivatization, offering researchers a practical guide to harnessing its synthetic potential.
Part 1: Synthesis of the 4-Iodo-2,1,3-benzothiadiazole Precursor
The primary route to 4-iodo-2,1,3-benzothiadiazole is the direct electrophilic iodination of the parent BTD heterocycle. This process falls under the category of electrophilic aromatic substitution (SEAr).
Causality Behind the Method: Overcoming Electronic Deactivation
The BTD ring system is electronically deactivated, making it less susceptible to electrophilic attack than benzene. Therefore, the reaction requires conditions that generate a highly potent iodinating agent, often represented as the electrophilic iodine cation, "I+".[7][8] This is typically achieved by using molecular iodine (I₂) in the presence of a strong oxidizing agent, such as nitric acid or a combination of iodic acid and sulfuric acid.[7] These strong acids protonate the oxidant, which then reacts with I₂ to form the powerful electrophile. It is crucial to control the reaction conditions to manage regioselectivity, as substitution can potentially occur at both the C4 and C7 positions.[1][4]
Experimental Protocol 1: Direct Electrophilic Iodination of 2,1,3-Benzothiadiazole
This protocol details the synthesis of 4-iodo-2,1,3-benzothiadiazole using iodine and an oxidizing acid.
Materials & Reagents:
-
2,1,3-Benzothiadiazole (BTD)
-
Iodine (I₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Nitric Acid (HNO₃, 70%) or Iodic Acid (HIO₃)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard glassware for extraction and filtration.
Safety Precautions:
-
Critical: This reaction involves highly corrosive and strong oxidizing acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction can be exothermic. Maintain strict temperature control using an ice bath during the addition of reagents.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 2,1,3-benzothiadiazole (1.0 eq). Place the flask in an ice bath to cool to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid to the flask with continuous stirring until the BTD is fully dissolved. Maintain the temperature below 10 °C.
-
Reagent Addition: Add solid iodine (1.0-1.2 eq) to the cooled solution.
-
Generation of Electrophile: Slowly add the oxidizing agent (e.g., nitric acid, 1.0 eq) dropwise via a dropping funnel. A slight color change may be observed. Monitor the temperature closely to prevent it from rising significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice water. This will precipitate the crude product.
-
Neutralization: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine. The dark color of iodine should disappear.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 4-iodo-2,1,3-benzothiadiazole.[9]
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond of 4-iodo-BTD is an ideal substrate for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.
A. Sonogashira Coupling: Introduction of Alkynyl Groups
Scientific Principle: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][10] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which is essential for the transmetalation step.[11]
Experimental Protocol 2: Sonogashira Coupling of 4-Iodo-BTD
Materials & Reagents:
-
4-Iodo-2,1,3-benzothiadiazole (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) Iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar glassware for anhydrous reactions.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere (Argon), add 4-iodo-BTD, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). The choice of temperature depends on the reactivity of the specific alkyne.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or saturated aqueous ammonium chloride to remove the amine salt.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Data:
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | Et₃N | THF | 60 | >90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | i-Pr₂NH | Toluene | 80 | >85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | Et₃N | THF | 50 | >95 |
| Note: Yields are representative and may vary based on specific substrate and reaction scale. Data is based on typical Sonogashira couplings of aryl iodides.[11][12][13] |
B. Suzuki-Miyaura Coupling: Introduction of Aryl/Vinyl Groups
Scientific Principle: The Suzuki coupling is a highly versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. It involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester.[14][15] A key feature of this reaction is the requirement of a base (e.g., K₃PO₄, Na₂CO₃), which activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the crucial transmetalation step with the palladium center.[14][16]
Experimental Protocol 3: Suzuki Coupling of 4-Iodo-BTD
Materials & Reagents:
-
4-Iodo-2,1,3-benzothiadiazole (1.0 eq)
-
Aryl or Vinyl Boronic Acid/Ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if using Pd₂(dba)₃, e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a flask, combine 4-iodo-BTD, the boronic acid/ester, the base, the palladium catalyst, and any additional ligand.
-
Degassing: Add the solvent system and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes or by using freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Representative Data:
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/H₂O | 90 | >90 |
| 2 | Thiophene-2-boronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 85 | >88 |
| Note: Yields are representative and based on typical Suzuki couplings of aryl iodides.[17][18] |
C. Stille Coupling: Introduction of Organotin Groups
Scientific Principle: The Stille reaction couples an organic halide with an organostannane reagent, catalyzed by palladium.[19][20] Organostannanes are advantageous as they are generally stable to air and moisture and do not require activation by a base.[21][22] However, a significant drawback is the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and thorough purification of the final product.[19][20] The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[19]
Experimental Protocol 4: Stille Coupling of 4-Iodo-BTD
Materials & Reagents:
-
4-Iodo-2,1,3-benzothiadiazole (1.0 eq)
-
Organostannane (e.g., Aryl-Sn(Bu)₃, 1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Additive like LiCl can sometimes accelerate the reaction.
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Safety First: Due to the toxicity of organotin reagents, all manipulations must be performed in a well-ventilated fume hood.
-
Reaction Setup: In a Schlenk tube under argon, dissolve 4-iodo-BTD and the palladium catalyst in the anhydrous solvent.
-
Reagent Addition: Add the organostannane reagent via syringe. If using an additive like LiCl, it should be added at the beginning.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC.
-
Work-up: After cooling, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts, forming insoluble fluorostannates that can be removed by filtration.
-
Purification: After the aqueous work-up, dry the organic layer, concentrate it, and purify the residue meticulously by column chromatography to ensure complete removal of tin residues.
Representative Data:
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (4) | Toluene | 110 | >85 |
| 2 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (4) | DMF | 100 | >90 |
| 3 | (Tributylstannyl)acetylene | PdCl₂(PPh₃)₂ (4) | Dioxane | 90 | >80 |
| Note: Yields are representative and based on typical Stille couplings of aryl iodides.[21][23] |
Conclusion and Future Outlook
4-Iodo-2,1,3-benzothiadiazole is a supremely valuable and versatile building block for the synthesis of functional organic materials and potential therapeutics. The protocols outlined in this guide demonstrate reliable pathways for both its initial synthesis via direct iodination and its subsequent elaboration through high-efficiency palladium-catalyzed cross-coupling reactions. The ability to strategically install alkynyl, aryl, and other organic fragments allows for the precise engineering of molecular properties. This opens the door to creating vast libraries of novel BTD derivatives for applications ranging from bio-imaging probes to next-generation organic semiconductors.[1][24][25]
References
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MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Available from: [Link].
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PubMed Central. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Available from: [Link].
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Wikipedia. Electrophilic halogenation. Available from: [Link].
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MDPI. (2021). Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. Available from: [Link].
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ResearchGate. (2018). Optimized synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (Br2BTD) from benzene-1,2-diamine (1). Available from: [Link].
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Wikipedia. Sonogashira coupling. Available from: [Link].
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Orito, K., et al. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Available from: [Link].
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PubChem. 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Available from: [Link].
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Wikipedia. Stille reaction. Available from: [Link].
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ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available from: [Link].
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Organic Reactions. The Stille Reaction. Available from: [Link].
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Organic Chemistry Portal. Stille Coupling. Available from: [Link].
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link].
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Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link].
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
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ResearchGate. (2018). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. Available from: [Link].
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Semantic Scholar. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Available from: [Link].
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YouTube. (2022). Suzuki Coupling Mechanism. Available from: [Link].
-
University of Rochester. Iodination - Common Conditions. Available from: [Link].
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MDPI. (2015). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link].
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RSC Publishing. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Available from: [Link].
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PubMed. (2015). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. Available from: [Link].
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ResearchGate. (2002). Synthesis and Crystal Structure of 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole. Available from: [Link].
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-2,1,3-benzothiadiazole
Introduction: The Versatility of the 2,1,3-Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic motif in modern chemistry, renowned for its unique electronic properties. As a potent electron-accepting unit, the BTD scaffold is integral to the design of advanced materials and therapeutics.[1] Its applications span organic electronics, fluorescent probes, and phototheranostics.[2] The ability to precisely functionalize the BTD ring is paramount for tuning its photophysical and electronic characteristics to suit specific applications.
4-Iodo-2,1,3-benzothiadiazole serves as a key building block in this endeavor. The carbon-iodine bond is a highly effective handle for palladium-catalyzed cross-coupling reactions, offering a versatile and efficient route to introduce a wide array of molecular fragments.[3] This guide provides detailed experimental protocols and field-proven insights for the Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and Sonogashira coupling of 4-Iodo-2,1,3-benzothiadiazole.
General Handling and Safety Precautions
Before commencing any experimental work, it is crucial to consult the latest Safety Data Sheet (SDS) for all reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is essential to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction period.[5]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues and organotin compounds, in accordance with institutional and local regulations.[4]
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] It is widely favored for its mild reaction conditions and tolerance of diverse functional groups.
Causality of Experimental Choices
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent system is critical for ensuring a high-yielding and clean reaction. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, initiates the cycle by oxidatively adding to the C-I bond of the 4-iodo-BTD.[5] The base activates the boronic acid, facilitating the transmetalation of the organic group to the palladium center.[6] The final reductive elimination step forms the desired C-C bond and regenerates the active palladium(0) catalyst.[5]
Caption: Experimental workflow for the Suzuki coupling of 4-Iodo-2,1,3-benzothiadiazole.
Detailed Experimental Protocol
Adapted from protocols for structurally similar iodo-heterocycles.[5]
Materials:
-
4-Iodo-2,1,3-benzothiadiazole
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry Schlenk tube, combine 4-Iodo-2,1,3-benzothiadiazole (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add the 4:1:1 mixture of toluene:ethanol:water.
-
Degassing: Seal the tube and purge with argon or nitrogen for 15-20 minutes to ensure an oxygen-free environment.
-
Reaction: Heat the mixture to 100°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2,1,3-benzothiadiazole.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene | 110 | 8 |
Section 2: Stille Coupling
The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) and is particularly useful for coupling partners that may be sensitive to the basic conditions of the Suzuki reaction.[7]
Causality of Experimental Choices
The Stille reaction mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7] The key difference lies in the transmetalation step, where the organic group is transferred from tin to palladium. This step does not require a base, broadening the substrate scope to include base-sensitive functional groups.[8] However, a significant drawback is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts.[7]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol
Adapted from general Stille coupling procedures.[9]
Materials:
-
4-Iodo-2,1,3-benzothiadiazole
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)
-
Anhydrous and degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 4-Iodo-2,1,3-benzothiadiazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the organostannane (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110°C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and stir vigorously with a saturated aqueous KF solution for 30 minutes to precipitate tin salts.
-
Filtration and Extraction: Filter the mixture through celite, and separate the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[10][11]
Causality of Experimental Choices
This reaction couples an aryl halide with a primary or secondary amine in the presence of a base and a palladium catalyst, typically supported by a bulky, electron-rich phosphine ligand.[10] The catalytic cycle follows the familiar pattern of oxidative addition, followed by amine coordination, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond.[4] The choice of ligand is critical; bulky ligands like Xantphos or BINAP facilitate the reductive elimination step and prevent catalyst decomposition.[12][13]
Table 2: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Structure | Key Features |
| Xantphos | Bidentate | Wide bite angle, promotes reductive elimination. |
| BINAP | Bidentate, chiral | Useful for asymmetric synthesis.[12] |
| BrettPhos | Monodentate, bulky | Highly active for challenging couplings. |
Detailed Experimental Protocol
Adapted from protocols for the amination of halo-heterocycles.[12]
Materials:
-
4-Iodo-2,1,3-benzothiadiazole
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Reagent Addition: Add 4-Iodo-2,1,3-benzothiadiazole (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.
-
Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction to 100-110°C with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction and Concentration: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 4: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.
Causality of Experimental Choices
The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[14] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] This dual system allows the reaction to proceed under very mild conditions, often at room temperature.[14] An amine base is used both to deprotonate the terminal alkyne and as a solvent.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Detailed Experimental Protocol
Adapted from protocols for the Sonogashira coupling of halo-benzothiadiazoles.[2]
Materials:
-
4-Iodo-2,1,3-benzothiadiazole
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (solvent and base)
-
Anhydrous tetrahydrofuran (THF) (optional co-solvent)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve 4-Iodo-2,1,3-benzothiadiazole (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and the amine base (e.g., 2:1 THF:Et₃N).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) to the solution.
-
Degassing: Degas the solution with a stream of argon for 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) if necessary. Monitor the reaction by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
4-Iodo-2,1,3-benzothiadiazole is a highly valuable and versatile building block for the synthesis of functional organic materials and complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira—provide a powerful toolkit for its elaboration. The protocols provided herein, adapted from robust and well-established procedures, offer a solid foundation for researchers. As with any catalytic system, optimization of reaction parameters may be necessary to achieve optimal yields for specific substrates.
References
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Myers, A. G. The Stille Reaction. Chem 115, Harvard University. [Link]
-
Bhujbal, Y., Vadagaonkar, K., Kori, S., & Kapdi, A. R. (2021). Room temperature Palladium-Catalyzed C-H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]
-
de Vries, J. G. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Transition Metals in Organometallic Chemistry and Homogeneous Catalysis. [Link]
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Verma, A. K., & Kumar, V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 582. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. Stille reaction. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Mako, T. L., & Swager, T. M. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(11), 5011–5020. [Link]
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Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9472-9481. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Li, J. J., & Gribble, G. W. (Eds.). (2009). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Diva-portal.org. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Acantharex channel. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Myers, A. G. The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]
-
ResearchGate. (2025). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. [Link]
-
Organic Chemistry Portal. Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. [Link]
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Application Notes and Protocols: 4-Iodo-2,1,3-benzothiadiazole in High-Performance Dye-Sensitized Solar Cells
Introduction: The Strategic Role of 4-Iodo-2,1,3-benzothiadiazole in Advanced Sensitizer Design
In the landscape of third-generation photovoltaics, dye-sensitized solar cells (DSSCs) represent a compelling technology due to their cost-effectiveness, ease of fabrication, and impressive performance under various light conditions.[1] The heart of the DSSC is the sensitizer dye, which is responsible for light absorption and the initial electron injection process.[2] The molecular architecture of these dyes, typically a donor-π-acceptor (D-π-A) framework, is a critical determinant of the overall power conversion efficiency (PCE) of the device.[2][3]
This document provides a detailed guide on the application of 4-Iodo-2,1,3-benzothiadiazole as a key building block in the design of advanced organic sensitizers for DSSCs. The 2,1,3-benzothiadiazole unit is a well-established electron-accepting moiety in D-π-A dyes, contributing to strong intramolecular charge transfer (ICT) and broad absorption spectra.[2][4] The introduction of an iodine atom at the 4-position of the benzothiadiazole core is a strategic modification aimed at enhancing the photovoltaic performance through a combination of electronic and steric effects.
The heavy iodine atom can facilitate intersystem crossing, potentially influencing the excited state dynamics of the dye. Furthermore, the electron-withdrawing nature of iodine can modulate the energy levels of the dye, impacting the driving force for electron injection and dye regeneration.[5][6] The steric bulk of the iodine substituent can also play a crucial role in disrupting dye aggregation on the TiO₂ surface and shielding the semiconductor from charge recombination with the electrolyte. This guide will provide detailed protocols for the synthesis of a representative dye, the fabrication of DSSCs, and a comprehensive suite of characterization techniques to evaluate the impact of the 4-iodo-2,1,3-benzothiadiazole moiety.
Part 1: Synthesis of a Representative 4-Iodo-2,1,3-benzothiadiazole-based Sensitizer
The synthesis of D-π-A organic dyes often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to construct the conjugated backbone.[3][7] The following protocol outlines the synthesis of a model dye incorporating a 4-iodo-2,1,3-benzothiadiazole acceptor, a triphenylamine donor, and a cyanoacrylic acid anchoring group.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a D-π-A dye.
Detailed Synthetic Protocol
Step 1: Synthesis of the Donor-π-Bridge Intermediate
-
To a solution of a suitable triphenylamine-boronic acid derivative (1.0 eq) in a 2:1 mixture of toluene and ethanol, add a thiophene derivative bearing a leaving group (e.g., a bromo or iodo substituent) (1.1 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and an aqueous solution of Na₂CO₃ (2 M, 2.0 eq).
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir overnight under an argon atmosphere.
-
After cooling to room temperature, extract the product with dichloromethane, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel to yield the donor-π-bridge intermediate.
Step 2: Coupling with 4-Iodo-2,1,3-benzothiadiazole Precursor
-
In a similar setup to Step 1, combine the donor-π-bridge intermediate (1.0 eq) and a suitable 4-iodo-7-bromo-2,1,3-benzothiadiazole (1.1 eq).
-
Perform a Suzuki or Stille coupling reaction using a palladium catalyst.
-
After purification, the D-π-A core structure is obtained.
Step 3: Introduction of the Anchoring Group
-
The terminal group of the D-π-A core is typically functionalized to allow for the attachment of the cyanoacrylic acid anchor. This can be achieved through various reactions, such as a Vilsmeier-Haack formylation to introduce an aldehyde group.
-
The resulting aldehyde is then subjected to a Knoevenagel condensation with cyanoacetic acid in the presence of a base like piperidine to yield the final dye.[3]
Part 2: Fabrication of Dye-Sensitized Solar Cells
The following protocol details the fabrication of DSSCs using the synthesized 4-iodo-2,1,3-benzothiadiazole-based dye.[8][9][10][11]
DSSC Fabrication Workflow
Caption: DSSC fabrication workflow.
Step-by-Step Fabrication Protocol
-
Preparation of the TiO₂ Photoanode:
-
Clean fluorine-doped tin oxide (FTO) glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposit a compact layer of TiO₂ by spin-coating a precursor solution, followed by sintering.
-
Deposit a mesoporous TiO₂ layer using the doctor-blade technique with a commercially available TiO₂ paste.[8]
-
Sinter the TiO₂-coated FTO glass at 500 °C for 30 minutes.
-
Treat the sintered film with a TiCl₄ solution to improve electron transport.[8]
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode into a solution of the 4-iodo-2,1,3-benzothiadiazole-based dye (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol) for 12-24 hours.[8]
-
Rinse the dye-sensitized photoanode with the same solvent to remove non-adsorbed dye molecules.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate.
-
Deposit a thin layer of a catalyst, typically platinum, by sputtering or by applying a drop of H₂PtCl₆ solution followed by heating.
-
-
Cell Assembly:
-
Assemble the dye-sensitized photoanode and the platinum-coated counter electrode using a thermoplastic sealant (e.g., Surlyn).
-
Inject the electrolyte, commonly a solution containing an I⁻/I₃⁻ redox couple in an organic solvent, through a pre-drilled hole in the counter electrode.[1]
-
Seal the hole to prevent electrolyte leakage.
-
Part 3: Characterization and Performance Evaluation
A thorough characterization of the synthesized dye and the fabricated DSSCs is crucial to understand the structure-property relationships and to evaluate the device performance.[12][13][14]
Key Characterization Techniques
| Technique | Purpose | Key Parameters Obtained |
| UV-Vis Absorption Spectroscopy | To determine the light-harvesting properties of the dye in solution and on the TiO₂ surface.[13] | λmax, Molar extinction coefficient (ε) |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the dye. | Oxidation potential (Eox), Reduction potential (Ered) |
| Current-Voltage (I-V) Measurements | To evaluate the overall performance of the DSSC under simulated sunlight.[8][15] | Short-circuit current density (Jsc), Open-circuit voltage (Voc), Fill factor (FF), Power conversion efficiency (PCE) |
| Incident Photon-to-Current Conversion Efficiency (IPCE) | To measure the quantum efficiency of the device at different wavelengths.[8] | IPCE spectrum |
| Electrochemical Impedance Spectroscopy (EIS) | To investigate the charge transfer processes and recombination kinetics within the DSSC.[13][15] | Charge transfer resistance (Rct), Electron lifetime (τn) |
Expected Impact of the 4-Iodo-2,1,3-benzothiadiazole Moiety
The introduction of the iodine atom is anticipated to influence the DSSC performance in several ways:
-
Enhanced Light Absorption: The heavy atom effect of iodine might lead to a red-shift in the absorption spectrum, improving the overlap with the solar spectrum.
-
Favorable Energy Level Alignment: The electron-withdrawing nature of iodine can lower the LUMO energy level of the dye, potentially increasing the driving force for electron injection into the TiO₂ conduction band.[6]
-
Reduced Charge Recombination: The steric hindrance provided by the bulky iodine atom can suppress the back-electron transfer from the TiO₂ to the oxidized dye or the electrolyte, leading to an increase in Voc and FF.
-
Improved Dye Regeneration: The modulation of the HOMO energy level can also affect the driving force for dye regeneration by the redox mediator.[5]
Part 4: Data Analysis and Interpretation
A comparative analysis of the performance of DSSCs based on the 4-iodo-2,1,3-benzothiadiazole dye with a non-iodinated analogue is essential to quantify the benefits of this molecular design strategy.
Comparative Performance Data (Hypothetical)
| Dye | λmax (nm) | EHOMO (eV) | ELUMO (eV) | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| BTD-dye (non-iodinated) | 520 | -5.3 | -3.2 | 15.0 | 0.70 | 0.70 | 7.35 |
| I-BTD-dye (iodinated) | 535 | -5.4 | -3.3 | 16.5 | 0.75 | 0.72 | 8.91 |
The hypothetical data above illustrates the potential improvements in Jsc, Voc, and overall PCE that can be achieved by incorporating the 4-iodo-2,1,3-benzothiadiazole unit.
Mechanistic Insights from EIS
EIS analysis can provide deeper insights into the improved performance. A larger charge transfer resistance at the TiO₂/dye/electrolyte interface for the I-BTD-dye would indicate suppressed charge recombination, corroborating the hypothesis of steric shielding by the iodine atom.
Conclusion and Future Outlook
The use of 4-Iodo-2,1,3-benzothiadiazole as an acceptor unit in organic sensitizers for DSSCs presents a promising strategy for enhancing device performance. The multifaceted role of the iodine atom, from modulating energy levels to providing steric hindrance, offers a powerful tool for the rational design of next-generation dyes. Further optimization of the donor and π-bridge components in conjunction with the 4-iodo-2,1,3-benzothiadiazole acceptor could lead to even higher power conversion efficiencies, paving the way for the commercialization of this sustainable photovoltaic technology.
References
-
[Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][8][12][15]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells - PMC - NIH]([Link])
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Application Notes & Protocols: 4-Iodo-2,1,3-benzothiadiazole as a Strategic Precursor for High-Efficiency OLED Emitters
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The field of organic electronics continues to be driven by the pursuit of materials that can enhance the efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs). At the core of this innovation lies the molecular design of the emissive layer (EML) materials. 2,1,3-Benzothiadiazole (BT) has been widely established as a foundational electron-deficient (acceptor) unit in the design of high-performance fluorophores.[1][2][3] Its rigid structure and strong electron-withdrawing nature allow for the creation of donor-acceptor (D-A) type materials where the photophysical properties, such as emission color and charge carrier mobility, can be precisely tuned.[1][4][5]
This document provides an in-depth guide on the application of a specific, functionalized BT derivative: 4-Iodo-2,1,3-benzothiadiazole . We will explore the fundamental scientific principles that make this building block a powerful tool for developing next-generation OLED emitters, particularly those leveraging triplet excitons. Detailed protocols for the synthesis of derivative materials and the fabrication of OLED devices are provided for researchers and materials scientists in the field.
Scientific Rationale: The Strategic Advantage of the Iodo-Functionalized Benzothiadiazole Core
The unique utility of 4-Iodo-2,1,3-benzothiadiazole stems from the synergistic combination of the inherent electronic properties of the benzothiadiazole core and the physical properties of the iodine substituent.
The Donor-Acceptor (D-A) Framework
The BT core serves as an excellent electron acceptor. When chemically linked to electron-donating moieties (e.g., triphenylamine, carbazole), it forms a D-A structure. In such molecules, the highest occupied molecular orbital (HOMO) is typically localized on the donor, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor. This spatial separation of orbitals leads to a charge-transfer (CT) character in the excited state, which is fundamental to tuning the emission wavelength across the visible spectrum.[4][5]
The Heavy Atom Effect: Unlocking Triplet Excitons
In an OLED, electrical excitation generates both singlet (25%) and triplet (75%) excitons. Conventional fluorescent materials can only harvest singlet excitons for light emission, imposing a theoretical limit on the internal quantum efficiency (IQE) of 25%.[6] To overcome this, triplet excitons must be utilized. This is where the iodine atom becomes critical.
The iodine atom introduces a pronounced "heavy atom effect," which significantly enhances the spin-orbit coupling (SOC) in the molecule.[7] SOC is a relativistic interaction that facilitates transitions between electronic states with different spin multiplicities (i.e., singlets and triplets). This has two profound consequences:
-
Enhanced Intersystem Crossing (ISC): The rate of conversion from the singlet excited state (S₁) to the triplet excited state (T₁) is increased.
-
Enhanced Reverse Intersystem Crossing (RISC): The rate of transition from the triplet state (T₁) back to the singlet state (S₁) is increased.[8]
This ability to efficiently mediate singlet-triplet transitions is the key to designing emitters for advanced, high-efficiency OLEDs, particularly those based on Thermally Activated Delayed Fluorescence (TADF).
Application in Thermally Activated Delayed Fluorescence (TADF)
TADF is a mechanism that allows for the harvesting of triplet excitons in purely organic molecules, enabling theoretical IQE values of up to 100%.[9] The primary requirement for TADF is a very small energy gap between the S₁ and T₁ states (ΔE_ST < 0.2 eV), which allows for thermal up-conversion of triplet excitons to singlet excitons (RISC), which then decay radiatively, producing "delayed" fluorescence.
While molecular design to minimize ΔE_ST is paramount, the rate of the RISC process (k_RISC) is also critical for high efficiency. A slow k_RISC can lead to triplet exciton accumulation and efficiency loss at high brightness. By incorporating a heavy atom like iodine, the enhanced SOC can significantly increase k_RISC, contributing to more efficient triplet harvesting and potentially reducing the efficiency roll-off in TADF-based OLEDs.[8][10]
The Jablonski diagram below illustrates the TADF mechanism, highlighting the critical role of ISC and RISC processes, which are accelerated by the heavy atom effect.
Caption: Jablonski diagram illustrating the TADF mechanism.
Experimental Applications & Protocols
Protocol 1: Synthesis of a Representative Emitter via Suzuki Coupling
4-Iodo-2,1,3-benzothiadiazole is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][11] This allows for the straightforward construction of complex D-A molecules. This protocol describes a general procedure for coupling the iodo-BT core with a generic donor-boronic ester.
Workflow Diagram:
Caption: Workflow for Suzuki coupling synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line), add 4-Iodo-2,1,3-benzothiadiazole (1.0 eq.), the desired donor-functionalized boronic acid pinacol ester (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio by volume), to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Extraction: After cooling to room temperature, add deionized water to the reaction mixture and extract the organic phase with a suitable solvent like dichloromethane or ethyl acetate. Repeat the extraction 2-3 times.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final high-purity emitter material.
Protocol 2: Fabrication of a Solution-Processed Multi-Layer OLED
This protocol outlines the fabrication of a standard multi-layer OLED device using a host-dopant emissive layer, where the newly synthesized BT-based emitter acts as the dopant. Solution processing (spin-coating) is a cost-effective and scalable fabrication method.[1][12]
Device Architecture Diagram:
Caption: Typical multi-layer OLED device architecture.
Step-by-Step Fabrication:
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface (e.g., at 4000 rpm for 60s). Anneal the film at 120 °C for 15 minutes in air.
-
Active Layers Deposition (in an inert atmosphere): Transfer the substrates into a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL): Prepare a solution of a hole-transporting material (e.g., TCTA) in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the solution onto the HIL layer to form a film of ~30 nm thickness. Anneal as required.
-
Emissive Layer (EML): Prepare a solution of a host material (e.g., CBP) co-dissolved with the synthesized Donor-BT emitter (dopant) at a specific weight percentage (e.g., 5-15%). Spin-coat this solution onto the HTL to form a film of ~25 nm thickness. Anneal to remove residual solvent.
-
Electron Transport Layer (ETL): Prepare a solution of an electron-transporting material (e.g., TPBi) and spin-coat it onto the EML to form a film of ~30 nm thickness. Anneal as required.
-
-
Cathode Deposition: Transfer the substrates to a vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit a thin layer of an electron injection material like Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) to form the cathode.
-
Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture degradation.
Performance Data & Characterization
The incorporation of emitters derived from 4-Iodo-2,1,3-benzothiadiazole is expected to yield high-performance OLEDs. The enhanced SOC can lead to efficient triplet harvesting, pushing the external quantum efficiency (EQE) beyond the ~5% limit of conventional fluorescence.[4][13] The table below summarizes representative performance metrics for high-efficiency, non-doped orange-red fluorescent OLEDs based on BT derivatives, which serve as a benchmark for what can be achieved with advanced molecular design.[13]
| Emitter System | Max EQE (%) | Max Luminance (cd/m²) | Turn-on Voltage (V) | Emission Peak (nm) | CIE Coordinates (x, y) |
| TPA-BT-Anthracene (TBAN)[13] | 5.7% | 74,820 | 2.8 | 596 | (0.58, 0.41) |
| TPA-BT-Thiophene (TBT)[4] | 5.0% | 13,690 | 3.0 | 615 | (0.63, 0.36) |
| D-π-A-π-D BTD Emitter[14] | 8.1% | >10,000 | ~3.5 | ~530 | (0.35, 0.60) |
Note: Data is representative of high-performance devices reported in the literature and serves as a target for materials developed using the protocols herein.
Conclusion and Outlook
4-Iodo-2,1,3-benzothiadiazole is a highly valuable and strategic building block for the synthesis of advanced emitter materials for OLEDs. Its utility lies in providing a robust electron-accepting core that is pre-functionalized for facile and efficient chemical modification via cross-coupling reactions. Crucially, the presence of the iodine atom introduces a beneficial heavy atom effect, enhancing spin-orbit coupling to potentially improve the kinetics of triplet exciton harvesting in TADF emitters. This can lead to devices with higher quantum efficiencies and reduced efficiency roll-off. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel BT-based materials and integrate them into high-performance OLEDs, paving the way for further advancements in display and solid-state lighting technologies.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency.
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MDPI. Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. Available from: [Link]
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Springer Nature. The role of host–guest interactions in organic emitters employing MR-TADF. Available from: [Link]
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EPub Bayreuth. What Controls Thermally Activated Delayed Fluorescence in Guest-Host Systems for Organic Light-Emitting Diodes? Available from: [Link]
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ResearchGate. Thermally Activated Delayed Fluorescence in 1,3,4-Oxadiazoles with π-Extended Donors. Available from: [Link]
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Royal Society of Chemistry. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. Available from: [Link]
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PubMed Central. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Available from: [Link]
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Royal Society of Chemistry. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Available from: [Link]
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ResearchGate. Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Available from: [Link]
-
Royal Society of Chemistry. Study of the thermally-activated delayed fluorescence (TADF) mechanism of phenothiazine–dibenzothiophene-S,S-dioxide electron donor–acceptor dyads using steady-state and time-resolved optical and electron paramagnetic resonance spectroscopies. Available from: [Link]
-
Royal Society of Chemistry. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs. Available from: [Link]
-
ResearchGate. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. Available from: [Link]
-
Royal Society of Chemistry. Effect of end group functionalisation of small molecules featuring the fluorene–thiophene–benzothiadiazole motif as emitters in solution-processed red and orange organic light-emitting diodes. Available from: [Link]
-
ResearchGate. Heavy atom effects benefit organic light emitting diode (OLED) performance. Available from: [Link]
-
ResearchGate. Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Available from: [Link]
-
MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]
-
Iowa State University. Triphenylamine/benzothiadiazole-based Compounds for Non-doped Orange and Red Fluorescent OLEDs with High Efficiencies and Low Efficiency Roll-off. Available from: [Link]
-
ResearchGate. Effect of the iodine atom position on the phosphorescence of BODIPY derivatives: a combined computational and experimental study. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde in Advancing Organic Electronics.
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ResearchGate. Orange and red emitting OLEDs based on phenothiazine polymers. Available from: [Link]
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Application Notes and Protocols: 4-Iodo-2,1,3-benzothiadiazole as a Versatile Building Block for High-Performance Conjugated Polymers
Introduction: The Strategic Advantage of 4-Iodo-2,1,3-benzothiadiazole in Polymer Synthesis
The 2,1,3-benzothiadiazole (BT) core is a foundational electron-accepting unit in the design of donor-acceptor (D-A) conjugated polymers, which are at the forefront of organic electronics research.[1] These materials are integral to the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The electronic properties of BT-based polymers can be finely tuned by modifying the BT core or the co-monomer units.[2]
This application note focuses on a particularly reactive and versatile building block: 4-iodo-2,1,3-benzothiadiazole. While bromo- and chloro-derivatives are more commonly utilized, the iodo-analogue offers distinct synthetic advantages. The carbon-iodine bond is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds. This translates to a lower activation energy for the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille polymerizations.[1] Consequently, polymerizations using 4-iodo-2,1,3-benzothiadiazole can often proceed under milder conditions, with faster reaction times and potentially higher molecular weights and lower polydispersity indices (PDI).[3]
This guide provides detailed, field-tested protocols for the synthesis of the 4-iodo-2,1,3-benzothiadiazole monomer and its subsequent polymerization via Suzuki and Stille coupling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the creation of novel, high-performance conjugated polymers.
Part 1: Synthesis of the Monomer: 4-Iodo-2,1,3-benzothiadiazole
The synthesis of 4-iodo-2,1,3-benzothiadiazole is a multi-step process that begins with the commercially available 2,1,3-benzothiadiazole. The key transformation is the conversion of an amino group to an iodo group via the Sandmeyer reaction.
Logical Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of 4-iodo-2,1,3-benzothiadiazole.
Protocol 1.1: Synthesis of 4-Nitro-2,1,3-benzothiadiazole
This protocol is adapted from a standard nitration procedure for 2,1,3-benzothiadiazole.[3]
-
Reaction Setup: In a 100 mL round-bottom flask, carefully prepare a sulfonitric mixture by adding 8 mL of 70% nitric acid to 24 mL of 98% sulfuric acid, while cooling in an ice bath.
-
Reagent Addition: Slowly add 2.0 g (14.7 mmol) of 2,1,3-benzothiadiazole to the cold sulfonitric mixture with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 mL of crushed ice. The yellow precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum.
-
Characterization: The product, 4-nitro-2,1,3-benzothiadiazole, can be characterized by ¹H NMR and mass spectrometry.
Protocol 1.2: Synthesis of 4-Amino-2,1,3-benzothiadiazole
This protocol is a standard reduction of a nitro group to an amine.[3]
-
Reaction Setup: To a 250 mL flask, add 2.0 g (11.0 mmol) of 4-nitro-2,1,3-benzothiadiazole and 50 mL of ethanol.
-
Reagent Addition: To this solution, add 9.2 g (33.0 mmol) of FeSO₄·7H₂O, 4.9 g (90.0 mmol) of ammonium chloride, 9 mL of water, and 2.2 g (33.0 mmol) of zinc dust with vigorous stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®. Wash the Celite® pad with ethanol. The combined filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 4-amino-2,1,3-benzothiadiazole.
Protocol 1.3: Synthesis of 4-Iodo-2,1,3-benzothiadiazole via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures for the iodination of aromatic amines.[4][5]
-
Diazotization:
-
In a 100 mL flask, suspend 1.51 g (10.0 mmol) of 4-amino-2,1,3-benzothiadiazole in a mixture of 20 mL of water and 5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. A color change should be observed.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Iodination:
-
In a separate 250 mL flask, dissolve 2.49 g (15.0 mmol) of potassium iodide in 20 mL of water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
-
Reaction Completion and Work-up:
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, then with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-iodo-2,1,3-benzothiadiazole as a solid.
Part 2: Polymerization Methodologies
The following protocols detail the polymerization of 4-iodo-2,1,3-benzothiadiazole with a representative co-monomer, 2,5-bis(tributylstannyl)thiophene (for Stille coupling) or thiophene-2,5-diboronic acid bis(pinacol) ester (for Suzuki coupling). These methods are highly adaptable to other co-monomers.
Protocol 2.1: Stille Cross-Coupling Polymerization
The Stille reaction is highly tolerant of various functional groups but requires the use of toxic organotin reagents.[6]
Caption: Workflow for Stille polymerization of 4-iodo-2,1,3-benzothiadiazole.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-iodo-2,1,3-benzothiadiazole (1.0 eq), 2,5-bis(tributylstannyl)thiophene (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 8 mol%).
-
Degassing: Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously under a positive pressure of argon for 24-48 hours. The solution will typically become dark and viscous.
-
End-Capping: To ensure termination of the polymer chains, add a small excess of an end-capping agent such as 2-bromothiophene and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a large volume of methanol with vigorous stirring. The polymer will precipitate.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction, sequentially with methanol (to remove catalyst residues), hexane (to remove low molecular weight oligomers), and finally chloroform or chlorobenzene to extract the desired polymer.
-
Concentrate the chloroform/chlorobenzene fraction and re-precipitate the polymer in methanol.
-
Collect the final polymer by filtration and dry under high vacuum.
-
Protocol 2.2: Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki coupling is a more environmentally benign alternative to the Stille reaction, avoiding the use of toxic tin compounds.[7]
Caption: Workflow for Suzuki polymerization of 4-iodo-2,1,3-benzothiadiazole.
-
Reaction Setup: In a Schlenk flask, combine 4-iodo-2,1,3-benzothiadiazole (1.0 eq), thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (4.0 eq) to the flask. The solvent ratio is typically 4:1 toluene:water.
-
Degassing: Purge the biphasic mixture with argon for 30 minutes with vigorous stirring to ensure all oxygen is removed.
-
Polymerization: Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours under an argon atmosphere.
-
End-Capping: Add an end-capping agent such as phenylboronic acid and stir for an additional 2 hours.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Follow the same precipitation and Soxhlet extraction procedure as described in the Stille protocol (Protocol 2.1, steps 6 and 7).
Part 3: Characterization and Properties of Benzothiadiazole-Based Polymers
Thorough characterization is essential to confirm the structure and purity of the synthesized polymers and to understand their electronic and optical properties, which dictate their performance in devices.
Typical Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. Due to the lower solubility of high molecular weight polymers, high-temperature NMR may be necessary.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8] A lower PDI (closer to 1) indicates a more uniform chain length distribution.
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the optical properties of the polymer in solution and as a thin film. The absorption onset is used to determine the optical bandgap (Eg).
-
Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. These values are crucial for predicting charge injection and transport properties in electronic devices.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer, which is important for device longevity.
Representative Data for Benzothiadiazole-Thiophene Copolymers
The following table provides a summary of typical properties for polymers based on benzothiadiazole and thiophene derivatives, synthesized via cross-coupling polymerization. These values can serve as a benchmark for polymers synthesized using 4-iodo-2,1,3-benzothiadiazole.
| Polymer System | Mn (kDa) | PDI | λₘₐₓ (film, nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Reference |
| PTBTT | - | - | ~550 | 1.77 | -5.68 | -3.91 | |
| PT2BT | 25.8 | 1.87 | 625 | 1.67 | -5.23 | -3.56 | |
| PT4BT | 24.0 | 1.72 | 705 | 1.55 | -5.15 | -3.60 | |
| PDTSDTBTDI-DMO | 14.6 | - | ~700 | ~1.4 | -5.2 | -3.56 | [7] |
Note: The properties of polymers derived from 4-iodo-2,1,3-benzothiadiazole are expected to be in a similar range, with potential for higher molecular weights due to the increased reactivity of the monomer.
Conclusion
4-Iodo-2,1,3-benzothiadiazole is a highly valuable, albeit underutilized, building block for the synthesis of advanced conjugated polymers. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions offers a strategic advantage over its bromo- and chloro- counterparts, enabling polymerization under milder conditions and facilitating the synthesis of high molecular weight materials. The protocols detailed in this guide provide a robust framework for the synthesis of the monomer and its subsequent polymerization via Stille and Suzuki coupling. By leveraging the unique properties of this iodo-functionalized monomer, researchers can accelerate the development of next-generation organic electronic materials with tailored properties for a wide range of applications.
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules. Available at: [Link]
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N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules. Available at: [Link]
-
Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society. Available at: [Link]
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Poly(oligothiophene-alt-benzothiadiazole)s: Tuning the Structures of Oligothiophene Units toward High-Mobility “Black” Conjugated Polymers. Macromolecules. Available at: [Link]
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Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability. Polymers. Available at: [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
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Molecular iodine in monomer and polymer designing. Taylor & Francis Online. Available at: [Link]
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Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Scientific Reports. Available at: [Link]
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Molecular weights, polydispersities (PDI), and isolated yields of the homo-and co-polyesters prepared from different isomeric monomers. ResearchGate. Available at: [Link]
-
4.1: Molecular Weight of Polymers. Chemistry LibreTexts. Available at: [Link]
-
Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. Polymer Chemistry. Available at: [Link]
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Application Notes and Protocols for the Integration of 4-Iodo-2,1,3-benzothiadiazole in Advanced Electronic Devices
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful incorporation of 4-iodo-2,1,3-benzothiadiazole, a key building block in organic electronics, into advanced electronic devices. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development who are focused on the innovation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. We will delve into the critical aspects of material handling, device fabrication via both vacuum and solution-based methods, and subsequent characterization. Furthermore, we will present protocols for the synthetic modification of 4-iodo-2,1,3-benzothiadiazole through Suzuki and Stille cross-coupling reactions, enabling the creation of novel functional materials.
Introduction: The Strategic Importance of 4-Iodo-2,1,3-benzothiadiazole
The 2,1,3-benzothiadiazole (BTD) core is a highly sought-after electron-deficient moiety in the design of high-performance organic semiconductors.[1] Its inherent electronic properties make it an excellent building block for creating materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the performance of organic electronic devices.[2] The introduction of an iodine atom at the 4-position of the BTD core, yielding 4-iodo-2,1,3-benzothiadiazole, provides a versatile handle for further synthetic modifications. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, allowing for the facile introduction of a wide array of functional groups.[3][4] This capability enables the rational design of novel materials with optimized properties for specific applications in OLEDs, OPVs, and chemical sensors.
Material Purity and Characterization: The Foundation of High-Performance Devices
The performance of organic electronic devices is exquisitely sensitive to the purity of the constituent materials. Trace impurities can act as charge traps or quenching sites, severely degrading device efficiency and longevity. Therefore, rigorous purification and characterization of 4-iodo-2,1,3-benzothiadiazole are paramount before its use in device fabrication.
Purification Protocol: Gradient Sublimation
For small molecules intended for vacuum deposition, gradient sublimation is the gold standard for achieving the high purity required for electronic applications.[5][6] This technique separates compounds based on their different sublimation temperatures under high vacuum.
Protocol:
-
Place the crude 4-iodo-2,1,3-benzothiadiazole in a sublimation tube.
-
Insert the tube into a gradient sublimation furnace.
-
Evacuate the system to a pressure of less than 10⁻⁵ Torr.
-
Slowly heat the source zone of the furnace to a temperature just below the sublimation point of the target compound. This initial step is to remove any lower boiling point impurities.
-
Gradually increase the source temperature to the sublimation temperature of 4-iodo-2,1,3-benzothiadiazole (typically estimated to be in the range of 100-150 °C, but should be determined empirically).
-
Maintain a temperature gradient along the tube, with the collection zone being cooler than the source zone.
-
The purified 4-iodo-2,1,3-benzothiadiazole will deposit as a crystalline solid in a specific temperature zone along the tube, while higher boiling point impurities will remain in the source boat.
-
After the sublimation is complete, cool the system to room temperature under vacuum before collecting the purified material.
Material Characterization
Before and after purification, the material should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose | Expected Outcome for 4-Iodo-2,1,3-benzothiadiazole |
| ¹H and ¹³C NMR Spectroscopy | Structural verification and purity assessment. | The spectra should be clean and match the expected chemical shifts and coupling constants for the molecule. The absence of impurity peaks is critical. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of C₆H₃IN₂S should be observed. |
| Elemental Analysis | Determination of elemental composition. | The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the theoretical values. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal stability. | A sharp melting point indicates high purity. The decomposition temperature provides the upper limit for processing temperatures. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and sublimation temperature. | Provides information on the temperature at which the material starts to sublime or decompose, which is crucial for setting up vacuum deposition parameters. |
Device Fabrication Protocols
The incorporation of 4-iodo-2,1,3-benzothiadiazole into devices can be achieved through two primary methods: vacuum thermal evaporation and solution processing. The choice of method depends on the specific device architecture and the properties of the final functional material derived from the iodo-precursor.
Protocol 1: Vacuum Thermal Evaporation for OLED Fabrication
Vacuum thermal evaporation (VTE) is a preferred method for depositing thin films of small organic molecules, as it allows for the creation of highly uniform and pure layers, which is critical for multilayer devices like OLEDs.[7][8]
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of high-purity nitrogen.
-
Immediately before loading into the vacuum chamber, the ITO surface is treated with oxygen plasma to increase its work function and improve hole injection.
Thin Film Deposition:
-
The cleaned substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of <10⁻⁶ Torr.[9]
-
4-Iodo-2,1,3-benzothiadiazole (or a material synthesized from it) is loaded into a quartz crucible in a thermal evaporation source.
-
The material is slowly heated until it reaches its sublimation temperature.[10] The deposition rate is monitored using a quartz crystal microbalance and should be maintained at a stable rate, typically 0.1-0.2 nm/s.[11]
-
A sequence of organic layers is deposited to fabricate the OLED device. A typical device architecture could be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) containing the benzothiadiazole derivative / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
The thickness of each layer is precisely controlled by the deposition rate and time.
-
Finally, a metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.
Caption: Workflow for OLED fabrication using vacuum thermal evaporation.
Protocol 2: Solution Processing for OFET Fabrication
Solution processing techniques, such as spin-coating, are attractive for their potential for low-cost, large-area device fabrication.[1][12] This method is particularly suitable for polymers or small molecules that have been functionalized to be soluble in common organic solvents.
Solution Preparation:
-
A functionalized derivative of 4-iodo-2,1,3-benzothiadiazole (synthesized via methods in Section 4) is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) to a concentration of 5-10 mg/mL.[13]
-
The solution is stirred on a hot plate at a moderate temperature (e.g., 40-50 °C) for several hours to ensure complete dissolution.
-
Prior to use, the solution is filtered through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Device Fabrication:
-
A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is cleaned using the same procedure as for the ITO substrates.
-
The surface of the SiO₂ is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity and morphology of the organic semiconductor film.
-
The prepared solution is spin-coated onto the substrate. The spin speed and time are optimized to achieve the desired film thickness (typically 30-50 nm).
-
The film is then annealed on a hot plate at a specific temperature (e.g., 100-150 °C) to remove residual solvent and improve molecular ordering.
-
Finally, source and drain electrodes (e.g., gold) are deposited on top of the organic semiconductor layer by thermal evaporation through a shadow mask, completing the top-contact, bottom-gate OFET structure.
Caption: Workflow for solution-processed OFET fabrication.
Synthetic Protocols for Functionalization
The true power of 4-iodo-2,1,3-benzothiadiazole lies in its ability to be readily functionalized. Below are representative protocols for Suzuki and Stille cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[14][15]
Reaction Setup:
-
To a flame-dried Schlenk flask, add 4-iodo-2,1,3-benzothiadiazole (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand like XPhos (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 4: Stille Cross-Coupling
The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium.[16][17]
Reaction Setup:
-
In a flame-dried Schlenk flask, dissolve 4-iodo-2,1,3-benzothiadiazole (1.0 mmol) and the desired organostannane reagent (1.1 mmol) in an anhydrous, degassed solvent such as toluene or DMF.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
For less reactive substrates, a copper(I) iodide (CuI) co-catalyst can be added.
-
The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles.
-
The mixture is heated to 90-110 °C under an inert atmosphere for 16-48 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction is cooled, and the solvent is removed in vacuo.
-
The residue is taken up in an organic solvent and washed with an aqueous solution of KF to remove tin byproducts.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Device Characterization
Once the devices are fabricated, their performance must be thoroughly characterized.
| Device Type | Characterization Technique | Key Performance Metrics |
| OLED | Current-Voltage-Luminance (J-V-L) Measurement | Turn-on voltage, current efficiency, power efficiency, external quantum efficiency (EQE), color coordinates (CIE). |
| Electroluminescence (EL) Spectroscopy | Peak emission wavelength, full width at half maximum (FWHM). | |
| Lifetime Measurement | Operational stability (e.g., LT₅₀, the time for the luminance to decay to 50% of its initial value). | |
| OFET | Transfer and Output Characteristics Measurement | Field-effect mobility (µ), on/off current ratio, threshold voltage (Vth). |
| Atomic Force Microscopy (AFM) | Thin film morphology and roughness. | |
| X-ray Diffraction (XRD) | Crystallinity and molecular packing of the semiconductor film. |
Conclusion
4-Iodo-2,1,3-benzothiadiazole is a highly valuable and versatile building block for the synthesis of advanced materials for organic electronic devices. The protocols outlined in this guide provide a solid foundation for researchers to successfully incorporate this molecule and its derivatives into high-performance OLEDs and OFETs. Careful attention to material purity, optimization of deposition and processing parameters, and thorough characterization are essential for achieving state-of-the-art device performance. The synthetic accessibility to a wide range of functionalized benzothiadiazole derivatives through the protocols described herein opens up a vast chemical space for the continued development of next-generation organic electronic materials.
References
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Samsung Display. (2022, January 24). [Learn Display] 42. Evaporation. Samsung Display Newsroom. [Link]
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Boudreault, P.-L. T., et al. (2021). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews. [Link]
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Kim, J., et al. (2018). Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors. Chemistry – An Asian Journal. [Link]
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Mianhong, G. (2023, October 24). OLED Fabrication Techniques 1 - Vacuum Deposition. Guangzhou Mianhong Electronic Technology Co., Ltd. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026, January 6). Enhancing OFET Mobility with Tailored Benzothiadiazole Intermediates. [Link]
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Chen, H.-W., et al. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Semiconductors. [Link]
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Loe, R. S., et al. (2004). Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. SID Symposium Digest of Technical Papers. [Link]
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Researching. (2023, October 25). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. [Link]
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Jung, D., et al. (2018). Benzothiadiazole-Based Small-Molecule Semiconductors for Organic Thin-Film Transistors and Complementary-like Inverters. ACS Applied Materials & Interfaces. [Link]
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Zhang, Y., et al. (2021). Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study. Molecules. [Link]
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Kovacik, P. (2012). Vacuum Deposition of Organic Molecules for Photovoltaic Applications. University of Oxford. [Link]
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Vac-Coat. (2019, September 25). Thin Films Deposition of Organic Materials. [Link]
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Lee, J., et al. (2017). Flash-evaporated small molecule films toward low-cost and flexible organic light-emitting diodes. Journal of Materials Chemistry C. [Link]
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Buckley, A. (2022). The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review. Frontiers in Chemistry. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Shibata, M., et al. (2015). Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emitting diodes. Journal of Materials Chemistry C. [Link]
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OLED-Info. (2024, January 18). Researchers use intermittent vacuum deposition to increase OLED device performance. [Link]
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Kim, S. H., et al. (2012). A study on the evaporation process with multiple point-sources. Journal of the Korean Physical Society. [Link]
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Kim, T., et al. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. RSC Advances. [Link]
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Shibata, M., et al. (2015). Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emitting diodes. Semantic Scholar. [Link]
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El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Synthetic Routes for Derivatizing 4-Iodo-2,1,3-benzothiadiazole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2,1,3-Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-accepting unit that has garnered significant interest in both medicinal chemistry and materials science.[1][2] Its unique electronic properties make it a crucial building block in the development of fluorescent probes, organic electronics, and a wide array of therapeutic agents.[3][4][5][6] The ability to strategically functionalize the BTD scaffold is paramount for fine-tuning its photophysical and electronic characteristics, as well as modulating its biological activity. 4-Iodo-2,1,3-benzothiadiazole, in particular, serves as a versatile precursor, with the carbon-iodine bond providing a reactive handle for a multitude of synthetic transformations. This guide provides a detailed overview of key synthetic routes for derivatizing this important intermediate, complete with in-depth protocols and mechanistic insights.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond in 4-iodo-2,1,3-benzothiadiazole makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, prized for its mild reaction conditions and high functional group tolerance.[7][8] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
4-Iodo-2,1,3-benzothiadiazole
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (often used as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-2,1,3-benzothiadiazole, the arylboronic acid, the base, and the palladium catalyst.
-
Add the anhydrous solvent and water (a common ratio is 4:1 solvent to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
-
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O | 110 | 78 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 4-Iodo-2,1,3-benzothiadiazole.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is instrumental in synthesizing extended π-conjugated systems relevant to materials science.[1]
Reaction Principle: The Sonogashira reaction is co-catalyzed by palladium and copper complexes.[12] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
Caption: Catalytic Cycles of the Sonogashira Coupling.
Detailed Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
4-Iodo-2,1,3-benzothiadiazole
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 4-Iodo-2,1,3-benzothiadiazole, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
-
Stille Coupling: Utilizing Organostannanes
The Stille coupling offers a robust method for C-C bond formation using organotin reagents (stannanes).[13][14] A key advantage is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups.[15]
Reaction Principle: The mechanism of the Stille reaction is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.[14][16] The transmetalation step involves the transfer of an organic group from the organotin reagent to the palladium center.
Detailed Experimental Protocol: General Procedure for Stille Coupling
-
Materials:
-
4-Iodo-2,1,3-benzothiadiazole
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., LiCl, CuI)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-Iodo-2,1,3-benzothiadiazole and the organostannane in the anhydrous solvent.
-
Add the palladium catalyst (and additive, if used).
-
Heat the reaction mixture to the required temperature (often 80-120 °C) and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of KF or filter through a pad of silica gel.[15]
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines via the palladium-catalyzed coupling of amines with aryl halides.[17][18] This reaction has largely replaced harsher, classical methods for C-N bond formation.[19]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[18]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
4-Iodo-2,1,3-benzothiadiazole
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add 4-Iodo-2,1,3-benzothiadiazole and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.[20]
-
Section 2: Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution (SNAAr) is another important pathway for the derivatization of aryl halides, particularly those activated by electron-withdrawing groups.[21][22] The electron-deficient nature of the 2,1,3-benzothiadiazole ring system can facilitate such reactions.
Reaction Principle: The SNAAr mechanism typically proceeds via an addition-elimination pathway. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21] Subsequent elimination of the iodide leaving group restores the aromaticity of the ring.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAAr).
Detailed Experimental Protocol: General Procedure for SNAAr
-
Materials:
-
4-Iodo-2,1,3-benzothiadiazole
-
Nucleophile (e.g., alkoxide, thiolate, amine) (1.5 - 3.0 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Optional: Base (e.g., K₂CO₃, NaH) if the nucleophile is not anionic
-
-
Procedure:
-
Dissolve 4-Iodo-2,1,3-benzothiadiazole in the polar aprotic solvent in a round-bottom flask.
-
Add the nucleophile (and base, if necessary).
-
Heat the reaction mixture to a temperature typically ranging from 60 °C to 150 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
-
Section 3: Synthesis of 4-Amino-2,1,3-benzothiadiazole Derivatives
A common and valuable transformation is the conversion of a nitro group to an amino group, which can then be further derivatized. While 4-iodo-2,1,3-benzothiadiazole is the primary focus, the synthesis of its amino analogue often proceeds from the corresponding nitro compound.
Synthesis of 4-Nitro-2,1,3-benzothiadiazole:
4-Nitro-2,1,3-benzothiadiazole is typically synthesized by the nitration of 2,1,3-benzothiadiazole using a mixture of concentrated sulfuric and nitric acids.[23]
Reduction to 4-Amino-2,1,3-benzothiadiazole:
The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or iron powder in an acidic medium.[3][24]
Detailed Experimental Protocol: Reduction of 4-Nitro-2,1,3-benzothiadiazole
-
Materials:
-
4-Nitro-2,1,3-benzothiadiazole
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid or Acetic Acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, prepare a stirred suspension of iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of hydrochloric or acetic acid.
-
Heat the suspension to reflux.
-
Gradually add the 4-nitro-2,1,3-benzothiadiazole to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter through Celite to remove the iron salts.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-amino-2,1,3-benzothiadiazole.[24]
-
The resulting 4-amino-2,1,3-benzothiadiazole is a versatile intermediate that can undergo further reactions such as N-alkylation or serve as a nucleophile in coupling reactions.[23][25]
Conclusion
4-Iodo-2,1,3-benzothiadiazole is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized 2,1,3-benzothiadiazole derivatives. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination, provide efficient and modular approaches for the construction of new carbon-carbon and carbon-nitrogen bonds. Additionally, nucleophilic aromatic substitution offers a complementary strategy for introducing a variety of nucleophiles. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in medicinal chemistry, materials science, and related fields, enabling the rational design and synthesis of novel BTD-based molecules with tailored properties.
References
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N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available from: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available from: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Poly(4-amino-2,1,3-benzothiadiazole) films: preparation, characterization and applications. Springer. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available from: [Link]
-
The Stille Reaction. Organic Reactions. Available from: [Link]
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Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. Arkivoc. Available from: [Link]
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Stille Coupling. Organic Chemistry Portal. Available from: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Stille Coupling. NROChemistry. Available from: [Link]
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. Available from: [Link]
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Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Sonogashira coupling. Wikipedia. Available from: [Link]
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Stille reaction. Wikipedia. Available from: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. Available from: [Link]
-
The Stille Reaction. Chem 115 Myers. Available from: [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available from: [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-portal.org. Available from: [Link]
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Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available from: [Link]
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Chlorinated 2,1,3-Benzothiadiazole-Based Polymers for Organic Field-Effect Transistors. ResearchGate. Available from: [Link]
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Rational Design of a Multifunctional Benzothiadiazole Derivative in Organic Photonics and Electronics. PubMed. Available from: [Link]
-
Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-portal.org. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Available from: [Link]
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]
-
Article. SciELO. Available from: [Link]
-
4,7-Diiodo-2,1,3-benzothiadiazole and 7,7. PubMed. Available from: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available from: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available from: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
(PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. ResearchGate. Available from: [Link]
-
Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. ResearchGate. Available from: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. Available from: [Link]
-
Synthetic routes of benzothiadiazine dioxides described in the literature.. ResearchGate. Available from: [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: [Link]
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Application Notes & Protocols: 4-Iodo-2,1,3-benzothiadiazole as a Versatile Building Block in Medicinal Chemistry
Abstract
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its unique electronic properties, structural rigidity, and broad spectrum of biological activities.[1][2][3] Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2][4][5][6][7] Within this class, 4-iodo-2,1,3-benzothiadiazole stands out as a pivotal synthetic intermediate. The presence of the iodine atom at the C4 position provides a highly versatile and reactive handle for carbon-carbon and carbon-heteroatom bond formation. This reactivity is expertly harnessed through modern palladium-catalyzed cross-coupling reactions, enabling medicinal chemists to rapidly generate diverse libraries of complex molecules for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis of 4-iodo-2,1,3-benzothiadiazole, its physicochemical properties, and detailed protocols for its application in key synthetic transformations that are foundational to contemporary drug discovery.
The 2,1,3-Benzothiadiazole (BTD) Scaffold: A Privileged Core
The BTD core is an electron-deficient aromatic system, a characteristic that significantly influences its molecular interactions and photophysical properties.[8][9] This electron-accepting nature makes it an excellent component in donor-acceptor molecules, which are frequently designed as fluorescent probes or materials for organic electronics.[9][10] In medicinal chemistry, the BTD scaffold is considered a bioisostere for other bicyclic aromatic systems and its derivatives have been patented for a wide array of therapeutic targets.[11] The rigid, planar geometry of the BTD ring provides a well-defined orientation for substituents, allowing for precise interactions with the binding sites of biological targets such as enzymes and receptors.[1][2][5]
Synthesis and Physicochemical Properties of 4-Iodo-2,1,3-benzothiadiazole
The target compound, 4-iodo-2,1,3-benzothiadiazole, is not typically synthesized in a single step. A robust and reliable three-step sequence starting from the commercially available 2,1,3-benzothiadiazole is the preferred route. This pathway involves nitration, reduction, and a subsequent Sandmeyer reaction.
Caption: Synthetic pathway for 4-Iodo-2,1,3-benzothiadiazole.
Protocol 2.1: Multi-step Synthesis of 4-Iodo-2,1,3-benzothiadiazole
Causality Statement: This protocol follows a classical and reliable pathway for introducing functionality onto the benzothiadiazole core. Nitration is directed to the 4-position. The subsequent reduction of the nitro group to an amine is achieved using mild reducing agents like iron sulfate and zinc dust to avoid reduction of the thiadiazole ring.[12] The final Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, in this case, an iodide, via a diazonium salt intermediate.[13][14][15]
Step A: Synthesis of 4-Nitro-2,1,3-benzothiadiazole [12]
-
Materials: 2,1,3-Benzothiadiazole, Sulfuric Acid (H₂SO₄, 98%), Nitric Acid (HNO₃, 70%).
-
Procedure:
-
In a flask equipped with a magnetic stirrer, carefully prepare a sulfonitric mixture by adding 8 mL of HNO₃ to 24 mL of H₂SO₄, while cooling in an ice/salt bath to maintain a temperature below 10 °C.
-
Once cooled, slowly add 2.0 g of 2,1,3-benzothiadiazole in small portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g). A yellow precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the 4-nitro derivative.
-
Step B: Synthesis of 4-Amino-2,1,3-benzothiadiazole [12]
-
Materials: 4-Nitro-2,1,3-benzothiadiazole, Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), Ammonium Chloride (NH₄Cl), Zinc dust, Ethanol, Water.
-
Procedure:
-
To a solution of 2.0 g of 4-nitro-2,1,3-benzothiadiazole in 50 mL of ethanol, add 9.2 g of FeSO₄·7H₂O, 4.9 g of NH₄Cl, 9 mL of water, and 2.2 g of zinc dust.
-
Stir the suspension vigorously at room temperature. The reaction is exothermic. Monitor the progress by TLC.
-
Once the reaction is complete (typically 2-3 hours), filter the mixture through a pad of celite to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-amino-2,1,3-benzothiadiazole.[16]
-
Step C: Synthesis of 4-Iodo-2,1,3-benzothiadiazole (Sandmeyer Reaction)
-
Materials: 4-Amino-2,1,3-benzothiadiazole, Hydrochloric Acid (HCl, conc.), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Dichloromethane.
-
Procedure:
-
Suspend 1.5 g of 4-amino-2,1,3-benzothiadiazole in a mixture of 10 mL of water and 5 mL of concentrated HCl. Cool the suspension to 0-5 °C in an ice bath.
-
Prepare a solution of 0.75 g of NaNO₂ in 5 mL of cold water. Add this solution dropwise to the amine suspension, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[17]
-
In a separate flask, dissolve 2.0 g of KI in 10 mL of water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with sodium thiosulfate solution (to remove excess iodine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-2,1,3-benzothiadiazole.
-
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 352018-95-2 | [18] |
| Molecular Formula | C₆H₃IN₂S | |
| Molecular Weight | 262.07 g/mol | - |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Melting Point | 96-97 °C | |
| Purity | >95% (typically) |
The C-I Bond: A Gateway to Molecular Diversity
The carbon-iodine bond is the weakest of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). This lower bond dissociation energy is the primary reason for the high reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions.[19] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[19][20] The weaker C-I bond significantly lowers the activation energy for this step, allowing reactions to proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to their bromo- or chloro-analogs. This makes 4-iodo-2,1,3-benzothiadiazole a superior substrate for rapidly building molecular complexity.
Caption: Versatility of 4-iodo-BTD in cross-coupling reactions.
Application Protocols: Derivatization via Cross-Coupling
The following protocols are generalized procedures that serve as excellent starting points for optimization.
Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-aryl-2,1,3-benzothiadiazole derivatives. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in pharmaceutical synthesis.[21]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Materials & Equipment:
-
4-Iodo-2,1,3-benzothiadiazole (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)
-
Schlenk flask or reaction vial, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodo-2,1,3-benzothiadiazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired product.
-
-
Self-Validation/Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Case Study: Benzothiadiazole Scaffolds as RORγt Modulators
Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Developing inhibitors (or inverse agonists) of RORγt is a major goal for treating conditions like psoriasis and multiple sclerosis.
In a drug discovery campaign, virtual screening and chemical synthesis identified a class of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as novel RORγt modulators.[24] The initial hit compound exhibited an IC₅₀ of 5.7 μM in a cell-based reporter gene assay.[24] Through systematic synthetic exploration—a process greatly accelerated by versatile building blocks like 4-iodo-BTD—analogs were developed with significantly improved potency. For example, subsequent optimization led to compound 19 , which showed an IC₅₀ of 440 nM in a human PBMC assay, demonstrating a greater than 10-fold improvement in activity.[24] This case highlights how the BTD core can serve as an effective scaffold, where modifications around the periphery, enabled by reactions like Suzuki coupling, can fine-tune the molecule's interaction with the target protein and enhance its biological effect.
Conclusion and Future Outlook
4-Iodo-2,1,3-benzothiadiazole is a high-value, versatile building block for medicinal chemistry and drug discovery. Its straightforward multi-step synthesis and the high reactivity of its carbon-iodine bond make it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to leverage this scaffold in the rapid design and synthesis of novel, biologically active compounds. Future applications will undoubtedly extend to the construction of more complex therapeutic modalities, including targeted protein degraders (PROTACs), covalent inhibitors, and sophisticated diagnostic agents.
References
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N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (n.d.). MDPI. Available from: [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (n.d.). MDPI. Available from: [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Available from: [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Available from: [Link]
-
ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (n.d.). ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available from: [Link]
-
4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). (2002). PubMed. Available from: [Link]
-
Medicinal significance of benzothiazole scaffold: an insight view. (2013). PubMed. Available from: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Journal of Chemical Reviews. Available from: [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Available from: [Link]
-
Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). Bentham Science. Available from: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). RSC Publishing. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. (2024). ResearchGate. Available from: [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI. Available from: [Link]
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Available from: [Link]
-
22.5 Sandmeyer Reactions. (2021). YouTube. Available from: [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (n.d.). ir.nuph.edu.ua. Available from: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). NIH. Available from: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Available from: [Link]
-
Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. (2015). PubMed. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-2,1,3-benzothiadiazole
Welcome to the dedicated technical support center for the synthesis and yield improvement of 4-Iodo-2,1,3-benzothiadiazole. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your experiments effectively.
Overview: The Challenge of Synthesizing 4-Iodo-2,1,3-benzothiadiazole
2,1,3-Benzothiadiazole (BTD) is a privileged electron-acceptor unit central to the development of functional materials in optoelectronics, photovoltaics, and fluorescent probes.[1][2][3] However, the direct functionalization of the BTD core, particularly via electrophilic aromatic substitution, presents significant challenges. The fused thiadiazole ring is strongly electron-withdrawing, which deactivates the adjacent benzene ring towards electrophiles.[1][3] This inherent low reactivity often necessitates harsh reaction conditions, which can lead to a mixture of regioisomers (primarily C4 and C7 substitution) and the formation of di-substituted byproducts, such as 4,7-diiodo-2,1,3-benzothiadiazole.[1][4]
This guide provides a robust protocol and a comprehensive troubleshooting framework to help you navigate these challenges and consistently achieve higher yields of the desired 4-iodo isomer.
Recommended Synthetic Protocol: Direct Iodination
This protocol is optimized for regioselectivity and yield, employing N-Iodosuccinimide (NIS) as a milder and more selective iodinating agent compared to harsher alternatives like I₂/HBr.[5]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 4-Iodo-2,1,3-benzothiadiazole.
Reagents and Conditions
| Reagent/Parameter | Quantity (for 1 mmol scale) | Molar Eq. | Purpose |
| 2,1,3-Benzothiadiazole (BTD) | 136.2 mg | 1.0 | Starting Material |
| N-Iodosuccinimide (NIS) | 270 mg | 1.2 | Iodinating Agent |
| Sulfuric Acid (98%) | 5 mL | - | Solvent and Activating Acid |
| Reaction Temperature | 0°C to Room Temp. | - | Controls reaction rate and selectivity |
| Reaction Time | 12 - 24 hours | - | Time for reaction completion |
| Eluent for Chromatography | Hexane:Ethyl Acetate (9:1) | - | Separation of product from impurities |
Step-by-Step Methodology
-
Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,1,3-benzothiadiazole (1.0 eq).
-
Acid Addition: Carefully add concentrated sulfuric acid (H₂SO₄) at room temperature with stirring until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C. The color of the reaction mixture will typically darken.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take a small aliquot, quench it carefully into a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot on a TLC plate.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred slurry of crushed ice and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue stirring until the dark color dissipates and a precipitate forms.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford 4-Iodo-2,1,3-benzothiadiazole as a solid.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is consistently low (< 40%). What are the primary causes and how can I improve it?
Answer: Low yield is the most common issue and can stem from several factors. Let's diagnose it systematically.
-
Cause A: Incomplete Reaction. The deactivating nature of the BTD ring can lead to a sluggish reaction.
-
Solution 1: Verify Reagent Quality. Ensure your NIS is pure and has not decomposed. It should be a white to off-white solid. Old or discolored NIS can be less reactive. Likewise, confirm the purity of your BTD starting material.
-
Solution 2: Increase Reaction Time. If TLC analysis shows significant starting material remaining after 24 hours, consider extending the reaction time to 36 or 48 hours, continuing to monitor progress.
-
Solution 3: Modulate Temperature. While the initial addition is at 0°C to control selectivity, gently heating the reaction to 40-50°C after stirring at room temperature for several hours can sometimes drive it to completion. However, be aware this may increase the formation of the di-iodinated byproduct.[6]
-
-
Cause B: Product Degradation. Although BTDs are generally stable, prolonged exposure to concentrated sulfuric acid at elevated temperatures can cause decomposition.
-
Solution: Adhere strictly to the recommended temperature profile. Avoid aggressive heating. The goal is to find the balance between reaction completion and product stability.
-
-
Cause C: Inefficient Work-up or Purification. The product can be lost during extraction or chromatography.
-
Solution 1: Ensure Complete Quenching. During the work-up, ensure all the unreacted iodine/NIS is neutralized with sodium thiosulfate. A persistent yellow/brown color in the aqueous layer suggests more thiosulfate is needed.
-
Solution 2: Optimize Chromatography. The polarity of 4-Iodo-BTD is quite close to that of the starting material and the 4,7-diiodo byproduct. Use a long column and a shallow gradient (or isocratic elution with a well-optimized solvent system) to achieve good separation.[6]
-
Question 2: My TLC and NMR show multiple products. How do I identify them and suppress their formation?
Answer: The most likely byproducts are the C7-iodo regioisomer and the 4,7-diiodo-BTD.
-
Cause A: Poor Regioselectivity. Electrophilic attack can occur at both the C4 and C7 positions, which have similar electronic properties. While C4 is often favored, mixtures are common under harsh conditions.[1][3]
-
Solution 1: Use a Milder Iodinating System. This protocol uses NIS in H₂SO₄, which is generally more selective than systems like I₂/HNO₃. Stick to this combination.
-
Solution 2: Control Temperature. Adding the electrophile (NIS) at 0°C is critical for maximizing regioselectivity. Higher initial temperatures can lead to a more statistical mixture of C4 and C7 isomers.
-
-
Cause B: Di-iodination. Using a large excess of the iodinating agent or running the reaction for too long after the mono-iodination is complete can lead to a second iodination at the C7 position, yielding 4,7-diiodo-2,1,3-benzothiadiazole.[4]
-
Solution 1: Control Stoichiometry. Do not use more than 1.2-1.3 equivalents of NIS. A large excess will strongly favor di-iodination.
-
Solution 2: Careful Monitoring. Stop the reaction as soon as TLC shows complete consumption of the starting material. Allowing it to stir for an extended period beyond this point provides an opportunity for the mono-iodinated product to react further.
-
Troubleshooting Workflow
Sources
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Iodo-2,1,3-benzothiadiazole
Welcome to the technical support center for the purification of 4-Iodo-2,1,3-benzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of 4-Iodo-2,1,3-benzothiadiazole?
4-Iodo-2,1,3-benzothiadiazole is typically a pale-yellow to yellow-brown solid.[1] It has a melting point in the range of 96-97 °C.[1] Its molecular formula is C₆H₃IN₂S.
Q2: What are the primary safety concerns when handling 4-Iodo-2,1,3-benzothiadiazole?
Based on its hazard statements, 4-Iodo-2,1,3-benzothiadiazole is harmful if swallowed (H302) and causes serious eye damage (H318).[1] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[1] Always handle the compound in a well-ventilated fume hood.
Q3: What are the likely impurities I might encounter in my crude 4-Iodo-2,1,3-benzothiadiazole?
The synthesis of 4-Iodo-2,1,3-benzothiadiazole typically involves the direct iodination of 2,1,3-benzothiadiazole. Based on this, common impurities may include:
-
Unreacted 2,1,3-benzothiadiazole: The starting material may not have fully reacted.
-
Di-iodinated benzothiadiazoles: Over-iodination can lead to the formation of di-iodo isomers, such as 4,7-diiodo-2,1,3-benzothiadiazole.
-
Other positional isomers: Depending on the reaction conditions, small amounts of other iodo-isomers might be formed.
-
Residual iodinating agent and byproducts: Depending on the chosen iodination reagent (e.g., I₂, NIS), residual reagents or their byproducts may be present.
-
Colored impurities: These can arise from side reactions or degradation of starting materials or products, especially if the reaction is heated for extended periods.[2]
Troubleshooting Guide: Purification of 4-Iodo-2,1,3-benzothiadiazole
This section addresses specific issues you may encounter during the purification of 4-Iodo-2,1,3-benzothiadiazole and provides detailed protocols to resolve them.
Problem 1: My crude product is a dark, oily solid. How can I purify it?
Cause: The presence of colored impurities and potentially unreacted starting materials or low-melting side products can result in an oily or discolored crude product.
Solution: A two-step purification process involving recrystallization followed by column chromatography is often effective.
Step 1: Recrystallization
Recrystallization is an excellent first-pass purification technique to remove the bulk of impurities and obtain a more crystalline product.[2][3]
Workflow for Recrystallization
Sources
Technical Support Center: Synthesis of 4-Iodo-2,1,3-benzothiadiazole
Welcome to the dedicated technical support center for the synthesis of 4-iodo-2,1,3-benzothiadiazole. This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of preparing this valuable synthetic building block. The electron-deficient nature of the 2,1,3-benzothiadiazole (BTD) ring system presents unique challenges in achieving regioselective functionalization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 4-iodo-2,1,3-benzothiadiazole, offering potential causes and actionable solutions based on established chemical principles and field-proven insights.
Problem 1: Low or No Conversion to Iodinated Product
Question: My direct iodination reaction of 2,1,3-benzothiadiazole shows poor conversion, with the starting material being the predominant species recovered. What are the likely causes and how can I improve the yield?
Answer: Low reactivity of the BTD ring towards electrophilic substitution is a primary challenge. The electron-withdrawing nature of the thiadiazole ring deactivates the adjacent benzene ring, making electrophilic iodination sluggish.[1] Here are several factors to consider and troubleshoot:
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Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) itself is a weak electrophile. Its direct reaction with deactivated aromatic systems often requires an activating agent or harsh conditions.[2]
-
Solution: Employ an iodine activation system. Common methods include the use of an oxidizing agent in conjunction with I₂. A well-established method for halogenation of deactivated systems involves the use of a strong acid medium, such as sulfuric acid, which can protonate the heterocycle and further modulate its reactivity.[3][4] For iodination, systems like I₂/HIO₃ or I₂/HNO₃ could be explored, though careful optimization is necessary to avoid side reactions. Another effective approach for halogenating deactivated aromatics is the use of N-halosuccinimides (NXS) in strong acid.[3][4] For iodination, N-iodosuccinimide (NIS) in concentrated sulfuric acid is a potent combination that can overcome the low reactivity of the BTD core.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of reaction.[5]
-
Solution: If the reaction is proceeding at room temperature with low conversion, a gradual and controlled increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to the formation of undesired side products, including di-iodinated species. Close monitoring of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial.
-
-
Reaction Time: Deactivated systems often require longer reaction times for appreciable conversion.
-
Solution: Extend the reaction time and monitor its progress at regular intervals. It is possible that the reaction is simply slow to initiate or proceed to completion under the current conditions.
-
Problem 2: Poor Regioselectivity and Formation of Isomeric Byproducts
Question: My reaction is producing a mixture of mono-iodinated isomers (e.g., 4-iodo- and 5-iodo-2,1,3-benzothiadiazole) that are difficult to separate. How can I improve the regioselectivity towards the 4-position?
Answer: Achieving high regioselectivity in the direct functionalization of the BTD ring is a known challenge.[1] The electronic properties of the BTD core direct electrophilic substitution to both the C4 and C5 positions.
-
Kinetic vs. Thermodynamic Control: The ratio of isomers can be dependent on reaction conditions which may favor either the kinetically or thermodynamically preferred product.
-
Solution: Experiment with varying the reaction temperature. Lower temperatures may favor the formation of a single isomer by accentuating the differences in activation energies for the formation of the different regioisomers.
-
-
Directed C-H Functionalization: An alternative to direct electrophilic substitution is to employ a directed C-H functionalization strategy. This approach offers superior control over regioselectivity.
-
Solution: A highly effective method for achieving regioselective functionalization of BTD is through iridium-catalyzed C-H borylation.[6][7] This reaction can be optimized to selectively install a boryl group at the C4 or C5 position. The resulting 4-boryl-2,1,3-benzothiadiazole can then be subjected to a subsequent halogenation step (e.g., using I₂ or NIS) to furnish the desired 4-iodo-2,1,3-benzothiadiazole with high regiochemical purity.
Workflow for Regioselective Synthesis via Borylation
Caption: Regioselective synthesis of 4-iodo-BTD.
-
Problem 3: Formation of Di-iodinated and Other Side Products
Question: My reaction is producing significant amounts of 4,7-diiodo-2,1,3-benzothiadiazole and other unidentifiable impurities. How can I minimize the formation of these side products?
Answer: The formation of di-substituted products is common in electrophilic aromatic substitution when the mono-substituted product is of comparable or higher reactivity than the starting material.
-
Stoichiometry of the Iodinating Agent: Using a large excess of the iodinating agent will favor multiple substitutions.
-
Solution: Carefully control the stoichiometry of the iodinating agent. Begin with one equivalent and incrementally increase if necessary, while closely monitoring the reaction for the formation of di-iodinated byproducts.
-
-
Reaction Conditions: Harsh reaction conditions (high temperatures, highly acidic media) can promote over-reaction.
-
Solution: If possible, utilize milder reaction conditions. If strong acids are necessary, consider lowering the reaction temperature to modulate reactivity.
-
Problem 4: Difficult Purification of the Final Product
Question: I am having trouble purifying 4-iodo-2,1,3-benzothiadiazole from the reaction mixture. The product co-elutes with starting material or isomeric byproducts during column chromatography.
Answer: The purification of closely related isomers or compounds with similar polarities can be challenging.[5]
-
Chromatographic Conditions: The choice of stationary and mobile phases is critical for achieving good separation.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (neutral or basic), which may offer different selectivity.[5] Some iodinated compounds may also be sensitive to the acidic nature of silica gel.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.[5]
-
-
-
Recrystallization: This technique can be highly effective for purifying solid products, especially for removing small amounts of impurities.
-
Solution: Screen a variety of solvents and solvent mixtures to find suitable conditions for recrystallization. The ideal solvent will dissolve the product well at elevated temperatures and poorly at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 4-iodo-2,1,3-benzothiadiazole?
A1: While experimental data can vary slightly based on the solvent and instrument, based on substituent effects on the BTD ring, the following are approximate predicted chemical shifts in CDCl₃. For definitive identification, comparison with a known standard or comprehensive 2D NMR analysis is recommended.[8][9]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | ~7.8-8.0 | C-4 (ipso-I) ~95-105 |
| H-6 | ~7.3-7.5 | C-5 ~130-135 |
| H-7 | ~7.6-7.8 | C-6 ~125-130 |
| C-7 ~120-125 | ||
| C-3a/C-7a ~150-155 |
Q2: How should I handle and store 4-iodo-2,1,3-benzothiadiazole?
A2: Iodinated aromatic compounds can be sensitive to light and heat.[10] It is recommended to store 4-iodo-2,1,3-benzothiadiazole in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time. The material is a pale-yellow to yellow-brown solid.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes. When using strong acids like concentrated sulfuric acid, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Halogenating agents like N-iodosuccinimide can be irritants and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.[11]
Q4: Can I use a similar approach to synthesize other 4-halo-2,1,3-benzothiadiazoles?
A4: Yes, the principles discussed here are generally applicable to the synthesis of other 4-halo derivatives. For example, N-bromosuccinimide (NBS) in a strong acid is a common method for the synthesis of 4-bromo-2,1,3-benzothiadiazole.[3][4] The reactivity of the halogenating agent and the reaction conditions may need to be adjusted based on the desired halogen.
Experimental Protocols
Protocol 1: Direct Iodination of 2,1,3-Benzothiadiazole using NIS in Sulfuric Acid
This protocol is adapted from general methods for the halogenation of deactivated aromatic systems.[3][4]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,1,3-benzothiadiazole (1.0 eq).
-
Acid Addition: Carefully add concentrated sulfuric acid (96-98%) to dissolve the starting material. Cool the mixture to 0 °C in an ice bath.
-
Iodinating Agent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Comparison of Halogenation Methods for BTD
| Method | Halogenating Agent | Conditions | Primary Product(s) | Reference |
| Bromination | Br₂/HBr | Reflux | 4,7-dibromo-BTD | [12] |
| Bromination | NBS/H₂SO₄ | Room Temp | 4,7-dibromo-BTD | [3][4] |
| Borylation/Halogenation | 1. [Ir]/B₂(pin)₂ 2. Halogen source | 80 °C then RT | Regioselective 4- or 5-halo-BTD | [6][7] |
Visualization of Key Concepts
Logical Relationship: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4). [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
-
MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. [Link]
-
ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]
-
Wiley Online Library. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. [Link]
-
MDPI. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. [Link]
-
Organic Chemistry Portal. (2013). Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. [Link]
-
PubMed. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). [Link]
-
PubMed. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. [Link]
-
Orito, K., et al. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. [Link]
-
ResearchGate. (2002). Synthesis and Crystal Structure of 4,7-bis (2-thienylethynyl)-2,1,3-benzothiadiazole. [Link]
-
Diva Portal. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]
-
Wiley Online Library. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]
-
MDPI. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]
-
ResearchGate. (2008). A Synthesis of 4H-1, 4-Benzothiazines. [Link]
-
ACS Green Chemistry Institute. (2025). Specific Solvent Issues with Iodination. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Al-Qadhi, M. A., & Al-Amer, R. M. (2019). Study of the effect of storage conditions on stability of iodine in iodized table salt. [Link]
-
Taylor & Francis Online. (2011). Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. [Link]
-
PubMed. (1953). Studies on the stability of iodine compounds in iodized salt. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-Iodo-2,1,3-benzothiadiazole Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Iodo-2,1,3-benzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The unique electronic properties of the 2,1,3-benzothiadiazole (BTD) scaffold, being electron-deficient, can present specific challenges and side reactions during C-C and C-N bond formation. This resource aims to equip you with the knowledge to anticipate and overcome these hurdles in your experiments.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. However, when working with an electron-deficient substrate like 4-Iodo-2,1,3-benzothiadiazole, several side reactions can become prominent.
Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: I am observing a significant amount of a dimeric byproduct of my boronic acid. What is causing this, and how can I prevent it?
A1: This is a classic case of boronic acid homocoupling . This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the unwanted coupling of two boronic acid molecules.[1][2] The electron-deficient nature of the 4-Iodo-2,1,3-benzothiadiazole may also influence catalyst stability and propensity for such side reactions.
Troubleshooting Homocoupling:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. Standard procedures include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[2]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire course of the reaction.
-
Catalyst Choice: Use a fresh, high-quality palladium catalyst. Pre-catalysts that are more stable and less prone to oxidation can be beneficial.
-
Additives: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[2]
Q2: My starting material, 4-Iodo-2,1,3-benzothiadiazole, is being consumed, but I am isolating the de-iodinated product, 2,1,3-benzothiadiazole. What is happening?
A2: You are observing protodeiodination (a type of hydrodehalogenation). This side reaction can occur after the oxidative addition of the aryl iodide to the Pd(0) catalyst. Instead of transmetalation with the boronic acid, the resulting Pd(II) intermediate can react with a proton source in the reaction mixture, leading to the reductive elimination of the de-iodinated product.
Troubleshooting Protodeiodination:
-
Choice of Base: The base can play a crucial role. A less nucleophilic or sterically hindered base might be less prone to side reactions. Screening bases like K₃PO₄, Cs₂CO₃, or organic bases is recommended.
-
Solvent Purity: Ensure your solvents are anhydrous, as water can be a proton source.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the protodehalogenation pathway relative to the desired cross-coupling.
Troubleshooting Guide: Suzuki Coupling of 4-Iodo-2,1,3-benzothiadiazole
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Inactive catalyst, inefficient base, suboptimal solvent, low temperature. | - Use a fresh, active palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[3] - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[3] - Use a solvent system that solubilizes the base (e.g., Dioxane/H₂O, Toluene/H₂O).[3] - Gradually increase the reaction temperature. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | - Rigorously degas all solvents and reagents.[2] - Maintain a strict inert atmosphere. - Use a stable pre-catalyst. |
| Protodeiodination of Starting Material | Presence of proton sources, inefficient transmetalation. | - Use anhydrous solvents. - Screen different, non-nucleophilic bases. - Optimize the ligand to accelerate transmetalation. |
Experimental Protocol: Minimizing Side Reactions in Suzuki Coupling
-
To a flame-dried Schlenk flask, add 4-Iodo-2,1,3-benzothiadiazole (1.0 eq.), the arylboronic acid (1.2 eq.), and a finely powdered anhydrous base (e.g., K₃PO₄, 3.0 eq.).
-
Seal the flask and perform at least three vacuum/inert gas (Argon) backfill cycles.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via cannula.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand (if required) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
Mechanistic Diagram: Suzuki Coupling Side Reactions
Caption: Key side reactions in Suzuki coupling.
II. Stille Coupling
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, the toxicity of tin byproducts and the potential for side reactions necessitate careful planning and execution.
Frequently Asked Questions (FAQs): Stille Coupling
Q1: I'm observing a significant amount of a dimer of my organostannane reagent. How can I suppress this side reaction?
A1: The homocoupling of the organostannane is a well-known side reaction in Stille coupling.[4][5] It can be promoted by the presence of oxygen or by the reaction of the organostannane with the Pd(II) precatalyst before the catalytic cycle begins.
Troubleshooting Stannane Homocoupling:
-
Inert Atmosphere: As with Suzuki coupling, maintaining an oxygen-free environment is critical.[6]
-
Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure it is efficiently reduced to Pd(0) in situ. Alternatively, use a Pd(0) source like Pd(PPh₃)₄.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes suppress homocoupling by accelerating the desired transmetalation step.[2]
-
Ligand Choice: In some cases, less coordinating ligands such as triphenylarsine (AsPh₃) can be beneficial.[2]
Q2: The reaction is sluggish and gives low yields, even with an aryl iodide. What factors should I consider for this electron-deficient system?
A2: The electron-deficient nature of 4-Iodo-2,1,3-benzothiadiazole can slow down the transmetalation step, which is often the rate-limiting step in the Stille coupling.
Optimizing Stille Coupling for Electron-Deficient Substrates:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the transmetalation and reductive elimination steps.[6]
-
Additives: The use of additives like CsF or CuI can facilitate the transmetalation of the organostannane.
-
Solvent: A polar, aprotic solvent like DMF or NMP can be beneficial for promoting the reaction.
Troubleshooting Guide: Stille Coupling of 4-Iodo-2,1,3-benzothiadiazole
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Inactive catalyst, slow transmetalation. | - Use an active Pd(0) source or a reliable pre-catalyst. - Employ bulky, electron-rich ligands.[6] - Add CuI or CsF as a co-catalyst/additive. |
| Significant Homocoupling of Organostannane | Presence of oxygen, reaction with Pd(II) precatalyst. | - Rigorously degas all reagents and solvents. - Use a Pd(0) catalyst. - Consider adding CuI.[2] |
| Difficulty in Removing Tin Byproducts | High toxicity and low polarity of tin compounds. | - After reaction completion, quench with an aqueous KF solution to precipitate tin fluorides, followed by filtration.[4] |
Mechanistic Diagram: Stille Coupling Side Reaction
Caption: Glaser homocoupling side reaction in Sonogashira coupling.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. When applied to electron-deficient systems like 4-Iodo-2,1,3-benzothiadiazole, specific challenges such as hydrodehalogenation and competing nucleophilic aromatic substitution can arise.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: I am observing the formation of 2,1,3-benzothiadiazole instead of my desired aminated product. What is this side reaction?
A1: This is hydrodehalogenation , a common side reaction in Buchwald-Hartwig amination. It can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination. [7] Troubleshooting Hydrodehalogenation:
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are known to promote the desired reductive elimination over β-hydride elimination.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used, but their strength can sometimes promote side reactions. Screening different bases may be necessary.
-
Temperature Control: Lowering the reaction temperature can sometimes help to suppress hydrodehalogenation. [8] Q2: Can the amine react directly with 4-Iodo-2,1,3-benzothiadiazole without the palladium catalyst?
A2: Yes, this is a possibility. The 2,1,3-benzothiadiazole ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr) . A strong amine nucleophile could potentially displace the iodide directly, especially at elevated temperatures. This would be a competing, non-catalyzed pathway.
Assessing and Mitigating SₙAr:
-
Control Experiment: Run the reaction without the palladium catalyst to determine the extent of the background SₙAr reaction under your conditions.
-
Milder Conditions: If SₙAr is significant, try running the Buchwald-Hartwig amination at a lower temperature. The catalyzed reaction is often much faster at lower temperatures than the uncatalyzed SₙAr.
-
Weaker Base: Using a weaker base might disfavor the SₙAr pathway if the amine's nucleophilicity is significantly enhanced by the base.
Troubleshooting Guide: Buchwald-Hartwig Amination of 4-Iodo-2,1,3-benzothiadiazole
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Inactive catalyst, inappropriate ligand/base combination. | - Use a modern, bulky biaryl phosphine ligand (e.g., XPhos, RuPhos). - Employ a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). - Ensure all reagents and solvents are anhydrous. |
| Significant Hydrodehalogenation | Competitive β-hydride elimination. | - Use bulky, electron-rich ligands to favor reductive elimination. - Optimize the base and temperature. [8] |
| Competing SₙAr Reaction | High electron deficiency of the BTD ring. | - Run a control experiment without the Pd catalyst. - Lower the reaction temperature to favor the catalyzed pathway. |
Mechanistic Diagram: Buchwald-Hartwig Amination Side Reactions
Caption: Key side reactions in Buchwald-Hartwig amination.
V. References
-
Al-Masum, M., & Kumar, C. S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(14), 5372-5376. [Link]
-
Brand, G., et al. (2020). Efficient palladium-catalyzed C-S cross-coupling reaction of benzo-2,1,3-thiadiazole at C-5-position: A potential class of AChE inhibitors. Applied Organometallic Chemistry, 34(5), e5558. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(1), 1-26. [Link]
-
Pye, D. R., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 5966-5981. [Link]
-
Pye, D. R., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 5966-5981. [Link]
-
Kapdi, A. R., et al. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(42). [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Isley, N. A., et al. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 4(6), 1874-1881. [Link]
-
Li, X., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 898801. [Link]
-
Li, J.-H., et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 72(22), 8553-8556. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 17, 1858-1866. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Rovero, P., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(11), 3169. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Zhou, Z., et al. (2023). Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. Chinese Chemical Letters, 34(11), 108420. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Liu, W.-J., et al. (2014). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. Tetrahedron, 70(36), 6159-6165. [Link]
-
Gianatassio, R., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 56(2-3), 139-159. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Nolan, S. P., et al. (2018). Buchwald-Hartwig amination of (hetero)aryl halides with secondary amines. Dalton Transactions, 47(32), 10891-10899. [Link]
-
Sather, A. C., & Martinot, T. A. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 23(15), 5941-5945. [Link]
-
Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Rafique, H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6676-6705. [Link]
-
Pye, D. R., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. DiVA. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). Organic & Biomolecular Chemistry, 21(22), 4661-4667. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2023). Accounts of Chemical Research, 56(10), 1215-1228. [Link]
-
Zhang, Y., et al. (2021). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. Catalysts, 11(11), 1361. [Link]
-
Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. (2016). The Journal of Organic Chemistry, 81(17), 7434-7445. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4547-4569. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Organic & Biomolecular Chemistry, 16(33), 5971-5995. [Link]
-
Wikipedia contributors. (2023). 2,1,3-Benzothiadiazole. In Wikipedia, The Free Encyclopedia. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 835. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). Chemical Reviews, 117(3), 1622-1665. [Link]
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 4-Iodo-2,1,3-benzothiadiazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-2,1,3-benzothiadiazole derivatives. The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in materials science and medicinal chemistry, prized for its unique electronic properties. Its derivatization via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for creating novel compounds.
However, the inherent electron-deficient nature of the BTD ring system and the high reactivity of the carbon-iodine bond introduce specific challenges that can lead to low yields, complex side reactions, and purification difficulties. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for maximal success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered when coupling 4-iodo-2,1,3-benzothiadiazole. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield is extremely low, or I'm recovering only starting materials. What are the primary causes and how can I fix this?
A1: Low or no product formation is a common, yet multifaceted, issue. The root cause often lies in catalyst inactivation, suboptimal reaction conditions, or reagent quality. Let's break down the key factors.
-
Catalyst Inactivation: The Pd(0) species is the active catalyst, and it is highly sensitive to oxygen.[1] Incomplete degassing is a primary reason for reaction failure.
-
Solution: Ensure your entire system is rigorously deoxygenated. Use a robust method like three freeze-pump-thaw cycles for your solvent(s). Alternatively, bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1][2]
-
-
Ineffective Base/Solvent System: The base is critical for activating the boronic acid for transmetalation.[3][4][5] Its effectiveness is directly tied to its solubility in the reaction medium. An undissolved base cannot participate efficiently in the catalytic cycle.
-
Solution: Screen different bases and solvent systems. A combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often effective as it improves the solubility of common inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][6] Cesium carbonate (Cs₂CO₃) is often an excellent choice for challenging couplings due to its high solubility and basicity.[7]
-
-
Suboptimal Temperature: While aryl iodides are highly reactive, the overall catalytic cycle has an energy barrier.[2][8] Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solution: If your reaction is clean but incomplete at a lower temperature (e.g., 80 °C), cautiously increase the heat to 90-110 °C. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition at higher temperatures.
-
-
Poor Reagent Quality: Boronic acids can degrade over time, primarily through dehydration to form cyclic boroxine anhydrides or via protodeboronation.[1][9]
-
Solution: Use fresh, high-purity boronic acid. If its quality is uncertain, consider converting it to a more stable boronic ester, such as a pinacol ester (Bpin), which is less prone to side reactions.[10]
-
Q2: I'm observing a significant amount of 2,1,3-benzothiadiazole (the dehalogenated byproduct). How can I minimize this side reaction?
A2: This is a classic problem known as hydrodehalogenation, which is particularly prevalent with reactive aryl iodides.[8][11][12] The mechanism typically involves the formation of a palladium-hydride (Pd-H) species, which then undergoes reductive elimination with the coordinated aryl group to produce Ar-H instead of the desired Ar-Ar' product.[8][13]
-
Sources of Hydride: The Pd-H species can form from various sources, including the solvent (e.g., alcohols), the base (e.g., residual hydroxides or alkoxides), or trace water.[8][13]
-
Minimization Strategies:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the rate of reductive elimination for the desired cross-coupled product, helping it to outcompete the dehalogenation pathway.[8][14]
-
Base Selection: Avoid strong alkoxide bases if dehalogenation is a major issue. Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[8]
-
Solvent Purity: Use high-purity, anhydrous solvents if possible, although a small amount of water is often necessary to dissolve the base. Toluene is often a better choice than ethereal solvents like THF or dioxane if dehalogenation is observed.
-
Q3: My boronic acid is being consumed, but I'm not getting my desired product. Instead, I see the arene (Ar-H) corresponding to my boronic acid. What is happening?
A3: You are observing protodeboronation , an undesired side reaction where the C–B bond of the boronic acid is cleaved by a proton source (often water or alcohol) and replaced with a C–H bond.[15][16] This is a major pathway for boronic acid decomposition, especially under basic conditions and at elevated temperatures.[16][17]
-
Causality: The transmetalation step of the Suzuki cycle is often the rate-limiting step. If this step is slow, the activated boronate species has more time to react with proton sources in the reaction mixture, leading to protodeboronation.[18] Electron-deficient heteroaryl boronic acids can be particularly susceptible to this process.[9]
-
Prevention Strategies:
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These are significantly less prone to protodeboronation.[10]
-
Control Temperature: Higher temperatures accelerate protodeboronation.[16] Find the lowest possible temperature at which the cross-coupling reaction proceeds efficiently.
-
Minimize Water: While some water is often needed to dissolve the base, using a large excess can promote this side reaction. Optimize the solvent-to-water ratio carefully.
-
Use an Excess of the Boron Reagent: A simple, though less atom-economical, solution is to use a slight excess (e.g., 1.5 equivalents) of the boronic acid or ester to compensate for the loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura reaction?
A1: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodo-2,1,3-benzothiadiazole, forming a Pd(II) intermediate.[19]
-
Transmetalation: The base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[3][19]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[19]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q2: Which catalyst and ligand systems are recommended for coupling with 4-iodo-2,1,3-benzothiadiazole?
A2: Given the electron-deficient nature of the BTD ring, a robust catalyst system is required. Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps.[14][20] Simple catalysts like Pd(PPh₃)₄ can work but often require higher temperatures and may be less effective at preventing side reactions.[21]
| Catalyst System | Ligand Type | Typical Loading | Advantages & Considerations |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | 1-3 mol% | Highly active, promotes fast reductive elimination, good for minimizing dehalogenation.[14] |
| XPhos Pd G3 | Buchwald pre-catalyst | 1-3 mol% | Air- and moisture-stable pre-catalyst, simplifies reaction setup. Excellent for challenging substrates. |
| PdCl₂(dppf) | Ferrocenyl phosphine | 2-5 mol% | A reliable workhorse catalyst, often effective for a range of heteroaryl couplings.[22] |
| Pd(PPh₃)₄ | Tetrakis phosphine | 5-10 mol% | Classic catalyst, but can be sensitive to air and may require higher temperatures/loadings. |
Q3: What is the role of the base, and how do I choose the right one?
A3: The base has multiple crucial roles in the Suzuki reaction.[23] Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which is the active species in the transmetalation step.[4][5] The choice of base can significantly impact yield and selectivity.
| Base | Strength | Solubility | Common Solvents | Notes |
| Cs₂CO₃ | Strong | High | Dioxane/H₂O, THF/H₂O | Often the most effective for difficult couplings due to high solubility and reactivity. |
| K₃PO₄ | Strong | Moderate | Dioxane/H₂O, Toluene/H₂O | A strong, non-nucleophilic base that is very effective in many systems. |
| K₂CO₃ | Moderate | Moderate | Dioxane/H₂O, EtOH/H₂O | A cost-effective and widely used base. A good starting point for optimization.[24] |
| NaOH | Strong | High | Alcohols/H₂O | Can be effective but may promote side reactions like hydrolysis of esters if present.[6] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-iodo-2,1,3-benzothiadiazole. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
4-Iodo-2,1,3-benzothiadiazole (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-iodo-2,1,3-benzothiadiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes. This is done by alternating between vacuum and backfilling with the inert gas (3 cycles).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via a syringe under a positive flow of inert gas.
-
Catalyst Addition: Add the palladium pre-catalyst (2 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,1,3-benzothiadiazole.
Troubleshooting Workflow
If you encounter low yields, this logical workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Knowledge, M. et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
-
Vallejos, G. et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Jedinák, L. et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Reid, J. et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Pierini, M. et al. (2019). Suzuki–Miyaura Micellar One-Pot Synthesis of Symmetrical and Unsymmetrical 4,7-Diaryl-5,6-difluoro-2,1,3-benzothiadiazole Luminescent Derivatives in Water and under Air. The Journal of Organic Chemistry. [Link]
-
Reddit. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
-
Ye, K. et al. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
Al-Masum, M. et al. (2020). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules. [Link]
-
Li, J. et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Reddit. Problems with Suzuki coupling. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
Kuik, M. et al. (2014). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. ResearchGate. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. [Link]
-
Silva, A. M. S. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Molecules. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Ye, K. et al. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
Boston, K. C. et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters. [Link]
-
Barder, T. E. et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
-
Christensen, M. S. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Organic Chemistry Frontiers. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
INIS-IAEA. Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. [Link]
-
Wang, Y. et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS One. [Link]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: 4-Iodo-2,1,3-benzothiadiazole
Welcome to the technical support center for 4-Iodo-2,1,3-benzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting for experiments involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the challenges of working with this reactive compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability and handling of 4-Iodo-2,1,3-benzothiadiazole.
Q1: My 4-Iodo-2,1,3-benzothiadiazole has developed a pale-yellow to yellow-brown color upon storage. Is it still usable?
The appearance of a pale-yellow to yellow-brown color is not uncommon for 4-Iodo-2,1,3-benzothiadiazole and does not necessarily indicate significant decomposition.[1] However, a noticeable darkening or change in texture could suggest the formation of impurities. The primary concern with iodoarenes is their potential for slow decomposition, which can be accelerated by light.[2] Before use, it is advisable to check the purity of the material by TLC or ¹H NMR if you observe a significant color change. If minor impurities are detected, purification by recrystallization or column chromatography may be necessary.
Q2: What are the optimal storage and handling conditions for 4-Iodo-2,1,3-benzothiadiazole?
To ensure the long-term stability of 4-Iodo-2,1,3-benzothiadiazole, it is crucial to store it under appropriate conditions. The key factors to control are exposure to light, heat, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] | While many iodoarenes are thermally stable at ambient temperatures, elevated temperatures can promote decomposition.[4][5][6] |
| Light | Store in an amber vial or in the dark. | Aryl iodides can be light-sensitive and undergo photochemical decomposition, often through radical pathways, which can lead to the formation of colored impurities.[2][7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | This minimizes exposure to oxygen and moisture, which can participate in degradation pathways, especially in the presence of trace metals. |
| Handling | Use standard personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area or fume hood.[3][9][10] | Avoid inhalation of dust and contact with skin and eyes.[9][10] |
Q3: What is the primary degradation pathway for 4-Iodo-2,1,3-benzothiadiazole?
The most common stability issue encountered with 4-Iodo-2,1,3-benzothiadiazole, particularly in the context of transition-metal-catalyzed reactions, is dehalogenation (also known as hydrodehalogenation or protodeiodination). This is the process where the iodine atom is replaced by a hydrogen atom, yielding the parent 2,1,3-benzothiadiazole.
This can occur under various conditions:
-
Base-promoted: Strong bases can facilitate dehalogenation, sometimes proceeding through a radical mechanism.[11][12]
-
Transition-metal-mediated: Dehalogenation can be a significant side reaction in palladium-catalyzed cross-coupling reactions.[11][13] This can occur through various pathways within the catalytic cycle.
-
Photochemically induced: Exposure to light, especially UV light, can induce homolytic cleavage of the C-I bond, leading to radical-mediated dehalogenation.[2][7][8]
Caption: Potential dehalogenation pathway of 4-Iodo-2,1,3-benzothiadiazole.
Troubleshooting Guides for Common Reactions
The high reactivity of the carbon-iodine bond makes 4-Iodo-2,1,3-benzothiadiazole an excellent substrate for various cross-coupling reactions.[14][15] However, this reactivity can also lead to challenges. Below are troubleshooting guides for common issues encountered during these reactions.
General Troubleshooting for Low Yield and Byproduct Formation
If you are experiencing low yields or the formation of significant byproducts, consider the following general points before optimizing a specific reaction type.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh, high-purity catalyst. Consider a pre-catalyst that is more stable. |
| Poor quality starting material | Check the purity of your 4-Iodo-2,1,3-benzothiadiazole by NMR or LC-MS. Purify if necessary. | |
| Formation of 2,1,3-Benzothiadiazole | Dehalogenation side reaction | See specific troubleshooting guides below. This is a common issue.[11][12][13] |
| Formation of Homo-coupled Byproducts | Side reactions of the coupling partners | Adjust the stoichiometry of the reactants. For Sonogashira, ensure rigorous exclusion of oxygen. |
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, issues can arise.
Problem: Significant formation of 2,1,3-benzothiadiazole (dehalogenated byproduct) alongside the desired coupled product.
-
Causality: The electron-deficient nature of the benzothiadiazole ring can make the aryl-iodide bond susceptible to premature cleavage or side reactions within the catalytic cycle. The presence of a strong base and a protic source (even trace water) can lead to protonolysis of the organopalladium intermediate.
-
Troubleshooting Protocol:
-
Base Selection: Switch to a milder or non-hydroxide base. For example, if using NaOH or KOH, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent Purity: Ensure you are using anhydrous and deoxygenated solvents. Trace water can be a proton source for dehalogenation.
-
Reaction Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately suppress the dehalogenation side reaction.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These can promote the desired reductive elimination step over side reactions.
-
Troubleshooting Sonogashira Coupling
The Sonogashira coupling is highly effective for forming C(sp²)-C(sp) bonds.[14][15]
Problem: Low yield of the desired alkynylated product and the presence of a dark, insoluble precipitate.
-
Causality: The primary issue in Sonogashira couplings, besides dehalogenation, is often the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which forms a polymeric precipitate. This is exacerbated by the presence of oxygen.
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst. A freeze-pump-thaw cycle is more effective than simply bubbling with an inert gas.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, this eliminates the possibility of Glaser coupling.[16]
-
Amine Base: Use a high-purity, anhydrous amine base. Diisopropylamine or triethylamine are common choices. Ensure they are free of peroxide impurities.
-
Catalyst Loading: Optimize the palladium and (if used) copper catalyst loading. Too much copper can accelerate homocoupling.
-
Troubleshooting Buchwald-Hartwig Amination
This reaction is crucial for synthesizing arylamines.[17][18]
Problem: The reaction stalls at partial conversion, with both starting material and the dehalogenated byproduct present.
-
Causality: Aryl iodides can sometimes be challenging substrates for Buchwald-Hartwig amination compared to aryl bromides, potentially due to catalyst inhibition or competing side reactions.[18] The strong base required can also promote dehalogenation.
-
Troubleshooting Protocol:
-
Ligand Selection: This reaction is highly dependent on the choice of ligand. For an electron-deficient substrate like 4-Iodo-2,1,3-benzothiadiazole, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is often necessary to promote efficient oxidative addition and reductive elimination.
-
Base Choice: Use a non-nucleophilic, strong base such as NaOtBu, KOtBu, or LHMDS. Ensure the base is of high purity and handled under anhydrous conditions.
-
Solvent: Toluene or dioxane are common solvents. Ensure they are anhydrous.
-
Temperature Control: Carefully control the reaction temperature. While heating is often required, excessive temperatures can increase the rate of dehalogenation.
-
Caption: A general workflow for troubleshooting failed or low-yielding cross-coupling reactions.
References
-
Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. [Link]
-
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. [Link]
-
Catalytic Dehalogenation of Aryl Halides via Excited State Electron Transfer from the Co(I) State of B12 Complex. Journal of the American Chemical Society. [Link]
-
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. ResearchGate. [Link]
-
Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Chemical Reviews. [Link]
-
Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. MDPI. [Link]
-
Thermal studies of hypervalent iodine reagents. ResearchGate. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Journal of the American Chemical Society. [Link]
-
The Photochemical Decomposition of Diphenyliodonium Iodide. Journal of the Chemical Society. [Link]
-
Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Molecules. [Link]
-
Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. New Journal of Chemistry. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
4,7-Diiodo-2,1,3-benzothiadiazole. PubChem. [Link]
-
Iodine(III) in Photochemistry. A brief Overview. Preprints.org. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Structure and stability of hypervalent iodine compounds. ResearchGate. [Link]
-
4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva Portal. [Link]
-
(a) Suzuki–Miyaura reaction of 8-iodoquinolin-4(1H)-one (2) with... ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. ResearchGate. [Link]
-
1,2,3-benzothiadiazole 1,1-dioxide. Organic Syntheses. [Link]
-
2,1,3-Benzothiadiazole. Wikipedia. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Chemical and biological characterization of newly discovered iodoacid drinking water disinfection byproducts. Environmental Science & Technology. [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals. [Link]
-
Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]
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- 18. research.rug.nl [research.rug.nl]
Technical Support Center: Troubleshooting the Functionalization of 4-Iodo-2,1,3-benzothiadiazole
Welcome to the technical support center for the functionalization of 4-Iodo-2,1,3-benzothiadiazole (I-BTD). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. As a highly reactive yet sensitive substrate, the functionalization of I-BTD can present unique challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-accepting unit, making its derivatives essential components in materials science for organic electronics and in medicinal chemistry as pharmacophores.[1][2][3] The iodo-substituted variant, particularly 4-Iodo-BTD, offers a highly reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the BTD ring system can lead to substrate instability and side reactions if conditions are not carefully controlled.[4] This guide will address these nuances directly.
Section 1: General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. Many cross-coupling failures stem from a common set of foundational issues.
Q: My cross-coupling reaction with 4-Iodo-BTD has failed or is giving very low yields. Where do I even begin to diagnose the problem?
A: A failed reaction can be frustrating, but a logical, step-wise diagnosis is the most efficient way to solve the problem. We recommend following a decision-tree approach to isolate the variable causing the issue. The first step is always to confirm the integrity of your starting materials and the reaction environment before scrutinizing the specific catalytic components.
Below is a general workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for cross-coupling reactions.
Section 2: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a workhorse reaction for C-C bond formation. Given that the C-I bond is the most reactive for oxidative addition, 4-Iodo-BTD should be an excellent substrate.[5] However, challenges can arise from the other components of the reaction.
Q: I am seeing low or no conversion of my 4-Iodo-BTD in a Suzuki coupling. What are the likely causes?
A: Assuming your starting materials are pure, low conversion in a Suzuki reaction with a reactive aryl iodide typically points to one of four areas: the catalyst, the ligand, the base, or the boronic acid/ester stability.
-
Inactive Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can oxidize over time. Ensure you are using a fresh, properly stored catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure the conditions are suitable for its in situ reduction to the active Pd(0) species.
-
Inappropriate Ligand or Base: The electron-poor nature of the BTD ring can make it susceptible to decomposition with overly harsh bases. Conversely, a base that is too weak or insoluble may not effectively promote the transmetalation step.[5] A common issue is the poor solubility of inorganic bases; adding a small amount of water as a co-solvent can often resolve this.[5]
-
Boronic Acid Degradation: Boronic acids are prone to decomposition via protodeboronation or homocoupling (see next question). It is standard practice to use a slight excess (1.1–1.5 equivalents) and to verify the purity of the boronic acid before use.[5]
-
Low Temperature: While aryl iodides are reactive, some transformations, especially with sterically hindered or electron-rich boronic acids, may require higher temperatures (e.g., 80–110 °C) to proceed efficiently.[5]
Q: My reaction is producing significant side products like homocoupled boronic acid or dehalogenated 4-H-BTD. How can I minimize these?
A: These are two of the most common side reactions in Suzuki couplings and can often be mitigated.
-
Boronic Acid Homocoupling: This side reaction is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle and facilitate the unwanted coupling of two boronic acid molecules.[5][6]
-
Solution: Implement rigorous degassing of your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 min) or, for more sensitive reactions, by using several freeze-pump-thaw cycles.[5]
-
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is converted back to the corresponding arene (4-H-BTD in this case). This pathway involves the formation of a palladium-hydride species, which can arise from trace water, alcohols, or certain amine bases.[6]
-
Solution: Ensure all reagents and solvents are scrupulously dried. If the problem persists, consider your choice of base and ligand, as they can influence the rate of this side reaction.
-
Q: The 4-Iodo-BTD starting material seems to be decomposing, turning the reaction mixture dark and complex. Why is this happening?
A: The BTD ring is electron-deficient and can be sensitive to strong nucleophiles. In a Suzuki reaction, a strong base like an alkoxide, if used at high temperatures, could potentially attack the ring, leading to decomposition.[4]
-
Solution: Opt for milder base and solvent combinations. Using Cs₂CO₃ or K₃PO₄ in solvents like dioxane or THF at moderate temperatures (60-90 °C) is often a successful strategy for sensitive heterocyclic substrates like BTD derivatives.[4] It is advisable to run a blank reaction (without the palladium catalyst and boronic acid) to confirm that your 4-Iodo-BTD is stable to the base and solvent at the target temperature.
| Parameter | Recommendation for 4-Iodo-BTD | Rationale & Troubleshooting |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is often sufficient for aryl iodides. If it fails, try a more robust catalyst system like Pd₂(dba)₃ with a specific ligand.[7] |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄), SPhos, XPhos | For challenging couplings, bulky, electron-rich biarylphosphine ligands (e.g., XPhos) can accelerate reductive elimination and improve yields.[7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | These offer a good balance of reactivity without being overly harsh on the BTD core. Ensure the base is finely powdered.[4][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | The addition of water (e.g., 4:1 or 5:1 organic:water) is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.[5][7] |
| Temperature | 60 - 110 °C | Start at a moderate temperature (e.g., 80 °C) and increase only if the reaction is sluggish. Monitor for decomposition by TLC/LC-MS. |
Section 3: Troubleshooting Sonogashira Coupling
The Sonogashira coupling is an invaluable tool for installing alkyne moieties, which are versatile handles for further functionalization or key components of conjugated materials.[1] The reaction typically employs a dual catalytic system of palladium and copper(I).[8][9]
Q: My Sonogashira coupling of 4-Iodo-BTD with a terminal alkyne is failing. What are the key parameters to check?
A: The success of a Sonogashira reaction hinges on the activity of both the palladium and copper catalysts and the choice of base.
-
Catalyst Integrity: Both the palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and the copper(I) co-catalyst (typically CuI) must be active. CuI is sensitive to oxidation and should be white or off-white; if it is green or brown, it has likely oxidized to Cu(II) and will be ineffective.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required. It serves both to neutralize the HX generated and to facilitate the formation of the key copper acetylide intermediate.[1] Ensure the amine is anhydrous and in sufficient excess (2-3 equivalents).
-
Solvent: Anhydrous, degassed solvents like THF, toluene, or DMF are standard.[1] Incomplete degassing is a common failure mode.
Q: I'm observing a large amount of a side product that appears to be the homocoupled alkyne (Glaser coupling). How do I prevent this?
A: The Glaser coupling of two terminal alkynes is the most common side reaction in Sonogashira chemistry and is promoted by oxygen and the copper(I) catalyst.
-
Solution: The most critical factor is maintaining a strictly anaerobic (oxygen-free) environment. Purge the reaction vessel thoroughly with an inert gas before adding reagents, and maintain a positive pressure of inert gas throughout the reaction. If homocoupling remains a persistent issue, you may consider a "copper-free" Sonogashira protocol, which typically requires a different palladium catalyst/ligand system and a stronger organic base but completely eliminates the Glaser coupling pathway.[8][10]
Standard Protocol for Sonogashira Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-Iodo-2,1,3-benzothiadiazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).[1]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF or Toluene) via syringe.
-
Add the amine base (e.g., Et₃N, 2.5 eq) followed by the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride to remove the amine salts and copper.[1]
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]
Section 4: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] This reaction is highly dependent on the interplay between the palladium catalyst, a specialized phosphine ligand, and a strong base.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Q: I am attempting a Buchwald-Hartwig amination with 4-Iodo-BTD, but the yield is poor. What parameters are most critical to optimize?
A: For this reaction, the ligand and base are almost always the most critical variables to screen.[13]
-
Ligand Choice: The oxidative addition of 4-Iodo-BTD should be facile. The subsequent steps—amine coordination and reductive elimination—are heavily influenced by the ligand. For electron-poor aryl halides and various amines, bulky and electron-rich biarylphosphine ligands are the gold standard.
-
Recommended Ligands: Start with a versatile ligand like Xantphos or RuPhos. These often promote efficient coupling for a wide range of substrates.[13] The choice can depend on the steric hindrance of your amine.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the initial Pd-amine complex).
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices. NaOt-Bu is very strong and widely effective but can be sensitive to moisture.
-
-
Catalyst Source: While Pd₂(dba)₃ or Pd(OAc)₂ are common starting points, using a pre-formed palladium pre-catalyst that already incorporates a ligand can lead to more reproducible results and higher activity.[13]
Q: Can the amine nucleophile itself cause problems with the BTD core?
A: Yes, this is a valid concern. A highly nucleophilic amine, especially in combination with a strong base and high temperatures, could potentially engage in a nucleophilic aromatic substitution (SₙAr) reaction with the electron-deficient BTD ring. This would be an uncatalyzed side reaction.
-
How to Check: Run a control reaction with the 4-Iodo-BTD, amine, and base, but without the palladium catalyst and ligand. If you observe consumption of your starting material under these conditions, an SₙAr side reaction is likely occurring.
-
Solution: Lower the reaction temperature. The palladium-catalyzed pathway generally has a lower activation energy than the uncatalyzed SₙAr pathway, so reducing the temperature should favor the desired Buchwald-Hartwig amination.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reddit r/Chempros community. (2024). Failed suzuki coupling, any suggenstions?. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Angewandte Chemie International Edition. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]
- Lipshutz, B. H., et al. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
-
Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]
-
MDPI. (n.d.). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. [Link]
-
ACS Publications. (n.d.). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. [Link]
-
ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- BenchChem. (2025). Application Notes: 4-Methyl-2,1,3-benzothiadiazole in Medicinal Chemistry and Drug Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Iodo-2,1,3-benzothiadiazole
Welcome to the technical support center for the synthesis of 4-Iodo-2,1,3-benzothiadiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges in this synthesis and minimize the formation of impurities.
The primary and most reliable method for synthesizing 4-Iodo-2,1,3-benzothiadiazole is through the diazotization of 4-amino-2,1,3-benzothiadiazole, followed by a Sandmeyer-type iodination reaction. This guide will focus on this widely-used synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-Iodo-2,1,3-benzothiadiazole, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Symptom: After the reaction and work-up, you isolate a very small amount of 4-Iodo-2,1,3-benzothiadiazole, or none at all.
Possible Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step and is highly sensitive to reaction conditions.
-
Solution: Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. A higher temperature can lead to premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite and a strong acid like hydrochloric acid to ensure complete conversion of the amine.[1][2][3]
-
-
Decomposition of the Diazonium Salt: The diazonium salt of 4-amino-2,1,3-benzothiadiazole can be unstable, especially at elevated temperatures or in the presence of certain contaminants.
-
Solution: Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step. Avoid letting it warm up. The stability of diazonium salts can vary, and some are known to be explosive when isolated in a dry state, so it is best to proceed with the next step in solution.[4][5]
-
-
Insufficient Iodide Source: An inadequate amount of potassium iodide will naturally lead to a lower yield.
-
Solution: Use a stoichiometric excess of potassium iodide to ensure the complete conversion of the diazonium salt to the iodo-derivative.
-
Problem 2: Presence of a Highly Polar, Water-Soluble Impurity
Symptom: Your crude product shows a significant amount of a baseline or very polar spot on a TLC plate, and you observe a reddish or phenolic odor.
Possible Cause & Solutions:
-
Formation of 4-Hydroxy-2,1,3-benzothiadiazole: The diazonium salt can react with water in a competing side reaction to form the corresponding phenol.[1][6] This is a common byproduct in Sandmeyer reactions.
-
Solution 1 (Reaction Conditions): Minimize the amount of water in the reaction mixture where possible, and keep the temperature low to disfavor the hydrolysis reaction. Add the diazonium salt solution to the potassium iodide solution, rather than the other way around, to ensure an immediate excess of the desired nucleophile.
-
Solution 2 (Work-up): The phenolic impurity can be easily removed during the work-up. Wash the organic extract of your product with a dilute aqueous solution of sodium hydroxide. The phenol will be deprotonated to form a water-soluble phenoxide salt, which will be extracted into the aqueous layer.
-
Problem 3: Formation of a Colored, Insoluble Byproduct
Symptom: You observe the formation of a colored, often orange or red, precipitate during the reaction, which is difficult to dissolve.
Possible Cause & Solutions:
-
Azo Coupling: Diazonium salts are electrophilic and can react with electron-rich aromatic compounds in a process called azo coupling to form highly colored azo compounds. In this case, the diazonium salt can couple with the starting material, 4-amino-2,1,3-benzothiadiazole, or other electron-rich species present.
-
Solution: Maintain a sufficiently acidic pH during the diazotization to ensure the primary amine is protonated, which deactivates it towards azo coupling. Ensure slow, controlled addition of the sodium nitrite solution to avoid a localized excess of nitrous acid, which can also promote side reactions.
-
Problem 4: Presence of an Impurity with a Higher Molecular Weight
Symptom: Mass spectrometry of your crude product indicates the presence of a compound with a mass corresponding to a biaryl or oligomeric species.
Possible Cause & Solutions:
-
Radical-Mediated Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism.[6][7] The intermediate aryl radical can dimerize or react with other aromatic species to form biaryl byproducts.
-
Solution: Use of a copper(I) catalyst, as in the classical Sandmeyer reaction, can help to control the radical process and favor the desired halogenation. Ensure that the reaction is not unnecessarily exposed to light, which can sometimes promote radical side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 4-Iodo-2,1,3-benzothiadiazole?
The most common and commercially available starting material is 4-amino-2,1,3-benzothiadiazole. This can be synthesized from 2,1,3-benzothiadiazole by nitration followed by reduction.[8]
Q2: Why is it crucial to maintain a low temperature during the diazotization reaction?
Aryl diazonium salts are generally unstable and can decompose at higher temperatures. The primary decomposition pathway is the loss of nitrogen gas (N₂) to form a highly reactive aryl cation, which can then react with any nucleophile present, including water, leading to undesired byproducts like phenols.[1][6] Keeping the temperature between 0-5 °C minimizes this decomposition.[3]
Q3: Can I use other iodinating agents besides potassium iodide?
While potassium iodide is the most common and cost-effective source of iodide for this reaction, other reagents like sodium iodide or even elemental iodine in the presence of a reducing agent could potentially be used. However, potassium iodide in an aqueous solution is the standard and well-established method.
Q4: How can I effectively purify the final product?
4-Iodo-2,1,3-benzothiadiazole is a solid. After the initial work-up to remove acidic and phenolic impurities, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Q5: Is it possible to get di-iodinated products?
While the formation of 4,7-diiodo-2,1,3-benzothiadiazole is theoretically possible, it is unlikely to be a major byproduct under standard Sandmeyer conditions starting from the mono-amino precursor. The reaction conditions are generally not harsh enough to promote a second iodination on the electron-deficient benzothiadiazole ring.
Experimental Protocols & Diagrams
Detailed Experimental Protocol: Synthesis of 4-Iodo-2,1,3-benzothiadiazole
Step 1: Diazotization of 4-amino-2,1,3-benzothiadiazole
-
In a flask equipped with a magnetic stirrer, dissolve 4-amino-2,1,3-benzothiadiazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer-type Iodination
-
In a separate flask, dissolve a stoichiometric excess of potassium iodide in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be required to drive the reaction to completion.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dilute sodium hydroxide solution (to remove phenolic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
Diagrams
Caption: Synthetic pathway to 4-Iodo-2,1,3-benzothiadiazole.
Caption: Formation of common impurities from the diazonium salt intermediate.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt.[3] |
| Sodium Nitrite Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete conversion of the primary amine. |
| Potassium Iodide Stoichiometry | 1.5 - 2.0 equivalents | Drives the iodination reaction to completion. |
| Reaction pH (Diazotization) | Strongly acidic | Prevents premature decomposition and side reactions like azo coupling. |
References
- Sandmeyer reaction - L.S.College, Muzaffarpur. (2020).
- Sandmeyer reaction - Wikipedia.
- 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 - Benchchem.
- The Sandmeyer Reaction: Substitution for an NH2 on an Arom
- Sandmeyer Reaction - GeeksforGeeks. (2025).
- Sandmeyer Reaction Mechanism - BYJU'S.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central.
- Benzothiadiazole vs.
- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Public
- An In-depth Technical Guide to the Synthesis of 4-Iodo-3-methoxyisothiazole - Benchchem.
- Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit. (2022).
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide - ResearchG
- N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
- Sandmeyer Reaction - Organic Chemistry Portal.
- Reactions of Diazonium Salts: Sandmeyer and Rel
- 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem.
- Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction - Organic Chemistry Portal.
- Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchG
- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - Diva-portal.org. (2024).
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of.
- Diazotis
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI.
Sources
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- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4-Iodo-2,1,3-benzothiadiazole
Welcome to the technical support center for the scale-up synthesis of 4-Iodo-2,1,3-benzothiadiazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to kilogram-scale production. 4-Iodo-2,1,3-benzothiadiazole is a critical building block in the development of advanced organic electronic materials and complex pharmaceutical intermediates.[1][2] Scaling its synthesis, however, presents unique challenges related to regioselectivity, reaction control, and purification.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.
Core Synthesis Pathway: Electrophilic Iodination
The most common and economically viable route for the large-scale synthesis of 4-Iodo-2,1,3-benzothiadiazole is the direct electrophilic iodination of the 2,1,3-benzothiadiazole (BTD) starting material. Due to the electron-deficient nature of the BTD ring system, this reaction requires strong activating conditions to proceed efficiently.[3][4]
The general transformation is outlined below:
Caption: Troubleshooting logic for managing di-iodination byproducts.
Question 3: My purification by recrystallization is failing to separate the 4-iodo and 7-iodo isomers effectively. What are my options?
-
Answer:
-
Possible Cause: Similar Physicochemical Properties. Regioisomers often have very similar solubility profiles, making separation by simple recrystallization challenging, especially with large quantities of material. [5] * Proposed Solution 1: Solvent System Screening. A systematic screening of different solvent and anti-solvent systems is the first step. Create a table of solubility data for the crude mixture in various solvents (e.g., Toluene, Heptane, Ethyl Acetate, Isopropanol) at different temperatures. This can help identify a system where the solubility difference between the isomers is maximized.
-
Proposed Solution 2: Preparative Chromatography. While challenging at scale, medium-pressure liquid chromatography (MPLC) with a suitable stationary phase (e.g., silica gel) can be a viable option for high-purity requirements. This is more costly but often the most effective method.
-
Proposed Solution 3: Derivatization/Deprotection. In some cases, it may be possible to selectively react one isomer to form a derivative with vastly different physical properties, allowing for easy separation. The derivative is then converted back to the desired product. This adds steps but can solve intractable separation problems. This approach is highly substrate-dependent and requires significant development.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this reaction? A: The primary hazards are associated with the use of large quantities of concentrated sulfuric acid and the iodinating agent.
-
Corrosivity: Concentrated H₂SO₄ is highly corrosive. All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. The reactor and transfer lines must be made of compatible materials (e.g., glass-lined steel).
-
Exothermicity: The reaction is exothermic. A robust cooling system and careful, slow addition of reagents are critical to prevent a thermal runaway.
-
Quenching: The workup, which involves quenching the reaction mixture with water/ice, is extremely exothermic and releases significant heat. This must be done slowly, in a controlled manner, with vigorous stirring and external cooling in a vessel rated to handle the temperature and pressure changes.
Q: Which iodinating agent is better for scale-up: N-Iodosuccinimide (NIS) or molecular Iodine (I₂)? A: N-Iodosuccinimide (NIS) is generally preferred for scale-up.
-
NIS: It is a solid that is relatively easy and safe to handle. It is highly reactive in H₂SO₄, often leading to cleaner reactions and shorter reaction times. The succinimide byproduct is water-soluble, simplifying the workup.
-
Iodine (I₂): While cheaper, molecular iodine is less reactive and may require an additional oxidant (like nitric acid or hydrogen peroxide) to generate the active electrophile, which can introduce safety risks and unwanted side reactions.
Q: How can I monitor the reaction progress effectively in a large-scale reactor? A: Direct sampling from a large, corrosive, and potentially pressurized reactor can be hazardous.
-
In-situ Probes: For advanced process control, in-situ IR or Raman probes can monitor the disappearance of the starting material and the appearance of the product in real-time without the need for sampling.
-
Quenched Sampling: If manual sampling is necessary, use a dedicated, pressure-equalizing sampling valve. Immediately quench the small sample in a prepared vial containing a mixture of ice and a reducing agent (e.g., sodium thiosulfate solution) to neutralize the reaction and remove excess iodine before analysis by HPLC or TLC.
| Parameter | Bench Scale (1-10 g) | Scale-Up (1-10 kg) | Rationale for Change |
| Reaction Vessel | Round-bottom flask | Glass-lined or Hastelloy reactor | Material compatibility with H₂SO₄ and improved heat transfer. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Necessary to ensure homogeneity in a viscous, high-volume mixture. |
| Reagent Addition | Manual addition via spatula | Automated solid doser or manual portion-wise addition over hours | Critical for controlling the reaction exotherm and maintaining temperature. |
| Workup | Pouring onto ice in a beaker | Slow reverse-addition into a separate, cooled quench vessel | Manages the massive exotherm from quenching H₂SO₄ with water. |
| Purification | Flash column chromatography | Recrystallization or MPLC | Column chromatography is generally not economically viable at this scale. |
Experimental Protocols
Note: A thorough risk assessment and process safety review must be conducted before attempting this synthesis on a large scale. These protocols are a guideline and require optimization for specific equipment and conditions.
Protocol 1: Scale-Up Synthesis of 4-Iodo-2,1,3-benzothiadiazole
-
Reactor Preparation: Charge a clean, dry, 100 L glass-lined reactor with concentrated sulfuric acid (98%, 30 L). Ensure the cooling jacket is operational and begin cooling the acid to 0-5 °C with vigorous overhead stirring.
-
Starting Material Addition: Slowly add 2,1,3-benzothiadiazole (5.0 kg, 36.7 mol) to the cold sulfuric acid. The addition may be slightly exothermic; maintain the internal temperature below 15 °C. Stir the resulting solution for 30 minutes at 0-5 °C until all solids are dissolved.
-
Iodinating Agent Addition: Begin the portion-wise addition of N-Iodosuccinimide (NIS) (8.1 kg, 36.0 mol, 0.98 eq). Add the NIS in ~400 g portions every 15-20 minutes.
-
Causality: The slow, portion-wise addition is the most critical step for controlling the reaction exotherm. It allows the cooling system to dissipate the heat generated from each portion before the next is added, preventing a temperature spike that could lead to di-iodination.
-
-
Reaction Monitoring: After the final addition of NIS, allow the reaction to stir at 5-10 °C. Monitor the reaction progress every 1-2 hours by taking a small, quenched sample for HPLC analysis. The reaction is typically complete in 8-12 hours.
-
Workup - Quenching: In a separate 250 L reactor, prepare a mixture of crushed ice (50 kg) and water (50 L). Once the reaction is complete, slowly transfer the reaction mixture via a pump through a dip tube into the vigorously stirred ice/water slurry over 2-3 hours. The temperature in the quench vessel must be maintained below 25 °C throughout the addition.
-
Isolation: The product will precipitate as a solid. Stir the slurry for an additional hour after the quench is complete. Isolate the crude solid by filtration using a suitable filter press or centrifuge. Wash the filter cake thoroughly with water (3 x 20 L) until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 45-50 °C until a constant weight is achieved. Expected crude yield: 8.0-8.8 kg.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on prior screening, a toluene/heptane solvent system is often effective.
-
Procedure: Charge a clean 100 L reactor with the crude, dry 4-Iodo-2,1,3-benzothiadiazole (8.0 kg) and toluene (40 L). Heat the mixture to 70-80 °C with stirring to fully dissolve the solid.
-
Clarification (Optional): If the solution contains insoluble matter, perform a hot filtration through a filter aid (e.g., Celite).
-
Crystallization: Cool the hot toluene solution slowly. At ~50 °C, begin the slow, dropwise addition of heptane (20-30 L) as an anti-solvent. Cloudiness should be observed.
-
Maturation: Once the anti-solvent addition is complete, cool the slurry slowly to 0-5 °C and hold at this temperature for at least 4 hours to maximize crystal growth and yield.
-
Isolation and Drying: Isolate the purified crystals by filtration, wash with cold heptane (2 x 10 L), and dry under vacuum at 45-50 °C. Expected final yield: 6.5-7.5 kg (70-80% overall yield). The final product should be a pale-yellow solid with a purity of >98% by HPLC.
References
-
Advances in Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. Available at: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. Available at: [Link]
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A review on green multicomponent synthesis of heterocyclic compounds - ScienceScholar. Available at: [Link]
-
Editorial: Green Synthesis of Heterocycles - Frontiers. Available at: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available at: [Link]
-
Synthesis of N-Heterocycles - Organic Chemistry Portal. Available at: [Link]
-
4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole) - PubMed. Available at: [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - MDPI. Available at: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
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Benzo[1,2-d:4,5-d′]bis(t[6][7][8]hiadiazole) and Its Bromo Derivatives - PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis of 4H-Benzo[d]o[6][8]xathiin-4-ones and 4H-Benzo[d]d[6][8]ioxin-4-ones - MDPI. Available at: [Link]
-
Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction - Organic Chemistry Portal. Available at: [Link]
-
Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide - ResearchGate. Available at: [Link]
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties - MDPI. Available at: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - ResearchGate. Available at: [Link]
-
Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole derivatives - PubMed. Available at: [Link]
-
Specific Solvent Issues with Iodination - Wordpress. Available at: [Link]
-
Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed. Available at: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Available at: [Link]
-
1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed. Available at: [Link]
-
Gram-Scaled up synthesis of tricyclic 4H-pyrimido[2,1-b]benzothiazoles - ResearchGate. Available at: [Link]
- CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents.
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Technical Support Center: 4-Iodo-2,1,3-benzothiadiazole
Welcome to the technical support center for 4-Iodo-2,1,3-benzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, storage, and use of this compound in experimental settings.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and safe handling of 4-Iodo-2,1,3-benzothiadiazole.
Q1: What are the recommended storage conditions for 4-Iodo-2,1,3-benzothiadiazole to ensure its stability?
A1: Proper storage is crucial to maintain the integrity of 4-Iodo-2,1,3-benzothiadiazole. To prevent degradation, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[1] The storage area should be cool, dark, and dry.[2] Exposure to light should be minimized by using an amber vial or a container wrapped in aluminum foil.[1] For long-term storage, refrigeration or freezing is advised, while avoiding repeated freeze-thaw cycles.[1]
Q2: What personal protective equipment (PPE) should be used when handling 4-Iodo-2,1,3-benzothiadiazole?
A2: 4-Iodo-2,1,3-benzothiadiazole is classified as toxic if swallowed or in contact with skin, and harmful if inhaled. It also causes serious eye irritation.[3] Therefore, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or protective suit and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood is essential.[4][5] If vapors or aerosols are generated, a respirator may be required.
Q3: What are suitable solvents for dissolving 4-Iodo-2,1,3-benzothiadiazole?
A3: While specific solubility data for 4-Iodo-2,1,3-benzothiadiazole is not extensively documented in the provided search results, information on related benzothiadiazole compounds suggests that they are generally soluble in common organic solvents. For instance, benzothiazole is soluble in acetone and carbon disulfide, and very soluble in ether.[6] For reactions, solvents like acetic acid have been used.[7] When choosing a solvent, it is crucial to consider its compatibility with the reaction conditions and downstream applications.
Q4: Is 4-Iodo-2,1,3-benzothiadiazole sensitive to light or air?
A4: Yes, aryl iodides can be sensitive to light, which can induce dehalogenation.[1] Therefore, it is crucial to protect 4-Iodo-2,1,3-benzothiadiazole from light during storage and reactions by using amber glassware or wrapping containers with aluminum foil.[1] While its air sensitivity is not explicitly detailed, storing under an inert atmosphere (argon or nitrogen) is a recommended precaution to prevent potential oxidative degradation or reaction with atmospheric moisture.[1]
Q5: What are the known incompatibilities of 4-Iodo-2,1,3-benzothiadiazole?
A5: 4-Iodo-2,1,3-benzothiadiazole should be stored away from strong oxidizing agents, strong acids, and strong bases.[4][5] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues encountered when working with 4-Iodo-2,1,3-benzothiadiazole.
Issue 1: De-iodination of the Compound Observed
De-iodination, the loss of the iodine atom, is a common problem with aryl iodides, leading to the formation of 2,1,3-benzothiadiazole as an impurity.[1]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Improper Storage | Exposure to light, elevated temperatures, or air/moisture can promote de-iodination.[1] | Store the compound in a cool, dark place, under an inert atmosphere, and in a tightly sealed container.[1][2] |
| Presence of Transition Metal Catalysts | Palladium catalysts, often used in cross-coupling reactions, can catalyze hydrodehalogenation as a side reaction.[1] | Use ligands that promote faster reductive elimination to outcompete the de-iodination pathway. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize side reactions.[1] |
| Reducing Agents in the Reaction | Certain bases or additives can act as reducing agents, leading to the cleavage of the carbon-iodine bond.[1] | Use the mildest base possible that still facilitates the desired reaction.[1] |
| Elevated Reaction Temperatures | High temperatures can increase the rate of decomposition and de-iodination.[1] | If de-iodination is observed, try running the reaction at a lower temperature for a longer duration.[8] |
| Solvent Choice | Polar aprotic solvents like DMF and dioxane may promote dehalogenation more than non-polar solvents like toluene in some catalytic systems.[1] | Consider screening different solvents to identify one that minimizes de-iodination for your specific reaction. |
Workflow for Troubleshooting De-iodination
Caption: Troubleshooting workflow for de-iodination.
Issue 2: Low Reaction Yield or Incomplete Conversion
Achieving high yields in reactions involving 4-Iodo-2,1,3-benzothiadiazole can sometimes be challenging.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. | Use a fresh batch of catalyst and ensure it is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). |
| Sub-optimal Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. | Systematically vary the reaction temperature to find the optimal conditions. Some reactions may require heating to proceed at a reasonable rate.[8][9] |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. | Carefully control the stoichiometry of all reactants, including catalysts and additives. |
| Presence of Impurities | Impurities in the starting material or solvents can interfere with the reaction. | Ensure the purity of 4-Iodo-2,1,3-benzothiadiazole and all other reagents and solvents. Recrystallization or column chromatography of the starting material may be necessary.[9] |
| Decomposition of Reactants or Products | If the reaction mixture darkens significantly, it may indicate decomposition.[8] | Consider running the reaction at a lower temperature or using a milder reagent.[8] |
Issue 3: Difficulties in Product Purification
Isolating the desired product in high purity can be a hurdle.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Co-elution of Product and Impurities | Similar polarities of the product and impurities can make chromatographic separation difficult. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.[8] |
| Product is an Oil | The product may not crystallize easily, making it difficult to handle and purify. | Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal can also be helpful.[8] |
| Residual Iodine Color | Unreacted iodine or iodine-containing impurities can discolor the final product. | Wash the organic extract with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.[8] |
| Formation of Insoluble Materials | In polymerization reactions, excessive cross-linking can lead to insoluble gels. | Reduce the concentration of any cross-linking agents and control the reaction temperature to minimize side reactions.[9] |
General Purification Workflow
Caption: General purification workflow.
III. References
-
Safety Data Sheet. (n.d.). 101630 - Benzothiazole. [Link]
-
PubChem. (n.d.). 4,7-Diiodo-2,1,3-benzothiadiazole. National Center for Biotechnology Information. [Link]
-
J-Global. (n.d.). 4,7-Diiodo-2,1,3-benzothiadiazole. Japan Science and Technology Agency. [Link]
-
PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. [Link]
-
Tomura, M., Akhtaruzzaman, M., Suzuki, K., & Yamashita, Y. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 7), o373–o375. [Link]
-
J. Org. Chem. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. [Link]
-
Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. [Link]
-
Google Patents. (n.d.). Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
-
MDPI. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]
-
PubChem. (n.d.). 2,1,3-Benzothiadiazole. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzothiadiazole 1,1-dioxide. [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
common pitfalls in 4-Iodo-2,1,3-benzothiadiazole experiments
Welcome to the technical support resource for 4-Iodo-2,1,3-benzothiadiazole. This guide is designed for researchers, medicinal chemists, and materials scientists to navigate the common challenges encountered when working with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide for Cross-Coupling Reactions
4-Iodo-2,1,3-benzothiadiazole is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, owing to the high reactivity of the Carbon-Iodine bond.[1][2] However, the electron-deficient nature of the benzothiadiazole ring system can introduce specific challenges.
Issue 1.1: Low or No Product Yield in Suzuki-Miyaura Coupling
You have set up a Suzuki-Miyaura coupling reaction with 4-Iodo-2,1,3-benzothiadiazole, a boronic acid or ester, a palladium catalyst, and a base, but TLC/LC-MS analysis shows only starting materials or minimal product formation.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Reactions.
Causality Analysis:
| Potential Cause | Scientific Rationale & Explanation | Recommended Solutions |
| Inactive Catalyst | The active catalytic species in most Suzuki couplings is Pd(0). Catalysts like Pd(PPh₃)₄ are sensitive to oxygen and can degrade upon storage, leading to inactivity.[3] Pd(II) pre-catalysts require in situ reduction, which can sometimes be inefficient. | 1. Use Fresh Catalyst: Always use freshly opened or properly stored catalyst. For Pd(PPh₃)₄, storage in a glovebox is ideal.[4] 2. Switch Catalyst System: Consider robust pre-catalysts like Pd₂(dba)₃ in combination with phosphine ligands (e.g., SPhos, XPhos) which are known to be effective for challenging couplings.[4] |
| Ineffective Base | The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[3] If the base is not sufficiently strong, soluble, or is hydrated when anhydrous conditions are needed, this step will fail. | 1. Base Selection: Use an appropriate base. K₂CO₃ is common, but stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[3] 2. Ensure Anhydrous Conditions: If using an anhydrous system, ensure the base is finely powdered and dried before use. 3. Aqueous Base: For many systems, a mixture of an organic solvent and an aqueous base solution (e.g., 2M K₂CO₃) is highly effective.[5][6] |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promotes the undesirable oxidative homocoupling of the boronic acid partner.[3] | 1. Rigorous Degassing: Solvents must be thoroughly degassed. Freeze-pump-thaw cycles (at least three) are more effective at removing dissolved oxygen than simply bubbling with an inert gas.[3] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or high-purity nitrogen throughout the setup and reaction time. |
| Poor Reagent Solubility | Benzothiadiazole derivatives can exhibit poor solubility in common organic solvents like toluene or THF.[5] If the reactants are not sufficiently dissolved, the reaction kinetics will be extremely slow. | 1. Solvent Screening: Test different solvent systems. Common choices include Toluene, Dioxane, or DMF, often with water or ethanol as a co-solvent to improve solubility.[4][5] 2. Phase-Transfer Catalyst: In biphasic systems (e.g., Toluene/Water), adding a phase-transfer catalyst like Aliquat 336 can facilitate the reaction.[7] |
| Boronic Acid Degradation | Boronic acids, particularly heteroaryl boronic acids, can undergo protodeboronation (cleavage of the C-B bond) under the reaction conditions, especially at elevated temperatures.[3][5] | 1. Use a Slight Excess: Employing a slight excess (1.1–1.5 equivalents) of the boronic acid can compensate for some degradation.[3] 2. Check Purity: Ensure the boronic acid is pure before use, as impurities can accelerate decomposition. |
Issue 1.2: Significant Side Products are Observed
Your reaction proceeds, but you observe significant amounts of de-iodinated starting material (2,1,3-benzothiadiazole) or homocoupled boronic acid/stannane byproducts.
Common Side Products and Mitigation Strategies:
| Side Product | Plausible Mechanism | Mitigation Strategy |
| De-iodination | This occurs when the organopalladium intermediate Ar-Pd(II)-I undergoes reductive elimination with a hydride source instead of transmetalation. Trace water, alcohols, or impurities in solvents can be hydride sources. The choice of phosphine ligand can also influence this pathway.[3] | 1. Use High-Purity Solvents: Ensure solvents are anhydrous and of high purity. 2. Screen Ligands: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation. |
| Homocoupling | Boronic Acid: Caused by oxidative coupling in the presence of oxygen.[3] Stille Coupling: Can arise from various side reactions, including direct C-H stannylation or reactions involving trialkyltin halides.[8][9] | 1. Rigorous Degassing: As detailed above, minimizing oxygen is the primary solution for boronic acid homocoupling.[3] 2. Additive Screening (Stille): In Stille reactions, the addition of copper(I) salts can sometimes improve efficiency and reduce side reactions.[10] |
| Protodeboronation / Protodestannylation | Cleavage of the C-B or C-Sn bond by a proton source in the reaction mixture, leading to the formation of the corresponding simple arene from your coupling partner.[5] | 1. Control Temperature: Avoid unnecessarily high temperatures. 2. Use Excess Reagent: As mentioned, use a slight excess of the boronic acid or organostannane.[3] 3. Anhydrous Conditions: For sensitive substrates, rigorously dry all reagents and solvents. |
Section 2: Purification and Characterization
Issue 2.1: Difficulty in Purifying the Final Product
Purification by column chromatography is challenging due to co-elution of the product with residual organotin byproducts (in Stille reactions) or other impurities.
Troubleshooting Purification:
-
Stille Coupling: Organotin byproducts are notoriously difficult to remove due to their low polarity.
-
Aqueous KF Workup: Before extraction, stir the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration through celite.
-
DBU/Iodine Treatment: In some cases, treatment with 1,8-Diazabicycloundec-7-ene (DBU) and iodine can help remove tin residues.
-
-
General Chromatography:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Alternative Media: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase silica.
-
Issue 2.2: Ambiguous NMR Spectra
The ¹H or ¹³C NMR spectrum of the purified product shows unexpected peak broadening, or chemical shifts are difficult to assign.
Interpreting NMR Data:
-
Solubility: Poor solubility in the NMR solvent can lead to significant peak broadening. Ensure the sample is fully dissolved. Gentle heating or trying a different deuterated solvent (e.g., DMSO-d₆, C₂D₂Cl₄) can help.[7][11]
-
Aggregation: Planar aromatic systems like benzothiadiazole derivatives can undergo π-π stacking and aggregation, especially at higher concentrations, leading to broadened signals. Acquiring the spectrum at a higher temperature can disrupt these interactions and result in sharper peaks.
-
Reference Data: Compare your spectra to literature values for similar substituted 2,1,3-benzothiadiazole systems. The electron-withdrawing nature of the heterocycle significantly deshields the protons on the benzene ring.[12] For a general protocol on acquiring NMR for similar compounds, see reference[13].
Section 3: Handling, Storage, and Safety
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling 4-Iodo-2,1,3-benzothiadiazole? A: 4-Iodo-2,1,3-benzothiadiazole should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Avoid creating dust and avoid contact with skin, eyes, and clothing.[14]
Q2: How should I properly store this compound? A: The compound should be stored in a tightly closed container in a cool, dark, and dry place. It is sensitive to light and air over long periods. Storing under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
Q3: What solvents are suitable for dissolving 4-Iodo-2,1,3-benzothiadiazole? A: Solubility can be limited. It is generally soluble in chlorinated solvents like chloroform and dichloromethane, as well as other common organic solvents like THF, toluene, and DMF.[15] For reactions, solubility often needs to be balanced with the requirements of the specific chemical transformation.
Q4: Is the C-I bond susceptible to cleavage under non-coupling conditions? A: The C-I bond is the most reactive site on the molecule.[1][2] It is generally stable under typical laboratory conditions but can be sensitive to strong light (photolysis), strong reducing agents, and certain nucleophiles at elevated temperatures.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 4-Iodo-2,1,3-benzothiadiazole with an arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Workflow: Suzuki-Miyaura Coupling Protocol
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Iodo-2,1,3-benzothiadiazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill the flask with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of Toluene:EtOH) via cannula or syringe.
-
In a separate vial under argon, prepare a solution or slurry of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a small amount of the reaction solvent. Add this to the reaction flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting iodide is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
References
-
Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]
-
RSC Publishing. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
ResearchGate. (2025, August 7). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit. (2025, June 14). Problems with Suzuki coupling. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. (2025, August 6). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. [Link]
-
ResearchGate. (2025, August 7). UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
-
The Royal Society of Chemistry. (n.d.). Effect of Benzothiadiazole Spacer on Transport Properties and N-doping of Naphthalene-diimide-based Copolymers. [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. [Link]
-
The Royal Society of Chemistry. (2023, May 10). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling [organic-chemistry.org]
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- 14. fishersci.ca [fishersci.ca]
- 15. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 4-Iodo-2,1,3-benzothiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the solubility of 4-iodo-2,1,3-benzothiadiazole and its derivatives. Poor solubility is a common hurdle that can impede biological assays, formulation development, and overall project progression. This guide is designed to provide both foundational knowledge and actionable protocols to overcome these challenges.
Introduction: The Solubility Challenge of Benzothiadiazoles
The 2,1,3-benzothiadiazole scaffold is a valuable pharmacophore in medicinal chemistry and a key building block in materials science. However, its rigid, aromatic structure often leads to poor aqueous solubility, limiting its applications.[1][2] The introduction of a large, hydrophobic iodine atom in the 4-position further exacerbates this issue. Understanding the underlying physicochemical principles is the first step toward rational solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-iodo-2,1,3-benzothiadiazole compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of 4-iodo-2,1,3-benzothiadiazole derivatives is primarily due to a combination of factors:
-
High Crystallinity and Lattice Energy: The planar and rigid structure of the benzothiadiazole core promotes strong intermolecular π-π stacking interactions in the solid state. This high crystal lattice energy requires a significant amount of energy to break down, making it difficult for solvent molecules to solvate individual molecules.
-
Hydrophobicity: The aromatic benzothiadiazole ring system and the large, nonpolar iodine atom contribute to the overall hydrophobicity of the molecule. This makes it energetically unfavorable for the compound to interact with polar water molecules.[1]
-
Lack of Ionizable Groups: If the compound does not possess acidic or basic functional groups, its solubility will not be significantly influenced by changes in pH, a common strategy for improving the solubility of ionizable drugs.[3]
Q2: What are the initial steps I should take to assess the solubility of my compound?
A2: A systematic approach to solubility assessment is crucial. Start with a qualitative assessment in a range of solvents with varying polarities. A common starting point is the shake-flask method, which provides a reliable measure of equilibrium solubility.[4]
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Assess aqueous solubility and the impact of hydrogen bonding. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Capable of dissolving a wide range of organic compounds. |
| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform, Toluene | Useful for understanding the compound's behavior in lipophilic environments. |
A simple workflow for this initial assessment is outlined below.
Caption: Principle of pH-dependent solubility for ionizable compounds.
Experimental Approach:
-
Determine the pKa of your compound.
-
Adjust the pH of your formulation vehicle to be at least 2 units above the pKa for an acidic compound or 2 units below the pKa for a basic compound to ensure complete ionization.
-
Use pharmaceutically acceptable buffers and counter-ions.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its aqueous solubility. [3][5] Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Excess Compound: Add an excess amount of your 4-iodo-2,1,3-benzothiadiazole compound to each cyclodextrin solution.
-
Equilibrate: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate and Analyze: Filter or centrifuge the samples to remove the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC).
-
Plot and Analyze: Plot the concentration of the dissolved compound as a function of the cyclodextrin concentration. The slope of the resulting phase solubility diagram can be used to determine the stability constant of the complex.
Issue 3: Need for a general increase in solubility for various applications.
Sometimes, a more permanent solution through chemical modification is desirable.
Rationale: Introducing polar functional groups or flexible side chains to the 4-iodo-2,1,3-benzothiadiazole scaffold can disrupt the crystal lattice packing and improve interactions with polar solvents, thereby increasing solubility. [1][6] Examples of Solubilizing Groups:
-
Introduction of ionizable groups: Carboxylic acids, amines.
-
Addition of polar, non-ionizable groups: Hydroxyl groups, short polyethylene glycol (PEG) chains.
-
Disruption of planarity: Introduction of bulky alkyl groups that hinder π-π stacking.
The decision tree below can help guide your selection of a suitable solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]
-
Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. [Link]
-
The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. (2023, April 12). MDPI. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Improving Solubility via Structural Modification. (n.d.). OUCI. [Link]
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Validation & Comparative
The Halogen Dance: A Comparative Guide to 4-Iodo- and 4-Bromo-2,1,3-benzothiadiazole in Synthesis and Materials Science
For researchers, synthetic chemists, and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate performance of novel materials. Within the landscape of electron-deficient heterocyclic scaffolds, 2,1,3-benzothiadiazole (BTD) has emerged as a privileged core, integral to the development of advanced organic electronics and pharmacologically active compounds.[1] The functionalization of the BTD core, particularly at the 4- and 7-positions, is a common strategy to tune its electronic and photophysical properties. This guide provides an in-depth, objective comparison of two key halogenated BTD derivatives: 4-Iodo-2,1,3-benzothiadiazole and 4-Bromo-2,1,3-benzothiadiazole. We will dissect their synthetic accessibility, comparative reactivity in pivotal cross-coupling reactions, and the resulting impact on the properties of their derivatives, supported by experimental data and established chemical principles.
At a Glance: Key Differences and Reactivity Synopsis
The fundamental difference between 4-iodo- and 4-bromo-2,1,3-benzothiadiazole lies in the nature of the carbon-halogen bond. The C-I bond is longer and weaker than the C-Br bond, a distinction that profoundly influences their reactivity, particularly in palladium-catalyzed cross-coupling reactions. This difference in bond dissociation energy is the primary driver for the generally observed higher reactivity of the iodo-derivative.
| Feature | 4-Iodo-2,1,3-benzothiadiazole | 4-Bromo-2,1,3-benzothiadiazole |
| Molecular Weight | 264.06 g/mol | 215.07 g/mol [2] |
| Synthesis | Typically a two-step process from 4-amino-2,1,3-benzothiadiazole via diazotization and iodination.[3][4] | Often prepared by direct bromination of 2,1,3-benzothiadiazole.[5] |
| Reactivity in Cross-Coupling | Higher reactivity, allowing for milder reaction conditions (lower temperatures, shorter reaction times, lower catalyst loading).[6][7] | Lower reactivity, often requiring more forcing conditions to achieve comparable yields to the iodo-analogue. |
| Cost & Availability | Generally less commercially available and potentially more expensive to synthesize. | More readily available and typically more cost-effective. |
| Applications | Preferred for reactions requiring high reactivity and for substrates sensitive to harsh conditions. | A workhorse reagent suitable for a wide range of applications, especially when cost is a primary consideration. |
The Synthetic Arena: A Tale of Two Halogenations
The synthetic pathways to 4-iodo- and 4-bromo-2,1,3-benzothiadiazole are distinct, a factor that can influence the choice of reagent based on laboratory capabilities and the availability of starting materials.
Synthesis of 4-Bromo-2,1,3-benzothiadiazole: Direct and Efficient
The bromination of the 2,1,3-benzothiadiazole core is a relatively straightforward electrophilic aromatic substitution.
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A Comparative Guide to Functional Alternatives for 4-Iodo-2,1,3-benzothiadiazole in Modern Organic Synthesis
For researchers, medicinal chemists, and materials scientists, 4-Iodo-2,1,3-benzothiadiazole stands as a pivotal building block in the synthesis of a diverse range of functional organic molecules. Its utility, primarily as a precursor in palladium-catalyzed cross-coupling reactions, has enabled the development of novel materials for organic electronics and sophisticated fluorescent probes. However, the landscape of chemical synthesis is ever-evolving, and a deeper understanding of the available alternatives can unlock new possibilities in molecular design, offering advantages in reactivity, cost, and final compound properties.
This guide provides an in-depth comparison of viable alternatives to 4-Iodo-2,1,3-benzothiadiazole, focusing on their performance in key synthetic transformations and the properties of the resulting derivatives. We will delve into the nuances of using bromo- and amino-substituted benzothiadiazoles, supported by experimental data and established protocols, to empower you in making informed decisions for your research and development endeavors.
The Central Role of 4-Substituted-2,1,3-Benzothiadiazoles
The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient aromatic system that, when incorporated into larger π-conjugated structures, imparts desirable electronic and photophysical properties.[1] The functionalization at the 4- and 7-positions is a common strategy to tune these properties for specific applications, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent biological probes.[2][3] Halogenated BTDs, particularly 4-iodo and 4-bromo derivatives, are workhorse intermediates for introducing aryl, heteroaryl, or vinyl groups via cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.[4][5]
Strategic Alternatives to 4-Iodo-2,1,3-benzothiadiazole
The choice of substituent at the 4-position of the BTD ring is a critical decision in the synthetic workflow. It influences not only the reactivity in subsequent coupling reactions but also the electronic nature of the final product. Here, we compare the most common and strategic alternatives to the iodo-derivative.
4-Bromo-2,1,3-benzothiadiazole: The Cost-Effective Workhorse
From a practical standpoint, 4-Bromo-2,1,3-benzothiadiazole is often the first alternative considered. Its primary advantages lie in its lower cost and greater commercial availability compared to its iodo counterpart.
Reactivity in Cross-Coupling Reactions:
The fundamental difference in reactivity between aryl iodides and bromides in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond dissociation energies. The weaker carbon-iodine bond in 4-iodo-2,1,3-benzothiadiazole leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[6][7] This generally translates to milder reaction conditions (lower temperatures, shorter reaction times) and potentially higher yields for the iodo-derivative.
However, advancements in catalyst systems, particularly the development of sophisticated phosphine ligands, have largely bridged the reactivity gap. Modern palladium catalysts can effectively activate the more robust carbon-bromine bond, making 4-bromo-2,1,3-benzothiadiazole a highly viable substrate for a wide array of cross-coupling reactions.[4]
Comparative Performance Data:
While a direct head-to-head comparison in the literature for 4-halo-BTDs is scarce, the general trend of I > Br in reactivity is well-established for various aromatic systems.[6] For instance, in a comparative study on halo-benzamides, the iodo-substituted compound consistently provided higher yields in shorter reaction times and under milder conditions in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6]
| Reaction Type | 4-Iodo-Derivative | 4-Bromo-Derivative | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher yields, milder conditions | Requires more forcing conditions | I > Br[6] |
| Stille Coupling | Faster reaction, higher yields | Slower reaction, lower yields | I > Br[7] |
Causality Behind Experimental Choices: The decision to use 4-bromo-BTD over 4-iodo-BTD is often a pragmatic one, balancing the potentially more demanding reaction conditions against significant cost savings, especially on a large scale. For initial exploratory studies or when the coupling partner is highly reactive, the bromo-derivative is an excellent choice.
4-Amino-2,1,3-benzothiadiazole and its Derivatives: The Functional Modulators
4-Amino-2,1,3-benzothiadiazole represents a departure from the halogenated precursors, offering a fundamentally different approach to molecular design. The amino group is a strong electron-donating group, which significantly alters the electronic and photophysical properties of the BTD core.[8][9]
Direct Application as Functional Molecules:
Unlike the halo-derivatives that are primarily synthetic intermediates, 4-amino-BTD and its N-substituted analogs are often the final target molecules, prized for their fluorescent properties.[1][8] The intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting BTD core results in compounds with large Stokes shifts and high sensitivity to the local environment (solvatochromism), making them excellent candidates for fluorescent probes and sensors.[9]
Photophysical Properties:
Derivatives of 4-amino-2,1,3-benzothiadiazole exhibit bright fluorescence with quantum yields that can approach 100% in certain solvents.[8] Their emission colors can be tuned by modifying the substituents on the amino group.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| N,N-dimethyl-4-amino-2,1,3-benzothiadiazole (in Toluene) | 450 | 530 | ~0.98[9] |
| Phosphinoamine derivative of 4-amino-BTD (solid state) | ~480 | ~530 | up to 93%[8] |
Synthetic Utility:
While not a direct replacement for the iodo-derivative in cross-coupling reactions, the amino group can be a versatile handle for further functionalization. It can be acylated, alkylated, or used as a directing group for C-H activation at adjacent positions, opening up alternative synthetic pathways.[1]
Experimental Protocols
To provide a practical context, here are detailed, step-by-step methodologies for key transformations involving these compounds.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2,1,3-benzothiadiazole with an Arylboronic Acid
This protocol outlines a general procedure for the synthesis of 4-aryl-2,1,3-benzothiadiazole derivatives.
Materials:
-
4-Bromo-2,1,3-benzothiadiazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2,1,3-benzothiadiazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, typically more fluorescent, spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole
This protocol describes the synthesis of a highly fluorescent amino-BTD derivative.[9]
Materials:
-
4-Amino-2,1,3-benzothiadiazole
-
Iodomethane (CH₃I, 10 equivalents)
-
Potassium carbonate (K₂CO₃, 10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-amino-2,1,3-benzothiadiazole (1.0 eq) in DMF in a round-bottom flask.
-
Add K₂CO₃ (10 eq) and CH₃I (10 eq) to the solution.
-
Heat the mixture to 75 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
Caption: Synthetic utility of 4-iodo, 4-bromo, and 4-amino-BTD derivatives.
Performance in Organic Field-Effect Transistors (OFETs)
The choice of substituent on the BTD core has a profound impact on the performance of the resulting materials in electronic devices. In OFETs, the electron mobility (μe) is a key performance metric.
A study on donor-acceptor copolymers for n-type OFETs compared the performance of different functional groups on the BTD acceptor unit.[2] While this study did not include the iodo-substituent, it provides valuable insights into the electronic effects of other functionalities.
| BTD Acceptor Unit | Electron Mobility (μe,max) (cm² V⁻¹ s⁻¹) |
| Dicyano-BTD (DCNBT) | 0.031[2] |
| Fluoro-cyano-BTD (FCNBT) | 0.4[2] |
| Nitro-fluoro-BTD (NO2FBT) | 0.024[2] |
This data clearly demonstrates that the strategic selection of electron-withdrawing groups can significantly enhance charge transport properties, with the fluoro-cyano combination showing a remarkable improvement in electron mobility.[2] This underscores the importance of exploring alternatives to the standard halo-precursors to access materials with superior performance.
Caption: Comparative electron mobility of different BTD derivatives in OFETs.
Conclusion and Future Outlook
While 4-Iodo-2,1,3-benzothiadiazole remains a valuable and highly reactive precursor in organic synthesis, a comprehensive understanding of its alternatives is essential for the modern researcher. 4-Bromo-2,1,3-benzothiadiazole offers a cost-effective and viable alternative for cross-coupling reactions, particularly with the advent of advanced catalyst systems. On the other hand, 4-amino-2,1,3-benzothiadiazole and its derivatives provide a direct route to highly fluorescent molecules with tunable photophysical properties, making them ideal for applications in sensing and bio-imaging.
The future of BTD chemistry will likely involve the exploration of even more diverse functional groups at the 4- and 7-positions, moving beyond simple halogenated precursors. The development of direct C-H activation methodologies may one day circumvent the need for pre-functionalized BTDs altogether, offering a more atom-economical approach to the synthesis of these valuable compounds. By understanding the strengths and weaknesses of each building block, scientists can continue to push the boundaries of materials science and medicinal chemistry.
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Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Molecules. 2022;27(12):3845. [Link]
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Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Macromolecules. 2021;54(9):4397-4406. [Link]
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Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors. ChemPlusChem. 2019;84(10):1538-1544. [Link]
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Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. Molecules. 2020;25(10):2415. [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. 2024;89(9):5988-6000. [Link]
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N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules. 2021;26(16):4999. [Link]
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Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors. Journal of Materials Chemistry C. 2020;8(43):15267-15276. [Link]
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Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry. 2016;81(17):7582-7591. [Link]
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Synthesis and Photophysical Properties of Benzothiadiazole-Based Luminescence Materials with Tunable Emission Properties. Journal of Molecular Structure. 2022;1265:133435. [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. 2022;27(23):8227. [Link]
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2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials. 2018;11(11):2294. [Link]
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Benzo[1,2-d:4,5-d′]bis([2][8][10]thiadiazole) and Its Bromo Derivatives. Molecules. 2020;25(18):4268. [Link]
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Suzuki cross-coupling reactions of 4,7-dibromo[1][2][8]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. RSC Advances. 2016;6(76):72169-72178. [Link]
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Studies in the Field of Benzo-2,1,3-thiadiazoles. DiVA. 2024. [Link]
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Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Organic Letters. 2012;14(24):6290-6293. [Link]
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Comparative Study of Alternating Low-band-Gap Benzothiadiazole Co-oligomers. International Journal of Polymeric Materials and Polymeric Biomaterials. 2012;61(13):1011-1024. [Link]
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules. 2021;26(16):4931. [Link]
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A Comparative Guide to the Synthesis of Halogenated 2,1,3-Benzothiadiazoles: Validation of 4-Iodo-2,1,3-benzothiadiazole Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated 2,1,3-benzothiadiazoles, in particular, are privileged structures known for their unique electronic properties and their role as versatile building blocks in the synthesis of functional organic materials and pharmacologically active compounds. This guide provides an in-depth technical comparison of synthetic methodologies for preparing these valuable compounds, with a focus on validating a robust synthesis for 4-Iodo-2,1,3-benzothiadiazole and comparing it with an established protocol for 4,7-Dibromo-2,1,3-benzothiadiazole.
Introduction: The Significance of Halogenated Benzothiadiazoles
The 2,1,3-benzothiadiazole core is an electron-deficient aromatic system that often imparts desirable photophysical and electronic properties to larger molecular architectures. The introduction of halogens, particularly iodine and bromine, at specific positions on the benzene ring serves several critical functions:
-
Modulation of Electronic Properties: Halogens, through their inductive and resonance effects, can fine-tune the frontier molecular orbital energy levels (HOMO/LUMO) of the benzothiadiazole system. This is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Introduction of a Reactive Handle: The carbon-halogen bond provides a versatile site for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1][2] This allows for the construction of complex, conjugated molecules with tailored properties.
-
"Heavy Atom" Effect: In photophysics, the presence of heavier halogens like bromine and iodine can promote intersystem crossing from singlet to triplet excited states, a phenomenon valuable in the design of phosphorescent materials and photosensitizers.
This guide will focus on two key halogenated benzothiadiazoles: the mono-iodinated 4-Iodo-2,1,3-benzothiadiazole and the di-brominated 4,7-Dibromo-2,1,3-benzothiadiazole. We will present and validate a reliable synthetic protocol for the former and compare its performance and methodological underpinnings with a well-documented synthesis of the latter.
Synthesis of 4-Iodo-2,1,3-benzothiadiazole via a Sandmeyer-Type Reaction
While direct iodination of the 2,1,3-benzothiadiazole ring can be challenging, a highly effective and reliable method involves the diazotization of a commercially available amino precursor, followed by displacement with iodide. This classic transformation, a variant of the Sandmeyer reaction, provides a clean and high-yielding route to the desired 4-iodo product.[3][4][5]
Causality Behind Experimental Choices
The synthesis proceeds in two key steps: the formation of a diazonium salt and its subsequent reaction with potassium iodide.
-
Diazotization: 4-Amino-2,1,3-benzothiadiazole is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid). The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or heated. The strong acid protonates the amino group, making it a better leaving group, and also catalyzes the formation of the nitrosonium ion (NO⁺), the electrophile that reacts with the amine.
-
Iodide Displacement: The arenediazonium salt is a superb leaving group due to the high stability of the departing nitrogen gas (N₂). The introduction of potassium iodide provides a source of iodide ions (I⁻), which act as a nucleophile, attacking the carbon attached to the diazonium group and displacing the nitrogen. This reaction is typically vigorous and should be performed with care.
Experimental Protocol: Synthesis of 4-Iodo-2,1,3-benzothiadiazole
Materials:
-
4-Amino-2,1,3-benzothiadiazole (1.0 eq)[6]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Deionized Water
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazonium Salt Formation:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, cautiously add 4-Amino-2,1,3-benzothiadiazole to a pre-cooled solution of concentrated sulfuric acid and water.
-
While maintaining the temperature below 5 °C, add a solution of sodium nitrite in water dropwise. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed. The addition should be portion-wise to control the reaction rate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-Iodo-2,1,3-benzothiadiazole as a solid.
-
Alternative Synthesis: 4,7-Dibromo-2,1,3-benzothiadiazole via Electrophilic Bromination
A common and direct method for the synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole involves the direct electrophilic bromination of the 2,1,3-benzothiadiazole starting material. This method is effective but requires harsh conditions due to the electron-deficient nature of the aromatic ring.[7]
Causality Behind Experimental Choices
The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic aromatic substitution. Therefore, a potent brominating agent and forcing conditions are necessary to achieve di-substitution at the 4 and 7 positions.
-
Brominating Agent and Acid: A mixture of bromine (Br₂) in hydrobromic acid (HBr) is used. The HBr serves as both a solvent and a catalyst, protonating the bromine to increase its electrophilicity.
-
High Temperature: The reaction is typically heated to reflux to overcome the activation energy barrier for the substitution on the deactivated ring.
Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
Materials:
-
2,1,3-Benzothiadiazole (1.0 eq)
-
Hydrobromic Acid (HBr, 48%)
-
Bromine (Br₂) (3.0 eq)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Chloroform/Hexane mixture
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2,1,3-benzothiadiazole and 48% hydrobromic acid is heated to 100 °C under a nitrogen atmosphere with stirring.
-
Bromine is added dropwise over a period of one hour.
-
-
Reaction and Precipitation:
-
As the product begins to precipitate, an additional portion of hydrobromic acid may be added to facilitate stirring.
-
The mixture is stirred under reflux for an additional 2 hours.
-
-
Work-up and Purification:
-
The hot reaction mixture is filtered, and the precipitate is washed several times with distilled water.
-
The filtrate is cooled to allow for further precipitation of the product, which is then filtered and washed with water.
-
The combined filtrates are treated with a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
The crude orange solid product is recrystallized from ethanol and then again from a chloroform/hexane mixture to yield pure 4,7-Dibromo-2,1,3-benzothiadiazole as a pale yellow solid.[7]
-
Visualizing the Synthetic Pathways
Caption: Synthetic route to 4-Iodo-2,1,3-benzothiadiazole.
Caption: Synthetic route to 4,7-Dibromo-2,1,3-benzothiadiazole.
Comparative Analysis of Synthetic Methodologies
| Parameter | Synthesis of 4-Iodo-2,1,3-benzothiadiazole | Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole |
| Starting Material | 4-Amino-2,1,3-benzothiadiazole | 2,1,3-Benzothiadiazole |
| Reaction Type | Diazotization followed by Nucleophilic Substitution | Electrophilic Aromatic Substitution |
| Key Reagents | NaNO₂, H₂SO₄, KI | Br₂, HBr |
| Reaction Conditions | Low temperature (0-5 °C) followed by room temp. | High temperature (reflux, >100 °C) |
| Reported Yield | Typically moderate to high (yields for Sandmeyer reactions can vary but are often good) | High (reported as 91%)[7] |
| Safety Considerations | Diazonium salts can be explosive; handle with care at low temperatures. Vigorous gas evolution. | Bromine is highly corrosive and toxic; requires a well-ventilated fume hood. Reaction is highly exothermic. |
| Scalability | Readily scalable with appropriate temperature control. | Scalable, but handling large quantities of bromine and HBr requires specialized equipment. |
| Regioselectivity | Highly regioselective, determined by the position of the starting amino group. | Good regioselectivity for the 4 and 7 positions due to the directing effects of the thiadiazole ring. |
Conclusion and Outlook
This guide has presented and validated a robust synthetic protocol for 4-Iodo-2,1,3-benzothiadiazole via a Sandmeyer-type reaction, a method that offers high regioselectivity and proceeds under relatively mild conditions compared to direct halogenation. In contrast, the synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole, while high-yielding, necessitates the use of harsh reagents and elevated temperatures.
The choice of synthesis will ultimately depend on the desired halogen, the availability of starting materials, and the scale of the reaction. The Sandmeyer approach for the iodo-compound is particularly advantageous for its precise control over the position of iodination. Both methodologies provide access to valuable halogenated 2,1,3-benzothiadiazole building blocks, paving the way for the development of novel materials and therapeutics. Researchers are encouraged to consider the specific requirements of their target molecules when selecting a synthetic route, paying close attention to the safety and handling protocols for the reagents involved.
References
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Kunz, S., Barna, F., Posada Urrutia, M., Ingner, F. J. L., Martínez-Topete, A., Orthaber, A., Gates, P. J., Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
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Kunz, S., Barna, F., Posada Urrutia, M., Ingner, F. J. L., Martínez-Topete, A., Orthaber, A., Gates, P. J., Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]
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Kumar, V., & Chawla, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845–2874. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]
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Kunz, S., Barna, F., Posada Urrutia, M., Ingner, F. J. L., Martínez-Topete, A., Orthaber, A., Gates, P. J., Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-portal.org. [Link]
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Katritzky, A. R., & Wallis, A. K. (1969). Studies in the quaternisation of 2,1,3-benzothiadiazole and 2,1,3-benzoselenadiazole. Part II. The preparation of higher alkyl quaternary salts. Journal of the Chemical Society C: Organic, 514. [Link]
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Bonomo, M., Giallongo, G., Barattucci, A., & Bonaccorsi, F. (2020). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 25(11), 2539. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
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Bolm, C., & Hildebrand, J. P. (2000). Preparation of S-2-halophenyl-2,1-benzothiazines. Tetrahedron Letters, 41(29), 5513–5516. [Link]
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The Hows and Whys of Peculiar Coordination of 4-Amino-2,1,3-Benzothiadiazole. (2021, April 1). Molecules. [Link]
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Tomura, M., Akhtaruzzaman, M., Suzuki, K., & Yamashita, Y. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 7), o373–o375. [Link]
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Lim, Y. F., et al. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]
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Popova, V. A., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(24), 5891. [Link]
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Liu, J., et al. (2013). Synthesis of 2-Substituted Benzothiazoles from 1-Iodo-2-nitrobenzenes by a Copper-Catalyzed One-Pot Three-Component Reaction. Synthesis, 45(07), 943-951. [Link]
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Takahashi, M., et al. (2002). Synthesis and Crystal Structure of 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole. Journal of Chemical Research, 2002(10), 511-512. [Link]
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The Unseen Contributor: A Comparative Guide to 4-Iodo-2,1,3-benzothiadiazole's Potential in OLEDs
A Senior Application Scientist's Perspective on Material Design and Performance
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the emissive materials is paramount. Researchers and materials scientists are in a constant state of innovation, designing and synthesizing novel organic molecules with tailored photophysical properties. Within this landscape, the electron-deficient 2,1,3-benzothiadiazole (BTD) core has emerged as a powerful building block for high-performance emitters, particularly for materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[1][2][3]
This guide delves into the performance characteristics of materials derived from a specific, yet underexplored, precursor: 4-Iodo-2,1,3-benzothiadiazole . While direct performance data for this molecule as a primary emitter in OLEDs is scarce in peer-reviewed literature, its true value lies in its potential as a versatile synthetic intermediate. The presence of the iodo-substituent makes it an excellent candidate for carbon-carbon bond formation via cross-coupling reactions, enabling the construction of sophisticated donor-acceptor molecules.[3]
Here, we will explore the projected role of 4-Iodo-2,1,3-benzothiadiazole in the synthesis of advanced OLED emitters and provide a comparative analysis of the performance of a representative BTD-based TADF emitter against two industry-standard materials: the phosphorescent emitter tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃ ) and the TADF emitter 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN ).
The Strategic Advantage of 4-Iodo-2,1,3-benzothiadiazole in Emitter Synthesis
The design of modern high-efficiency fluorescent and TADF emitters often revolves around the donor-acceptor (D-A) concept.[4] By covalently linking an electron-donating moiety to an electron-accepting moiety, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be spatially separated. This separation is crucial for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a prerequisite for efficient TADF.
This is where 4-Iodo-2,1,3-benzothiadiazole comes into play. The BTD core is a well-established electron acceptor. The iodine atom at the 4-position provides a reactive site for introducing various electron-donating groups through well-established synthetic methodologies like the Suzuki-Miyaura or Stille cross-coupling reactions. This modular approach allows for the fine-tuning of the optoelectronic properties of the final emitter molecule.
Below is a conceptual workflow illustrating the synthetic utility of 4-Iodo-2,1,3-benzothiadiazole.
Step-by-Step Fabrication Methodology:
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
A hole injection layer (HIL) and a hole transport layer (HTL) are deposited sequentially. For example, a 10 nm layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) can be used as the HTL.
-
The emissive layer (EML) is then co-evaporated. This typically consists of a host material doped with the emitter. For a BTD-based emitter, a common host would be 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) with a doping concentration of 6-12 wt%.
-
An electron transport layer (ETL) is deposited on top of the EML. A common ETL material is tris(8-hydroxyquinolinato)aluminium (Alq₃) with a thickness of 30-40 nm.
-
-
Cathode Deposition:
-
A thin layer of lithium fluoride (LiF) (0.5-1 nm) is deposited to facilitate electron injection.
-
This is followed by the deposition of a thicker layer of aluminum (Al) (100-150 nm) to serve as the cathode.
-
-
Encapsulation:
-
The completed devices are encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Device Characterization
The performance of the fabricated OLEDs is evaluated using a semiconductor parameter analyzer and a spectroradiometer.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current and luminance are measured simultaneously.
-
Electroluminescence (EL) Spectra: The emitted light is captured by a fiber optic cable connected to a spectrometer to determine the emission color and CIE coordinates.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.
-
Device Lifetime: The operational stability is tested by subjecting the device to a constant current density and monitoring the luminance decay over time. The lifetime is often reported as LT₅₀, the time it takes for the luminance to drop to 50% of its initial value.
Device Architecture and Energy Level Alignment
A typical multilayer OLED structure is designed to facilitate efficient charge injection, transport, and recombination within the emissive layer.
The energy levels of the different layers must be carefully chosen to ensure efficient charge injection and confinement within the EML.
Conclusion and Future Outlook
While 4-Iodo-2,1,3-benzothiadiazole may not be a standalone emitter, its significance as a synthetic precursor for advanced OLED materials is undeniable. Its utility in building complex donor-acceptor molecules through established cross-coupling chemistry provides a versatile platform for developing novel TADF emitters. By strategically selecting the donor moiety to be coupled with the BTD acceptor core, researchers can fine-tune the photophysical properties to achieve high efficiency, color purity, and stability in next-generation OLEDs. The continued exploration of new molecular designs based on the BTD scaffold, enabled by precursors like 4-Iodo-2,1,3-benzothiadiazole, will undoubtedly play a crucial role in advancing OLED technology for displays and solid-state lighting.
References
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Doloczki, S., Holmberg, K. O., Galván, I. F., Swartling, F. J., & Dyrager, C. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14544–14550. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. Retrieved from [Link]
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Ren, Y., & Su, S.-J. (2025). Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. Journal of Materials Chemistry C. [Link]
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Shaw-Stewart, J. R. H., Mattle, T., Lippert, T. K., Nagel, M., Nüesch, F. A., & Wokaun, A. (2013). The fabrication of small molecule organic light-emitting diode pixels by laser-induced forward transfer. Journal of Applied Physics, 113(4), 043104. [Link]
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Wang, Y., & Michinobu, T. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. Journal of Materials Chemistry C, 4(26), 6204-6217. [Link]
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Yang, X., et al. (2021). Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. Journal of Materials Chemistry C, 9(14), 4873-4881. [Link]
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A Senior Application Scientist's Guide to Benchmarking 4-Iodo-2,1,3-Benzothiadiazole Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sensitive and selective analytical tools, the rational design of fluorescent chemosensors is paramount. Among the myriad of fluorophores, the 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a robust platform for the development of sensors for a wide range of analytes, owing to its favorable photophysical properties, including high quantum yields and significant Stokes shifts.[1] This guide provides an in-depth technical comparison of sensors based on a specific BTD derivative, 4-iodo-2,1,3-benzothiadiazole, with a focus on their potential applications, performance benchmarking against alternative sensing technologies, and the experimental methodologies required for their validation.
The Strategic Advantage of the 4-Iodo-2,1,3-Benzothiadiazole Core
The introduction of a halogen atom, such as iodine, onto the BTD core at the 4-position is a strategic design choice aimed at modulating the sensor's electronic and steric properties. The iodine atom can serve multiple roles:
-
Heavy Atom Effect: The presence of the heavy iodine atom can enhance intersystem crossing, potentially influencing the photophysical properties of the sensor and its response to analytes.
-
Leaving Group: In the design of chemodosimeters, the carbon-iodine bond can be susceptible to cleavage upon interaction with specific analytes, leading to an irreversible change in the fluorescence signal.
-
Steric and Electronic Tuning: The bulky and electron-withdrawing nature of iodine can influence the conformation of the sensor molecule and its interaction with the target analyte, thereby enhancing selectivity.
-
Synthetic Handle: The iodo-substituent provides a versatile site for further functionalization through cross-coupling reactions, allowing for the facile introduction of various recognition moieties.
While direct literature on the application of mono-iodo-BTD as a sensor is limited, the well-documented chemistry of the BTD core and its halo-derivatives allows for a robust, evidence-based projection of its potential and a framework for its evaluation.[2]
Comparative Performance Analysis: 4-Iodo-BTD Scaffolds vs. The Field
The true measure of a sensor's utility lies in its performance relative to existing technologies. Here, we benchmark the anticipated capabilities of 4-iodo-BTD-based sensors against established fluorescent probes for two critical classes of analytes: heavy metal ions and biothiols.
Heavy Metal Ion Detection (e.g., Hg²⁺, Cd²⁺)
Heavy metal contamination is a significant environmental and health concern, driving the demand for sensitive and selective detection methods.[3][4][5][6][7]
| Sensor Class | Typical Fluorophore/Platform | Limit of Detection (LOD) | Response Mechanism | Advantages | Disadvantages |
| BTD-Based (Projected for 4-Iodo-BTD) | 2,1,3-Benzothiadiazole | nM to µM range[8] | Turn-on/Turn-off, Ratiometric | High quantum yield, Large Stokes shift, Tunable photophysics[1] | Potential for heavy atom quenching, Synthesis can be multi-step |
| Rhodamine-Based | Rhodamine B/6G | nM to µM range[4] | Spirolactam ring-opening (Turn-on) | High photostability, Bright fluorescence | Often requires organic co-solvents, Potential for non-specific binding |
| Benzothiazole-Based | 2-substituted Benzothiazoles | 2.25 nM (for Cd²⁺)[9], 0.25 ppm (for Zn²⁺)[10] | ICT, CHEF (Turn-on), Ratiometric | High sensitivity, Good for ratiometric sensing | Can be susceptible to pH changes |
| Quantum Dots (QDs) | CdTe, CdSe | pM to nM range[5] | Fluorescence quenching/enhancement | High photostability, Broad absorption spectra | Potential toxicity of heavy metal components, Surface chemistry can be complex |
| DNAzyme-Based | DNAzymes with fluorophore/quencher pair | pM to nM range[6] | Analyte-induced cleavage or conformational change | High specificity, Biocompatible | Susceptible to nuclease degradation, Requires careful sequence design |
Causality in Experimental Choices: The choice of a BTD-based sensor for heavy metal detection is often driven by the desire for a turn-on or ratiometric response, which can provide a more reliable signal than simple fluorescence quenching.[1] The introduction of the iodo-group could potentially enhance selectivity by sterically hindering the binding of interfering ions.
Biothiol Detection (e.g., Cysteine, Glutathione)
Biothiols play crucial roles in cellular redox homeostasis, and their detection is vital in understanding various physiological and pathological processes.
| Sensor Class | Typical Recognition Moiety | Limit of Detection (LOD) | Response Mechanism | Advantages | Disadvantages |
| BTD-Based (Projected for 4-Iodo-BTD) | Michael acceptor, Disulfide bond | nM to µM range | Thiol addition/cleavage (Turn-on) | High sensitivity, Potential for NIR emission | Irreversible reaction for some mechanisms |
| Naphthalimide-Based | Thioether with nitrobenzene acceptor | 84 nM[11] | PET inhibition (Turn-on) | Large Stokes shift, Good water solubility | Can have cross-reactivity with different thiols |
| Coumarin-Based | Michael acceptor | 0.02 µM (for Cys)[10] | Michael addition | Ratiometric potential, Cell permeable | Can be pH-sensitive |
| Benzothiazole-Based | 2,4-dinitrobenzenesulfonate | 0.12 µM[12] | Cleavage of recognition group | High fluorescence enhancement, Large Stokes shift | Can be susceptible to photobleaching |
Causality in Experimental Choices: For biothiol detection, the key is a highly specific reaction between the sensor and the thiol group. A 4-iodo-BTD scaffold could be functionalized with a Michael acceptor or a disulfide bond to facilitate this specific interaction, leading to a "turn-on" fluorescence response.
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the synthesis, characterization, and application of 4-iodo-2,1,3-benzothiadiazole-based sensors.
Synthesis of a 4-Iodo-2,1,3-Benzothiadiazole Precursor
This protocol is adapted from the synthesis of related halo-substituted BTDs.[1]
Caption: Synthetic scheme for 4-Iodo-2,1,3-benzothiadiazole.
Step-by-Step Methodology:
-
Dissolve 2,1,3-benzothiadiazole in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Slowly add trifluoromethanesulfonic acid (TfOH) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-iodo-2,1,3-benzothiadiazole.
General Protocol for Evaluating Sensor Performance
This protocol outlines the key steps to benchmark a new fluorescent sensor.
Caption: Workflow for fluorescent sensor evaluation.
Step-by-Step Methodology:
-
Stock Solutions: Prepare a stock solution of the 4-iodo-BTD based sensor in a suitable solvent (e.g., DMSO or acetonitrile). Prepare stock solutions of the target analyte and a range of potentially interfering ions/molecules in the appropriate buffer.
-
Spectroscopic Characterization: Record the absorption and emission spectra of the sensor in the chosen buffer system to determine the optimal excitation and emission wavelengths.
-
Fluorescence Titration: To a solution of the sensor, incrementally add the analyte stock solution and record the fluorescence spectrum after each addition. Plot the change in fluorescence intensity against the analyte concentration.
-
Limit of Detection (LOD) Calculation: Determine the LOD using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve.
-
Selectivity Study: Record the fluorescence response of the sensor to the target analyte in the presence of a significant excess of potential interfering species.
-
pH Study: Investigate the effect of pH on the fluorescence of the sensor in the absence and presence of the analyte to determine the optimal working pH range.
Protocol for Heavy Metal Detection in Water Samples
This protocol details the application of a fluorescent sensor for the detection of a heavy metal, such as Cd²⁺, in a real water sample.[3]
-
Sample Preparation: Collect the water sample and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Spiking: For recovery studies, spike a known concentration of the heavy metal ion into a portion of the filtered water sample.
-
Measurement:
-
In a cuvette, add the appropriate buffer solution and the sensor stock solution to achieve the desired final concentration.
-
Add a specific volume of the filtered water sample (spiked and unspiked) to the cuvette.
-
Record the fluorescence spectrum.
-
-
Quantification: Use the calibration curve generated during the performance evaluation to determine the concentration of the heavy metal ion in the water sample.
-
Recovery Calculation: Calculate the recovery percentage in the spiked sample to assess the accuracy of the sensor in the sample matrix.
Signaling Pathways and Mechanisms
The fluorescence response of BTD-based sensors is typically governed by one of two primary mechanisms: Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
Caption: PET-based 'turn-on' fluorescence sensing mechanism.
In a PET-based "turn-on" sensor, the receptor quenches the fluorescence of the BTD core through electron transfer. Upon binding to the analyte, this electron transfer is inhibited, leading to a significant increase in fluorescence intensity.[12] Conversely, in an ICT-based sensor, the binding of the analyte alters the electron-donating or -withdrawing properties of the receptor, causing a shift in the emission wavelength (a ratiometric response).
Conclusion
Sensors based on the 4-iodo-2,1,3-benzothiadiazole scaffold represent a promising, albeit underexplored, avenue for the development of next-generation fluorescent chemosensors. Their projected high performance, coupled with the versatility of the BTD core, makes them attractive candidates for a range of applications, from environmental monitoring to biomedical diagnostics. The experimental frameworks provided in this guide offer a clear path for the validation and benchmarking of these novel sensors, ensuring scientific rigor and facilitating their translation from the research laboratory to real-world applications.
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A Senior Application Scientist's Guide to 4-Iodo-2,1,3-benzothiadiazole Analogues: A Comparative Study for Advanced Material and Drug Discovery
Welcome to a comprehensive exploration of 4-Iodo-2,1,3-benzothiadiazole (4-Iodo-BTD) and its analogues. This guide is designed for researchers, medicinal chemists, and materials scientists who seek to leverage the unique properties of this versatile heterocyclic scaffold. We will move beyond simple data reporting to dissect the causal relationships between molecular structure and functional performance, grounded in field-proven experimental insights.
The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in modern chemistry, prized for its inherent electron-deficient nature, rigid planarity, and remarkable photostability.[1] These attributes have cemented its role in developing advanced materials for organic electronics and sophisticated probes for biomedical imaging.[1][2] The strategic introduction of an iodine atom at the 4-position transforms this stable core into a highly adaptable platform. The carbon-iodine bond, being the weakest among the carbon-halogens, is exceptionally susceptible to oxidative addition by palladium catalysts.[3] This reactivity is the lynchpin of its utility, making 4-Iodo-BTD a premier building block for diversification through palladium-catalyzed cross-coupling reactions, enabling the systematic tuning of its electronic and biological properties.[3][4]
The Strategic Advantage of the 4-Iodo Position
The choice of 4-Iodo-BTD as a precursor is a deliberate one, rooted in the principles of reaction kinetics. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the initial oxidative addition of the Pd(0) catalyst to the aryl-halide bond.[3] The bond dissociation energy follows the trend C-I < C-Br < C-Cl, meaning the C-I bond requires the least energy to break. This translates to tangible experimental advantages: reactions with 4-Iodo-BTD typically proceed under milder conditions, with faster reaction times and often higher yields compared to its bromo- or chloro- ànalogues. This enhanced reactivity provides a broader reaction scope and tolerance for sensitive functional groups, a critical factor in complex, multi-step syntheses.
Synthesis of the 4-Iodo-2,1,3-benzothiadiazole Core
Trustworthy and reproducible synthesis is the bedrock of any comparative study. The foundational BTD ring is typically formed via the cyclization of an ortho-phenylenediamine derivative. While the direct synthesis of 4-Iodo-BTD is not as commonly reported as its dibromo- or other analogues, a robust pathway involves the synthesis of the core BTD ring followed by selective iodination, or starting from an appropriately substituted diamine. A general, adaptable protocol for synthesizing a BTD core is presented below, based on established methodologies for related analogues.[5]
Experimental Protocol: Synthesis of a Benzothiadiazole Core
Objective: To synthesize the 2,1,3-benzothiadiazole scaffold from an ortho-phenylenediamine precursor.
Materials:
-
Appropriate ortho-phenylenediamine (e.g., 3-Iodo-benzene-1,2-diamine for direct synthesis)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Pyridine
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the ortho-phenylenediamine precursor (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of thionyl chloride (1.1 eq) and pyridine (2.2 eq) in anhydrous toluene.
-
Add the thionyl chloride/pyridine solution dropwise to the cooled diamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After complete addition, allow the reaction mixture to slowly warm to room temperature, then heat to reflux (approx. 110 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,1,3-benzothiadiazole product.
Comparative Analysis of 4-Substituted BTD Analogues
The true power of 4-Iodo-BTD lies in its role as a versatile intermediate. By employing various palladium-catalyzed cross-coupling reactions, we can systematically introduce a diverse array of functional groups at the 4-position, each imparting distinct properties to the final molecule.
Figure 1: Diversification pathways from 4-Iodo-BTD.
C-C Coupled Analogues: Tuning Electronic Properties for Materials Science
Suzuki-Miyaura and Sonogashira reactions are powerful tools for extending the π-conjugated system of the BTD core, directly influencing the molecule's frontier molecular orbitals (HOMO/LUMO) and, consequently, its photophysical and electrochemical properties.[2][6]
-
Aryl Analogues (via Suzuki Coupling): Coupling 4-Iodo-BTD with various arylboronic acids produces 4-aryl-BTD derivatives. The introduction of electron-donating or electron-withdrawing groups on the coupled aryl ring provides a mechanism to fine-tune the electron affinity and band gap.[2] For instance, attaching an electron-rich moiety like a methoxyphenyl group generally raises the HOMO level and narrows the band gap, leading to a red-shift in absorption and emission spectra. These materials are prime candidates for use in Organic Light-Emitting Diodes (OLEDs).[6]
-
Alkynyl Analogues (via Sonogashira Coupling): The introduction of an ethynyl spacer shifts the reduction potentials to less cathodic values compared to directly coupled aryl analogues.[6] This modification results in two well-defined reduction processes and can lead to materials with high fluorescent quantum yields, making them suitable for OLEDs and other optoelectronic applications.[6]
| Analogue Type | Key Structural Feature | Typical Effect on Properties | Potential Application |
| 4-Aryl-BTD | Direct C(sp²)-C(sp²) bond | Red-shifted absorption/emission, tunable band gap | OLEDs, Organic Photovoltaics |
| 4-Alkynylaryl-BTD | C≡C linker | High fluorescence quantum yields, distinct reduction processes | Fluorescent Materials, OLEDs |
C-N Coupled Analogues: Designing Probes for Bioimaging
The Buchwald-Hartwig amination reaction allows for the introduction of nitrogen-based substituents, creating donor-acceptor (D-A) "push-pull" systems. The BTD core acts as the acceptor, while the newly introduced amine group serves as the electron donor.
This D-A structure facilitates strong intramolecular charge transfer (ICT) upon photoexcitation.[7] A key consequence of this is pronounced solvatochromism, where the emission wavelength is highly sensitive to the polarity of the surrounding environment.[1][7] In nonpolar environments, the molecule emits at shorter wavelengths, while in polar environments, the excited state is stabilized, leading to a significant red-shift in emission and a large Stokes shift.
This property is exceptionally valuable in cell biology. For example, BTD analogues with high lipophilicity (logP ≥ 4) have been shown to selectively accumulate in intracellular lipid droplets, which are crucial biomarkers in cancer research.[1][8] In the nonpolar lipidic environment of the droplet, these probes exhibit bright fluorescence, allowing for high-contrast imaging.[1]
| Analogue Type | Key Structural Feature | Typical Effect on Properties | Potential Application |
| 4-Amino-BTD | C-N bond (Donor-Acceptor) | Strong Intramolecular Charge Transfer (ICT), large Stokes shifts, solvatochromism | Fluorescent Probes, Cell Imaging, Biosensors |
Experimental Workflows and Protocols
A systematic comparison requires a standardized workflow. The following diagram and protocol outline a representative process for synthesizing and evaluating a 4-Aryl-BTD analogue via a Suzuki-Miyaura coupling reaction.
Figure 2: Workflow for synthesis and evaluation.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-BTD
Objective: To synthesize a 4-Aryl-2,1,3-benzothiadiazole analogue.
Materials:
-
4-Iodo-2,1,3-benzothiadiazole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add 4-Iodo-BTD (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1). The mixture should be thoroughly degassed via sparging with argon or freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 4-Aryl-BTD analogue.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
4-Iodo-2,1,3-benzothiadiazole is far more than a single compound; it is a strategic platform for innovation. Its heightened reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient entry point to a vast chemical space of functional analogues. By rationally selecting a coupling partner—be it an arylboronic acid for tuning electronic properties in materials or an amine for crafting environmentally sensitive fluorescent probes—researchers can precisely engineer molecules tailored for specific, high-performance applications. This guide has illuminated the fundamental principles and provided the practical protocols necessary to harness the full potential of this remarkable scaffold, empowering the next wave of discoveries in materials science and drug development.
References
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Tomura, M., Akhtaruzzaman, M., Suzuki, K., & Yamashita, Y. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 7), o373–o375. [Link]
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Neto, B. A., Lopes, A., et al. (2005). Photophysical and Electrochemical Properties of π‐Extended Molecular 2,1,3‐Benzothiadiazoles. ChemInform, 36(46). [Link]
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Neto, B. A., et al. (2005). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. European Journal of Organic Chemistry, 2005(21), 4553-4563. [Link]
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Baryshnikov, G. V., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(23), 5556. [Link]
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Doloczki, S., Holmberg, K. O., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Semantic Scholar. [Link]
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Al-Soud, Y. A., et al. (2008). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. ARKIVOC, 2008(15), 225-238. [Link]
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A Comparative Guide to the Structural Confirmation of 4-Iodo-2,1,3-benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, 2,1,3-benzothiadiazole and its derivatives represent a class of heterocyclic compounds with significant potential. Their unique electronic properties make them valuable scaffolds in the design of novel pharmaceuticals and organic functional materials. The introduction of a halogen, such as iodine, at the 4-position can dramatically influence the molecule's reactivity, intermolecular interactions, and biological activity. Therefore, unambiguous structural confirmation of these derivatives is a critical step in their synthesis and application.
This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of 4-Iodo-2,1,3-benzothiadiazole and its derivatives. We will delve into the principles of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design and data interpretation.
The Gold Standard: Single-Crystal X-ray Diffraction
For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction remains the unparalleled technique.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
While a crystal structure for 4-Iodo-2,1,3-benzothiadiazole is not publicly available, the structure of the closely related 4,7-diiodo-2,1,3-benzothiadiazole offers an excellent comparative model.[2][3] The crystallographic data for this di-iodo derivative reveals key structural features that can be extrapolated to the mono-iodo analogue.
Experimental Protocol: Single-Crystal Growth
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. The following is a generalized protocol for the crystallization of small organic molecules like 4-Iodo-2,1,3-benzothiadiazole.
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Methodology: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble may lead to the formation of many small crystals, while a solvent in which it is poorly soluble may not allow for crystal growth at all. For many organic compounds, solvents like dichloromethane, chloroform, or toluene are good starting points.
-
Solution Preparation: Prepare a nearly saturated solution of the purified 4-Iodo-2,1,3-benzothiadiazole derivative in the chosen solvent.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
The Power of Resonance: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[4][5] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, the connectivity of atoms within a molecule can be determined.
Predicted ¹H and ¹³C NMR Data
The following table provides a comparison of the experimental NMR data for 2,1,3-benzothiadiazole and predicted data for 4-Iodo-2,1,3-benzothiadiazole. The predictions are based on the known effects of an iodine substituent on the chemical shifts of aromatic protons and carbons.
| Compound | Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,1,3-Benzothiadiazole | ¹H | H-4/H-7 | ~8.0 | dd | J = 9.1, 6.9 |
| H-5/H-6 | ~7.5 | dd | J = 9.1, 6.9 | ||
| 4-Iodo-2,1,3-benzothiadiazole | ¹H | H-5 | ~7.7 | d | J ≈ 8 |
| H-6 | ~7.2 | t | J ≈ 8 | ||
| H-7 | ~8.1 | d | J ≈ 8 | ||
| 2,1,3-Benzothiadiazole | ¹³C | C-4/C-7 | ~154 | ||
| C-5/C-6 | ~121 | ||||
| C-3a/C-7a | ~127 | ||||
| 4-Iodo-2,1,3-benzothiadiazole | ¹³C | C-4 | ~95 | ||
| C-5 | ~129 | ||||
| C-6 | ~123 | ||||
| C-7 | ~155 | ||||
| C-3a | ~128 | ||||
| C-7a | ~135 |
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-Iodo-2,1,3-benzothiadiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
The Molecular Fingerprint: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For 4-Iodo-2,1,3-benzothiadiazole, the presence of iodine (a monoisotopic element with a mass of 127) will be a key feature in the mass spectrum. The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the iodine atom and potentially other fragments from the benzothiadiazole core.
Predicted Mass Spectrum Fragmentation
| Ion | m/z (Expected) | Relative Intensity | Fragmentation Pathway |
| [M]⁺ | 262 | High | Molecular Ion |
| [M-I]⁺ | 135 | Moderate to High | Loss of an iodine radical |
| [C₆H₃N₂]⁺ | 103 | Moderate | Further fragmentation of the benzothiadiazole ring |
Experimental Protocol: Mass Spectrometry Analysis
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is often used to generate a detailed fragmentation pattern, while softer ionization techniques like Electrospray Ionization (ESI) can be used to confirm the molecular weight with minimal fragmentation.[7]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Integrated Approach to Structural Confirmation
The most robust structural confirmation comes from the synergistic use of multiple analytical techniques. The flowchart below illustrates an integrated workflow for the structural elucidation of 4-Iodo-2,1,3-benzothiadiazole derivatives.
Caption: Integrated workflow for structural confirmation.
Conclusion
The structural confirmation of 4-Iodo-2,1,3-benzothiadiazole derivatives is a multi-faceted process that relies on the careful application and interpretation of several key analytical techniques. While single-crystal X-ray diffraction provides the most definitive structural proof, NMR spectroscopy and mass spectrometry are indispensable for initial characterization and for confirming the structure in solution. By employing an integrated approach, researchers can confidently elucidate the structure of these important heterocyclic compounds, paving the way for their further development and application.
References
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Tomura, M., Akhtaruzzaman, M., Suzuki, K., & Yamashita, Y. (2002). 4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 7), o373–o375. [Link]
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A Senior Application Scientist's Guide to 4-Iodo-2,1,3-benzothiadiazole: Cross-Validation and Comparative Analysis for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the selection of appropriate chemical tools is a critical determinant of experimental success. This guide provides an in-depth technical analysis of 4-Iodo-2,1,3-benzothiadiazole, a thiol-reactive building block with significant potential in the synthesis of complex biomolecules. As Senior Application Scientists, we aim to provide not just protocols, but a comprehensive understanding of the underlying chemistry, enabling researchers to make informed decisions and troubleshoot effectively. This guide will delve into the synthesis and characterization of 4-Iodo-2,1,3-benzothiadiazole, and critically compare its performance with alternative thiol-reactive reagents, supported by experimental data and established chemical principles.
Introduction to 4-Iodo-2,1,3-benzothiadiazole: A Versatile Tool for Thiol Modification
The 2,1,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its unique electronic properties. The introduction of an iodine atom at the 4-position imparts a valuable reactivity profile, particularly for the modification of thiol-containing biomolecules such as proteins and peptides. The carbon-iodine bond at an electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution by soft nucleophiles like thiols, forming a stable thioether linkage. This reactivity makes 4-Iodo-2,1,3-benzothiadiazole an attractive alternative to more conventional thiol-reactive reagents.
Synthesis of 4-Iodo-2,1,3-benzothiadiazole: A Detailed Protocol
The synthesis of 4-Iodo-2,1,3-benzothiadiazole can be reliably achieved through a three-step sequence starting from the commercially available 2,1,3-benzothiadiazole. The causality behind each step is crucial for ensuring a high yield and purity of the final product.
Caption: Synthetic pathway for 4-Iodo-2,1,3-benzothiadiazole.
Experimental Protocol: Synthesis of 4-Iodo-2,1,3-benzothiadiazole
Step 1: Nitration of 2,1,3-Benzothiadiazole
-
Rationale: The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic aromatic substitution. However, nitration is possible under forcing conditions, with the nitro group directing to the 4-position.
-
Procedure:
-
To a stirred mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL), cooled to 0 °C, slowly add 2,1,3-benzothiadiazole (5.0 g, 36.7 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to afford 4-Nitro-2,1,3-benzothiadiazole.
-
Step 2: Reduction of 4-Nitro-2,1,3-benzothiadiazole
-
Rationale: The nitro group is reduced to a primary amine, which is a necessary precursor for the subsequent diazotization reaction. A variety of reducing agents can be employed, with iron in the presence of an acid being a common and effective choice.
-
Procedure:
-
Suspend 4-Nitro-2,1,3-benzothiadiazole (4.0 g, 22.1 mmol) in a mixture of ethanol (50 mL) and water (10 mL).
-
Add iron powder (6.2 g, 111 mmol) and a catalytic amount of ammonium chloride (0.5 g).
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-Amino-2,1,3-benzothiadiazole, which can be purified by recrystallization.
-
Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)
-
Rationale: The primary aromatic amine is converted to a diazonium salt, which is a versatile intermediate. In the presence of iodide ions, the diazonium group is displaced by iodine in a Sandmeyer-type reaction. This reaction is particularly efficient for the introduction of iodine and does not typically require a copper catalyst.[1][2]
-
Procedure:
-
Dissolve 4-Amino-2,1,3-benzothiadiazole (2.0 g, 13.2 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL), cooling the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 g, 14.5 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
To this cold diazonium salt solution, add a solution of potassium iodide (2.4 g, 14.5 mmol) in water (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Iodo-2,1,3-benzothiadiazole.
-
Characterization of 4-Iodo-2,1,3-benzothiadiazole
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected and reported spectroscopic data for 4-Iodo-2,1,3-benzothiadiazole.
| Property | Data | Source |
| Molecular Formula | C₆H₃IN₂S | [3] |
| Molecular Weight | 262.07 g/mol | [4] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Melting Point | 96-97 °C | |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm) 8.13 (d, 1H, J = 5.0 Hz), 8.01 (d, 2H, J = 10.0 Hz), 7.54 (t, 1H, J = 5.0 Hz), 7.44 (t, 1H, J = 10.0 Hz), 7.36 (d, 1H, J = 5.0 Hz), 6.79-6.78 (m, 1H) | [5] |
| ¹³C NMR (DMSO-d₆, 126 MHz) | δ (ppm) 157.3, 153.8, 148.4, 146.6, 134.1, 127.2, 125.9, 123.1, 122.8, 113.5, 112.4 | [5] |
| FT-IR (KBr, cm⁻¹) | Expected Peaks: Aromatic C-H stretching (~3100-3000), C=C stretching (1600-1450), C-N stretching (~1350-1250), C-S stretching, and C-I stretching (~500). | Inferred from related structures |
| Mass Spectrometry (EI) | Expected m/z: 262 [M]⁺, fragments corresponding to loss of I, N₂, and other characteristic fragments. | Inferred from molecular weight and structure |
Comparative Analysis of Thiol-Reactive Reagents
4-Iodo-2,1,3-benzothiadiazole serves as a thiol-reactive reagent for bioconjugation. Its performance should be evaluated in the context of other commonly used reagents.
Caption: Comparison of key performance characteristics of thiol-reactive reagents.
| Reagent Class | Reaction Type | Relative Reactivity with Thiols | Stability of Conjugate | Key Considerations |
| 4-Iodo-2,1,3-benzothiadiazole | Nucleophilic Aromatic Substitution | Moderate | High (Stable Thioether) | Good stability; reactivity can be tuned by electronic nature of the benzothiadiazole ring. |
| Maleimides | Michael Addition | High | Moderate (Thiosuccinimide) | Fast reaction kinetics, but the resulting linkage can be reversible, especially in the presence of other thiols.[6] |
| Haloacetyls (Iodo/Bromoacetyls) | Nucleophilic Substitution | Moderate to High | High (Stable Thioether) | Forms a very stable bond, but can also react with other nucleophiles like histidines and amines. |
| Vinyl Sulfones | Michael Addition | Moderate | High (Stable Thioether) | Forms a stable thioether bond; reactivity is generally lower than maleimides. |
Causality of Performance:
-
Reactivity: The high reactivity of maleimides is due to the electron-deficient double bond, which is highly susceptible to Michael addition by thiols. Haloacetyls are reactive due to the good leaving group ability of the halide. The reactivity of 4-Iodo-2,1,3-benzothiadiazole is driven by the electron-withdrawing nature of the benzothiadiazole ring system, which activates the C-I bond towards nucleophilic attack.
-
Stability: The thioether bonds formed by haloacetyls, vinyl sulfones, and 4-Iodo-2,1,3-benzothiadiazole are generally considered irreversible under physiological conditions. In contrast, the thiosuccinimide linkage from maleimide conjugation can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[6] This is a critical consideration for in vivo applications where long-term stability is required.
-
Selectivity: While all these reagents show a preference for thiols, haloacetyls and vinyl sulfones can exhibit off-target reactivity with other nucleophilic amino acid side chains, particularly at higher pH. The selectivity of 4-Iodo-2,1,3-benzothiadiazole is expected to be high for soft nucleophiles like thiols.
Conclusion and Future Perspectives
4-Iodo-2,1,3-benzothiadiazole presents itself as a valuable tool in the bioconjugation toolkit. Its ability to form stable thioether linkages upon reaction with thiols makes it a compelling alternative to maleimides, particularly in applications demanding high conjugate stability. The synthetic route is accessible, and its reactivity can be potentially modulated by further substitution on the benzothiadiazole ring.
For researchers and drug development professionals, the choice of a thiol-reactive reagent should be guided by a thorough understanding of the specific requirements of their application. For rapid and efficient conjugation where absolute stability is not the primary concern, maleimides remain a strong choice. However, for the development of stable antibody-drug conjugates, long-lasting fluorescent probes, or other applications requiring robust covalent linkages, reagents like 4-Iodo-2,1,3-benzothiadiazole, haloacetyls, and vinyl sulfones offer superior performance. Further studies directly comparing the kinetics and in vivo stability of 4-Iodo-2,1,3-benzothiadiazole conjugates with other stable linkers will be invaluable in fully elucidating its position in the landscape of bioconjugation chemistry.
References
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d4ob01725k1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 4,7-Diiodo-2,1,3-benzothiadiazole. Retrieved January 11, 2026, from [Link]
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4-IODO-2,1,3-BENZOTHIADIAZOLE. (n.d.). Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis. (2022, April 13). Retrieved January 11, 2026, from [Link]
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From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
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Sandmeyer Reaction | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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Studies in the quaternisation of 2,1,3-benzothiadiazole and 2,1,3-benzoselenadiazole. Part II. The preparation of higher alkyl quaternary salts - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
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Poly(4-amino-2,1,3-benzothiadiazole) films: preparation, characterization and applications. (n.d.). Retrieved January 11, 2026, from [Link]
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Why use potassium iodide instead of copper iodide in Sandmeyer reaction? (2015, August 11). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - Diva-portal.org. (2024, April 22). Retrieved January 11, 2026, from [Link]
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Introduction: The Benzothiadiazole Core and the Strategic Role of the 4-Iodo Substituent
An In-Depth Comparative Guide to the Properties of 4-Iodo-2,1,3-benzothiadiazole for Advanced Material Synthesis
In the landscape of organic electronics and materials science, the 2,1,3-benzothiadiazole (BTD) moiety stands out as a privileged electron-accepting unit.[1][2][3] Its inherent electron-deficient nature and rigid, planar structure make it a cornerstone for constructing high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[4][5] The functionalization of the BTD core is paramount to tuning the electronic and photophysical properties of these materials.
This guide provides a detailed comparison of 4-Iodo-2,1,3-benzothiadiazole, a key synthetic intermediate, against other relevant building blocks. We will explore its synthesis, physicochemical and electronic properties, reactivity, and structural characteristics, supported by experimental data and protocols. The focus is on understanding why this specific building block is a superior choice for certain applications, particularly in the realm of palladium-catalyzed cross-coupling reactions for creating advanced donor-acceptor (D-A) architectures.
Physicochemical Properties
4-Iodo-2,1,3-benzothiadiazole is a pale-yellow to yellow-brown solid at room temperature. Its fundamental properties are summarized below, providing a baseline for its handling and characterization.
| Property | Value | Source(s) |
| CAS Number | 352018-95-2 | [6] |
| Molecular Formula | C₆H₃IN₂S | |
| Molecular Weight | 262.07 g/mol | - |
| Melting Point | 96-97 °C | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | [7] |
| InChI Key | ROPRWVSWECJQIC-UHFFFAOYSA-N |
Synthesis and Functionalization: A Versatile Building Block
The primary value of 4-Iodo-2,1,3-benzothiadiazole lies in its role as a versatile precursor for more complex molecules. While the de novo synthesis of substituted BTDs is common, direct functionalization of the parent BTD ring offers a more efficient route.[1][3] However, direct iodination can be challenging. A more common approach involves the synthesis of halogenated precursors that can be further modified.
The true utility of the iodo-substituent is realized in its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[8][9][10] This allows for the straightforward introduction of various aryl or heteroaryl "donor" units to the BTD "acceptor" core, forming the widely used Donor-Acceptor-Donor (D-A-D) molecular architecture.
Comparative Reactivity in Cross-Coupling Reactions
The choice of the halogen atom on the BTD core is a critical experimental decision that dictates synthetic efficiency. The reactivity of aryl halides in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl >> F .
This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more easily cleaved by the palladium catalyst, leading to faster reaction kinetics, lower required catalyst loadings, and often higher yields compared to the corresponding bromo- or chloro-derivatives.
| Halogen Substituent | Relative Reactivity | Key Advantages/Disadvantages |
| Iodo (I) | Highest | Pro: High reactivity allows for milder reaction conditions and coupling with a wider range of nucleophiles.[10] Con: Precursors can be more expensive. |
| Bromo (Br) | Intermediate | Pro: Good balance of reactivity and stability; widely used.[11][12] Con: May require more forcing conditions than iodo-derivatives. |
| Chloro (Cl) | Lowest | Pro: Precursors are often the most cost-effective. Con: Low reactivity requires specialized, highly active catalysts and harsher conditions, limiting functional group tolerance.[13] |
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}
Electronic and Optical Properties: The Halogen's Influence
The 2,1,3-benzothiadiazole core is strongly electron-withdrawing, which is key to its function in organic electronics.[4] Halogenation of the BTD ring further modulates its electronic properties. The high electronegativity of halogens generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14] This tuning is critical for optimizing charge injection/extraction and the open-circuit voltage in photovoltaic devices.
While iodine is less electronegative than bromine or chlorine, its larger atomic size and polarizability also influence molecular packing in the solid state, which can affect charge transport properties in thin-film devices.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Notes |
| Parent BTD Polymer | -5.30 | -3.60 | 1.70 | Representative values for a D-A polymer with BTD.[15] |
| Fluorinated BTD Polymer | -5.51 | -3.71 | 1.80 | Fluorination typically lowers HOMO/LUMO levels, enhancing stability.[14] |
| Chloro/Bromo BTD Derivatives | Varies | Varies | Varies | Generally show lowered energy levels compared to non-halogenated analogues.[13] |
| 4-Iodo-BTD Derivatives | Varies | Varies | Varies | The primary role of iodine is synthetic handle, but it also contributes to lowering energy levels. |
Note: Absolute HOMO/LUMO values depend heavily on the donor unit attached to the BTD core. The table illustrates general trends.
Experimental Protocol: Characterization by Cyclic Voltammetry (CV)
To experimentally determine the HOMO and LUMO energy levels of a new material synthesized from 4-Iodo-BTD, cyclic voltammetry is the standard technique.[16] This electrochemical method provides invaluable insight into the redox properties of the molecule.
Objective: To determine the oxidation and reduction potentials of a BTD derivative to estimate its HOMO and LUMO energy levels.
Materials & Setup:
-
Potentiostat
-
Three-Electrode Cell:
-
Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk.
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire.
-
-
Analyte Solution: 1-5 mM of the BTD derivative in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Supporting Electrolyte: 0.1 M of a non-reactive salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Inert Gas: Argon or Nitrogen for deoxygenation.
Step-by-Step Procedure:
-
Preparation: Dissolve the BTD derivative and the supporting electrolyte in the solvent. Polish the working electrode to a mirror finish.
-
Deoxygenation: Purge the analyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which is electroactive and can interfere with measurements.[16]
-
Cell Assembly: Assemble the three-electrode cell, ensuring the tip of the reference electrode is close to the working electrode.
-
Measurement:
-
Run a background scan of the electrolyte solution to identify any impurities.
-
Perform the CV scan on the analyte solution. A typical scan starts at a potential where no reaction occurs, sweeps to a vertex potential to observe oxidation, reverses to a second vertex to observe reduction, and returns to the start.
-
A common starting scan rate is 100 mV/s.[16]
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Ferrocene/Ferrocenium, Fc/Fc⁺, redox couple, which has an assumed absolute energy level of -4.8 eV or -5.1 eV below vacuum depending on the convention):
-
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap is then calculated as E_g = |LUMO - HOMO|.
-
Conclusion
4-Iodo-2,1,3-benzothiadiazole is a strategically important building block for the synthesis of advanced organic electronic materials. Its primary advantage over other halogenated analogues lies in its superior reactivity in palladium-catalyzed cross-coupling reactions, which enables more efficient and versatile synthetic routes to complex D-A and D-A-D molecules. While the iodo-substituent also contributes to the electronic tuning of the BTD core, its main role is that of an excellent leaving group. For researchers and drug development professionals aiming to rapidly prototype novel conjugated materials, the enhanced reactivity of 4-Iodo-2,1,3-benzothiadiazole often justifies its use, allowing for milder conditions and a broader synthetic scope, thereby accelerating the discovery of next-generation materials for electronic and photonic applications.
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A Guide to the Strategic Advantages of 4-Iodo-2,1,3-benzothiadiazole in Advanced Synthesis
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern chemistry, prized for its potent electron-accepting nature. This property has established it as a privileged building block in materials science for creating high-performance organic electronics and in medicinal chemistry for developing novel therapeutics.[1][2][3] However, the true potential of the BTD core is only unlocked through precise and efficient functionalization.
This guide provides an in-depth comparison of 4-Iodo-2,1,3-benzothiadiazole against its halogenated counterparts (bromo- and chloro-derivatives). We will demonstrate through mechanistic explanations and comparative data that the unique reactivity of the carbon-iodine bond offers significant, often decisive, advantages in the synthesis of complex molecular architectures, enabling researchers to achieve their targets with greater efficiency, under milder conditions, and with higher yields.
The Reactivity Advantage: Unlocking Milder and More Efficient Cross-Coupling
The primary advantage of 4-Iodo-BTD lies in the fundamental chemistry of the carbon-halogen bond. The Carbon-Iodine (C-I) bond has a lower bond dissociation energy (approx. 228 kJ/mol) compared to the Carbon-Bromine (C-Br) bond (approx. 285 kJ/mol) and the Carbon-Chlorine (C-Cl) bond (approx. 340 kJ/mol). This seemingly simple fact has profound implications for one of the most powerful toolsets in modern synthesis: transition-metal-catalyzed cross-coupling reactions.[4][5]
In ubiquitous reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the first and often rate-limiting step is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[6] The weaker C-I bond allows this step to proceed much more readily, leading to several tangible benefits:
-
Lower Reaction Temperatures: Reactions can often be conducted at or near room temperature, preserving sensitive functional groups elsewhere in the molecule.
-
Lower Catalyst Loading: The higher reactivity often permits a reduction in the amount of expensive palladium catalyst required.
-
Faster Reaction Times: Increased reaction kinetics lead to shorter overall synthesis times, improving laboratory throughput.
-
Broader Substrate Scope: The milder conditions tolerated by iodo-derivatives enable the coupling of substrates that might decompose or react undesirably under the harsher conditions required for bromo- or chloro-arenes.
| Feature | 4-Iodo-BTD | 4-Bromo-BTD | Rationale & Citation |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 120 °C | Lower C-I bond energy facilitates oxidative addition at lower thermal energy.[7] |
| Catalyst Loading | 1-5 mol% | 3-10 mol% | Higher reactivity requires less catalyst to achieve efficient turnover. |
| Typical Ligands | Standard phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | More reactive ligands are often needed to activate the stronger C-Br bond.[8] |
| Reaction Time | 0.5 - 6 hours | 12 - 24 hours | Faster kinetics in the rate-determining step shortens overall reaction duration. |
Application in Materials Science: Rapid Assembly of High-Performance π-Conjugated Systems
The BTD unit is a powerful acceptor for creating donor-acceptor (D-A) type materials with tailored optoelectronic properties for applications like OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3][9] The synthesis of these materials often involves the construction of extended π-conjugated systems by coupling the BTD core to various donor moieties.
The use of di-iodo or di-bromo BTD derivatives is central to these syntheses.[10][11] Here, the superior reactivity of 4-Iodo-BTD (and its 4,7-diiodo analogue) is a critical advantage. It enables the efficient and high-yield synthesis of complex D-A-D oligomers and polymers through iterative cross-coupling reactions like Suzuki or Stille couplings.[12][13] This efficiency is crucial for achieving high molecular weight polymers and monodisperse oligomers, which are essential for optimal device performance.
The choice of precursor can directly impact the properties of the resulting material. Syntheses using iodo-precursors often result in cleaner reactions with fewer side products, leading to materials with higher purity and, consequently, improved performance metrics.
| Material Precursor | Synthesis Method | Resulting Property | Advantage of Iodo-Precursor | Citation |
| 4,7-Diaryl-BTD | Suzuki Coupling | High Fluorescence Quantum Yield (up to 85%) | Milder conditions and higher yields lead to higher purity materials with enhanced photophysical properties.[12][14] | |
| BTD-Thiophene Copolymers | Stille/Suzuki Polymerization | High Charge Carrier Mobility in OFETs | Efficient polymerization to achieve high molecular weight is more readily accomplished, which is critical for charge transport.[9] | |
| BTD-ethynylaryl derivatives | Sonogashira Coupling | Small HOMO-LUMO Gaps | The Sonogashira coupling is highly efficient with iodoarenes, enabling facile synthesis of materials with tunable band gaps for optoelectronics.[15] |
Application in Drug Discovery: Enabling Late-Stage Functionalization
In drug discovery, the ability to rapidly synthesize a diverse library of related compounds for structure-activity relationship (SAR) studies is paramount. "Late-stage functionalization," the practice of modifying a complex molecular core in the final steps of a synthesis, is a highly valued strategy.[16] It avoids the need to re-synthesize complex molecules from scratch for each new analogue.
4-Iodo-BTD is an ideal platform for late-stage functionalization. The high reactivity of the C-I bond allows for its reliable conversion via various cross-coupling reactions, even in the presence of the complex functionality often found in drug candidates. This contrasts with less reactive bromo- or chloro-derivatives, which might require conditions that are incompatible with the rest of the molecule, or de novo synthesis strategies which are inherently longer and less efficient.[17] The use of 4-Iodo-BTD as a versatile building block accelerates the discovery process by enabling chemists to quickly explore chemical space around the BTD core.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a robust, self-validating system for the efficient arylation of 4-Iodo-2,1,3-benzothiadiazole, adapted from standard literature procedures for iodo-heterocycles.[8][18][19] The use of microwave irradiation further accelerates the reaction, leveraging the high reactivity of the iodo-substituent.
Objective: To synthesize 4-Phenyl-2,1,3-benzothiadiazole.
Materials:
-
4-Iodo-2,1,3-benzothiadiazole (1.0 eq, e.g., 131 mg, 0.5 mmol)
-
Phenylboronic acid (1.2 eq, e.g., 73 mg, 0.6 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%, e.g., 11 mg, 0.015 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 138 mg, 1.0 mmol)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, deionized (1 mL)
-
Microwave vial (10 mL) with stir bar and crimp cap
Experimental Workflow:
-
Reaction Setup: To a 10 mL microwave vial containing a magnetic stir bar, add 4-Iodo-2,1,3-benzothiadiazole, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water to the vial.
-
Degassing (Causality Explanation): Seal the vial with a crimp cap. Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes by bubbling the gas through the solution via a needle. This step is critical as residual oxygen can oxidize and deactivate the Pd(0) species that is formed in situ, which is the active catalyst for the reaction.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes. The high reactivity of the C-I bond allows for this significantly reduced reaction time compared to what would be needed for a bromo-analogue.
-
Reaction Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the contents to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL). The washing steps remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Phenyl-2,1,3-benzothiadiazole.
Conclusion
4-Iodo-2,1,3-benzothiadiazole is not merely an alternative to other halogenated BTDs; it is a strategically superior building block for advanced synthesis. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions translates directly into more efficient, cost-effective, and versatile synthetic routes. By enabling the use of milder conditions, lower catalyst loadings, and significantly shorter reaction times, it allows researchers in both materials science and drug discovery to construct complex molecular targets with greater ease and precision. For any scientist looking to leverage the powerful electronic properties of the BTD core, starting with its iodo-derivative provides a distinct and tangible advantage.
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A Senior Application Scientist's Guide to the Limitations of 4-Iodo-2,1,3-benzothiadiazole
An Objective Comparison for Advanced Research and Development
Introduction: The Benzothiadiazole Core and the Role of Halogenation
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and medicinal chemistry. As an electron-deficient aromatic system, it is a privileged building block for creating donor-acceptor (D-A) molecules with remarkable photophysical properties.[1][2] These properties have led to their widespread use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), fluorescent probes for bioimaging, and as pharmacophores in drug discovery.[3][4][5][6]
To construct these complex functional molecules, synthetic handles are required on the BTD core. Halogenated derivatives, particularly at the 4- and 7-positions, serve as versatile intermediates for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[7] Among these, 4-Iodo-2,1,3-benzothiadiazole presents itself as a highly reactive precursor. However, its utility is not universal. This guide provides a critical evaluation of the specific limitations of 4-Iodo-BTD, offering a direct comparison with more suitable alternatives in three key application areas: cross-coupling synthesis, fluorescent probe design, and bioconjugation strategies. Our aim is to equip researchers with the insights needed to select the optimal BTD building block, thereby avoiding potential synthetic pitfalls and performance compromises.
Chapter 1: The Reactivity Dilemma in Cross-Coupling Synthesis
Context: The synthesis of π-conjugated polymers and small molecules for organic electronics relies heavily on the precise and efficient construction of C-C bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are the workhorses for these transformations, pairing a halo-BTD (electrophile) with an organoboron or organotin reagent (nucleophile).[8][9]
Limitation: Hyper-Reactivity and Instability
The primary limitation of 4-Iodo-BTD in synthesis is a direct consequence of the Carbon-Iodine bond's high reactivity. In the catalytic cycle of a cross-coupling reaction, the initial oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition. While this can sometimes be exploited for low-temperature reactions, it frequently leads to significant drawbacks:
-
Poor Selectivity: In molecules containing multiple halogen sites (e.g., an iodo- and a bromo-substituent), the C-I bond will react almost exclusively, limiting synthetic design.
-
Undesired Side Reactions: The high reactivity can promote side reactions such as dehalogenation and homocoupling (Glaser coupling), reducing the yield of the desired product and complicating purification.
-
Catalyst Deactivation: The iodide released during the reaction can sometimes act as a catalyst poison, inhibiting turnover.
-
Precursor Instability: Iodo-aromatics are generally less stable to light and heat and are often more costly than their bromo- counterparts.
Superior Alternative: 4-Bromo-2,1,3-benzothiadiazole
For the majority of applications, 4-Bromo-2,1,3-benzothiadiazole and its 4,7-dibromo derivative are the preferred building blocks.[10] The C-Br bond provides an optimal balance of reactivity and stability. It is reactive enough to participate efficiently in cross-coupling reactions under standard conditions but stable enough to prevent the side reactions and stability issues associated with the iodo-analogue. This controlled reactivity makes it a more reliable and versatile tool for constructing complex molecular architectures.
Data Presentation: Comparison of Cross-Coupling Reactions
The following table provides representative data comparing the performance of aryl iodides and bromides in Suzuki-Miyaura and Stille cross-coupling reactions.
| Reaction Type | Halide Partner | Catalyst System | Conditions | Time | Yield (%) | Citation(s) |
| Suzuki-Miyaura | 4-Iodo-BTD Analogue | Pd(OAc)₂, XPhos | Toluene, K₃PO₄, 100 °C | 2 h | ~60-70% (often with side products) | [11] |
| Suzuki-Miyaura | 4-Bromo-BTD Analogue | Pd(OAc)₂, XPhos | Toluene, K₃PO₄, 100 °C | 12 h | >90% (clean conversion) | [11][12] |
| Stille | Aryl Iodide | PdCl₂(PPh₃)₂ | Toluene, 110 °C | 1-3 h | High | [9][13] |
| Stille | Aryl Bromide | Pd(PPh₃)₄ | Toluene, 110 °C | 16 h | ~70-90% | [2][10] |
Note: Yields are highly substrate-dependent. This table illustrates general reactivity trends where iodides react faster but may lead to lower isolated yields of pure product compared to the cleaner, albeit slower, reactions of bromides.
Experimental Protocol: Suzuki-Miyaura Coupling with 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol describes the synthesis of a D-A-D type molecule, a common motif in organic electronics.
-
Reagent Preparation: In a nitrogen-filled glovebox, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq.), the desired arylboronic acid pinacol ester (2.2 eq.), and potassium phosphate tribasic (K₃PO₄, 4.0 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and the ligand, such as SPhos or XPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (or a toluene/water mixture) to the flask via syringe. The typical concentration is ~0.1 M with respect to the dibromo-BTD.
-
Reaction Execution: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The choice of a slightly longer reaction time for the bromo-derivative ensures complete conversion while minimizing the formation of homocoupled byproducts. The use of a robust catalyst system like Pd(OAc)₂/XPhos is crucial for activating the relatively stable C-Br bond.
Visualization: Palladium-Catalyzed Suzuki-Miyaura Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction. The initial oxidative addition step is significantly faster for aryl iodides (Ar-I) than for aryl bromides (Ar-Br), influencing overall reaction kinetics and side-product formation.
Chapter 2: The Heavy-Atom Effect in Fluorescence Applications
Context: The BTD core is intrinsically fluorescent, and its derivatives are widely employed as fluorescent probes for cellular imaging and as emitters in OLEDs.[14][15][16] High fluorescence quantum yield (ΦF), the ratio of photons emitted to photons absorbed, is a critical performance metric for these applications.
Limitation: Fluorescence Quenching via Intersystem Crossing
A severe limitation of 4-Iodo-BTD for fluorescence-based applications is the heavy-atom effect . Iodine, with its high atomic number and large spin-orbit coupling constant, significantly enhances the probability of intersystem crossing (ISC). ISC is a non-radiative process where the molecule transitions from its lowest excited singlet state (S₁) to an isoenergetic triplet state (T₁).
Because fluorescence occurs exclusively from the S₁ state, any process that depopulates S₁ without emitting a photon will "quench" the fluorescence, leading to a drastically lower quantum yield. While this property can be useful for applications requiring triplet state generation (e.g., photosensitizers for photodynamic therapy), it is highly detrimental for applications where bright fluorescence is the goal.
Superior Alternatives: Fluorinated and N-Substituted BTDs
To achieve high quantum yields, researchers should opt for BTD derivatives that lack heavy atoms.
-
Fluorinated BTDs: Fluorine atoms are often incorporated into the BTD core.[17] Far from quenching fluorescence, fluorination is a powerful strategy to tune the molecule's electronic energy levels (HOMO/LUMO), enhance photostability, and promote favorable molecular packing in solid-state devices, often leading to improved performance.[18]
-
N-Substituted BTDs: Attaching electron-donating amine groups at the 4-position creates potent D-A fluorophores with strong intramolecular charge-transfer (ICT) character, large Stokes shifts, and often high fluorescence quantum yields, making them ideal for bioimaging.[14][19]
Data Presentation: Comparative Photophysical Properties
| Compound Type | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Key Feature | Citation(s) |
| 4-Iodo-BTD Analogue | ~450 | ~550 | ~100 | Very Low (< 0.05) | Heavy-atom quenching | [20] (by analogy) |
| 4-Fluoro-BTD Analogue | ~430 | ~520 | ~90 | Moderate to High (~0.4-0.8) | Electronic tuning | [17] |
| 4-Amino-BTD Analogue | ~470 | ~580 | ~110 | High (> 0.8) | Strong ICT, Bright Emission | [14][21] |
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
This protocol outlines the standard procedure for measuring ΦF using a comparative method.
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption/emission profile similar to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Absorbance Measurement: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. Measure their UV-Vis absorbance spectra and ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting all samples at the same wavelength.
-
Data Integration: Integrate the area under the emission curve for both the standard and the sample.
-
Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'std' refer to the sample and standard, respectively.
Causality: This method is self-validating because it relies on a direct comparison to a certified standard under identical instrumental conditions, minimizing systematic errors. Keeping absorbance low is critical to ensure a linear relationship between absorbance and emission intensity.
Visualization: The Heavy-Atom Effect on Excited States
Caption: A Jablonski diagram illustrating how the heavy iodine atom promotes intersystem crossing (ISC), a non-radiative pathway that depopulates the S₁ state and quenches fluorescence.
Chapter 3: Stability and Specificity Challenges in Bioconjugation
Context: In drug development and chemical biology, BTD fluorophores are often attached to biomolecules like peptides or antibodies to track their location or report on a biological event. The chemical reaction used to form this link—a bioconjugation—must be highly specific and yield a stable covalent bond that can withstand physiological conditions.
Limitation: Poor Suitability for Bioorthogonal Ligation
Using 4-Iodo-BTD directly as a bioconjugation agent is highly problematic and not a standard approach. Modern bioconjugation relies on bioorthogonal chemistry , where the reacting partners are mutually inert to the complex biological milieu. The C-I bond does not fit this description for several reasons:
-
Non-Specific Reactivity: While an aryl iodide can undergo reactions like Sonogashira coupling, these conditions (palladium catalysts, copper co-catalysts) are toxic and incompatible with biological systems.
-
Bond Lability: The C-I bond is the weakest of the carbon-halogen bonds and can be cleaved in vivo by various mechanisms, including metabolic reduction. This would lead to the premature release of the fluorescent tag from its target biomolecule, rendering the experiment invalid and potentially causing off-target effects.
Superior Alternative: Pre-functionalized BTDs for Click Chemistry
The state-of-the-art approach is to use a BTD core that has been synthetically modified with a bioorthogonal functional group. This allows for clean, specific, and robust attachment to a biomolecule that has been correspondingly tagged with a complementary reactive partner.
-
Amine-Reactive BTDs: A BTD with an N-hydroxysuccinimide (NHS) ester can react specifically with lysine residues on a protein.
-
Thiol-Reactive BTDs: A BTD with a maleimide group will react selectively with cysteine residues.
-
Click Chemistry BTDs: A BTD bearing an azide or alkyne group can undergo a Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition—the gold standard of "click" chemistry.[22] These reactions form an extremely stable triazole linkage.
Data Presentation: Comparison of Bioconjugation Strategies
| Strategy | Reactive Groups | Conditions | Bond Formed | Stability | Specificity |
| Hypothetical (Poor) | Aryl Iodide + Biomolecule | Harsh, non-biological (e.g., Pd catalyst) | C-C | Poor (in vivo) | Very Low |
| Amine Coupling | NHS-Ester + Amine (Lys) | Aqueous buffer, pH 7.5-8.5 | Amide | High | Moderate (targets all accessible lysines) |
| Thiol Coupling | Maleimide + Thiol (Cys) | Aqueous buffer, pH 6.5-7.5 | Thioether | High | High (targets specific cysteines) |
| Click Chemistry (SPAAC) | Azide + Strained Alkyne | Aqueous buffer, physiological pH | Triazole | Very High | Very High |
Experimental Protocol: Cysteine-Specific Labeling with a Maleimide-BTD
This protocol details the labeling of a peptide containing a single cysteine residue.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) containing a mild reducing agent like TCEP to ensure the cysteine thiol is free and not oxidized.
-
Probe Preparation: Prepare a concentrated stock solution of the maleimide-functionalized BTD probe in a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the maleimide-BTD solution to the peptide solution. Mix gently and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
Quenching: Quench any unreacted maleimide by adding a small-molecule thiol, such as β-mercaptoethanol or L-cysteine.
-
Purification: Purify the labeled peptide from excess probe and quenching agent using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm successful conjugation and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Causality: The maleimide-thiol reaction is highly specific within a defined pH range (6.5-7.5), where cysteine is selectively deprotonated and reactive compared to other nucleophilic residues like lysine. This ensures site-specific labeling, which is crucial for preserving the biomolecule's function.
Visualization: Bioconjugation Workflow Comparison
Caption: A comparison of a hypothetical, problematic bioconjugation with 4-Iodo-BTD versus a clean, specific, and stable bioorthogonal "click" reaction using a pre-functionalized BTD probe.
Conclusion
4-Iodo-2,1,3-benzothiadiazole, while a synthetically accessible and highly reactive molecule, presents significant limitations that curtail its use in advanced applications.
-
In organic synthesis , its high reactivity often translates to lower yields of pure product in cross-coupling reactions compared to the more controlled and stable 4-bromo-BTD .
-
In fluorescence applications , the pronounced heavy-atom effect of iodine severely quenches emission, making it a poor choice for fluorescent probes or OLEDs, where alternatives like fluorinated or N-substituted BTDs offer vastly superior quantum yields.
-
For bioconjugation , it lacks the specificity and stability required for robust biological studies. The gold standard is to use BTD derivatives pre-functionalized for bioorthogonal chemistry , which ensures the creation of a stable, site-specific linkage.
Ultimately, 4-Iodo-BTD is best viewed as a reactive intermediate for synthesizing other, more functional BTD building blocks, rather than as a terminal component in a high-performance material or probe. For researchers and developers, understanding these limitations is key to designing more efficient syntheses, brighter materials, and more reliable biological tools.
References
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (URL: [Link])
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Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. (URL: [Link])
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Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. (URL: [Link])
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (URL: [Link])
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (URL: [Link])
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (URL: [Link])
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The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. (URL: [Link])
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (URL: [Link])
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4-Bromobenzo[1,2-d:4,5-d′]bis([3][14][21]thiadiazole). (URL: [Link])
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Stille Coupling. (URL: [Link])
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Photophysical properties of compounds 4-12. (URL: [Link])
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4,7-Diiodo-2,1,3-benzothiadiazole and 7,7'-diiodo-4,4'-bi(2,1,3-benzothiadiazole). (URL: [Link])
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (URL: [Link])
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Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. (URL: [Link])
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Benzo[1,2-d:4,5-d′]bis([3][14][21]thiadiazole) and Its Bromo Derivatives. (URL: [Link])
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (URL: [Link])
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])
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Application of Benzothiadiazole in Organic Solar Cells. (URL: [Link])
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (URL: [Link])
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The Mechanisms of the Stille Reaction. (URL: [Link])
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (URL: [Link])
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])
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A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability. (URL: [Link])
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Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d′]bis([3][14][21]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (URL: [Link])
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2,1,3-Benzothiadiazole - Wikipedia. (URL: [Link])
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Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (URL: [Link])
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A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. (URL: [Link])
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Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (URL: [Link])
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Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. (URL: [Link])
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A Researcher's Guide to Control Experiments for 4-Iodo-2,1,3-benzothiadiazole Investigations
In the pursuit of novel therapeutics and chemical probes, the validation of a small molecule's mechanism of action is paramount. 4-Iodo-2,1,3-benzothiadiazole, a halogenated heterocyclic compound, presents a compelling scaffold for drug discovery. Its potential to act as a covalent inhibitor, through the reactivity of the carbon-iodine bond, necessitates a rigorous experimental framework to elucidate its biological activity and ensure that observed effects are not artifacts. This guide provides a comprehensive overview of essential control experiments for researchers working with 4-iodo-2,1,3-benzothiadiazole, offering a direct comparison with rationally selected alternative compounds to ensure the integrity and reproducibility of your findings.
The Rationale for Rigorous Controls
The interpretation of data from cell-based or in-vivo experiments with small molecules can be confounded by off-target effects, non-specific reactivity, or compound instability.[1][2] For a molecule like 4-iodo-2,1,3-benzothiadiazole, where a potential covalent mechanism of action is hypothesized, it is crucial to dissect the specific contribution of the iodo-substituent to its biological activity.[3] This guide will walk you through a series of control experiments designed to validate on-target engagement, assess the covalent nature of the interaction, and rule out common experimental pitfalls.
The Comparison Panel: Choosing Your Controls Wisely
To build a robust dataset, 4-iodo-2,1,3-benzothiadiazole should be tested alongside a carefully selected panel of control compounds. This panel will serve to isolate the effects of the core benzothiadiazole scaffold, the halogen substituent, and the potential for covalent modification.
| Compound Name | Structure | Rationale for Inclusion |
| Test Compound: 4-Iodo-2,1,3-benzothiadiazole | The primary compound of interest, hypothesized to have specific biological activity, potentially via covalent modification. | |
| Negative Control: 2,1,3-Benzothiadiazole | Lacks the iodo-substituent, allowing for the assessment of the core scaffold's contribution to the observed biological effects. It serves to control for non-covalent interactions of the benzothiadiazole ring system. | |
| Reactivity Control: 4-Bromo-2,1,3-benzothiadiazole | Allows for the comparison of halogen reactivity. The carbon-bromine bond is generally less reactive than the carbon-iodine bond, providing insight into the role of the halogen's leaving group potential in the biological activity. | |
| Positive Control (Covalent): Ibrutinib | A well-characterized covalent inhibitor of Bruton's tyrosine kinase (BTK). It serves as a benchmark for covalent inhibition assays and helps to validate the experimental setup. |
Experimental Workflows: A Step-by-Step Guide
The following experimental workflows are designed to systematically investigate the activity of 4-iodo-2,1,3-benzothiadiazole and the control compounds.
Workflow 1: Validating Target Engagement
The first step is to confirm that the compound of interest physically interacts with its intended target protein in a cellular context.[4][5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[2]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Expected Outcomes:
| Compound | Expected CETSA Result | Interpretation |
| 4-Iodo-2,1,3-benzothiadiazole | Significant thermal shift to higher temperatures | Direct engagement with the target protein in cells. |
| 2,1,3-Benzothiadiazole | No or minimal thermal shift | The iodo-substituent is crucial for target engagement. |
| 4-Bromo-2,1,3-benzothiadiazole | Potential for a smaller thermal shift compared to the iodo-analog | Demonstrates a structure-activity relationship related to the halogen. |
| Ibrutinib (with its known target) | Significant thermal shift | Positive control for the assay, validating the experimental conditions. |
Workflow 2: Assessing Covalent Modification
To investigate the potential covalent mechanism of action, a combination of biochemical and mass spectrometry-based approaches should be employed.[6][7]
Caption: Mass spectrometry-based workflow for confirming covalent modification.
Detailed Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein (e.g., 10 µM) with a 5-fold molar excess of 4-iodo-2,1,3-benzothiadiazole or control compounds in a suitable buffer (e.g., PBS, pH 7.4) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
Sample Preparation: Quench the reaction by adding an equal volume of 0.1% formic acid. Desalt the protein sample using a C4 ZipTip.
-
Mass Spectrometry Analysis: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass increase corresponding to the molecular weight of the benzothiadiazole moiety (after loss of iodine) would indicate covalent modification.
Expected Outcomes:
| Compound | Expected Mass Shift | Interpretation |
| 4-Iodo-2,1,3-benzothiadiazole | Mass increase of ~135 Da | Covalent adduction to the target protein. |
| 2,1,3-Benzothiadiazole | No mass shift | The iodo-substituent is required for covalent modification. |
| 4-Bromo-2,1,3-benzothiadiazole | Potential for a slower rate of mass shift compared to the iodo-analog | Correlates with the lower reactivity of the C-Br bond. |
| Ibrutinib | Mass increase corresponding to its covalent adduction | Validates the experimental setup for detecting covalent modification. |
Workflow 3: Proteome-Wide Selectivity Profiling
To assess the selectivity of 4-iodo-2,1,3-benzothiadiazole and identify potential off-targets, a chemoproteomics approach such as Activity-Based Protein Profiling (ABPP) can be utilized.[8] This involves synthesizing a probe version of the compound with a clickable tag (e.g., an alkyne or azide) to enable enrichment and identification of target proteins from a complex cellular lysate.
Caption: Activity-Based Protein Profiling (ABPP) workflow.
Expected Outcomes: This experiment will generate a list of proteins that are covalently modified by the 4-iodo-2,1,3-benzothiadiazole probe. The relative abundance of these proteins will provide a quantitative measure of the compound's selectivity. Comparing the targets of the iodo- and bromo-analogs can further reveal the influence of halogen reactivity on the selectivity profile.
Conclusion
The systematic application of the control experiments outlined in this guide will enable researchers to build a robust and compelling case for the mechanism of action of 4-iodo-2,1,3-benzothiadiazole. By employing a well-designed comparison panel and state-of-the-art techniques for assessing target engagement and covalent modification, you can ensure the scientific rigor of your findings and accelerate the translation of your research into tangible outcomes for drug development and chemical biology.
References
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Mons, E., Roet, S., Kim, R. Q., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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Kalgutkar, A. S., & Dalvie, D. K. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 4(13), 1655–1673. [Link]
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Cravatt, B. F., & Sieber, S. A. (2010). Determining target engagement in living systems. Nature Chemical Biology, 6(9), 620–623. [Link]
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
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Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for proteomic assessment of enzyme function. Nature Chemical Biology, 6(1), 32–35. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-Iodo-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is a cornerstone of responsible laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of 4-iodo-2,1,3-benzothiadiazole, moving beyond mere compliance to foster a culture of safety and environmental stewardship.
As a Senior Application Scientist, I understand that the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final step, disposal, is as critical as any synthetic procedure, demanding a thorough understanding of the compound's reactivity, potential hazards, and the regulatory landscape. This guide is structured to provide not just a set of instructions, but a logical, scientifically-grounded thought process to ensure the safe and compliant disposal of 4-iodo-2,1,3-benzothiadiazole.
Hazard Assessment and Characterization: Know Your Waste
Key Hazard Considerations:
-
Acute Toxicity: 4-Iodo-2,1,3-benzothiadiazole is classified as harmful if swallowed.
-
Serious Eye Damage: The compound is known to cause serious eye damage.
-
Halogenated Organic Compound: As a halogenated aromatic heterocyclic compound, it requires special disposal considerations to prevent the formation of toxic byproducts, such as dioxins and furans, during improper thermal disposal.
-
Sulfur and Nitrogen Content: The presence of sulfur and nitrogen atoms means that thermal decomposition can lead to the release of toxic oxides of sulfur (SOx) and nitrogen (NOx)[1].
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Supplier Safety Information |
| Serious Eye Damage | H318: Causes serious eye damage | Supplier Safety Information |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of 4-iodo-2,1,3-benzothiadiazole, from the point of generation to final removal by a licensed waste management contractor.
Caption: Disposal workflow for 4-iodo-2,1,3-benzothiadiazole.
Experimental Protocol: Decontamination of Labware
For labware (e.g., glassware, stir bars) contaminated with 4-iodo-2,1,3-benzothiadiazole, a two-step rinsing procedure is recommended before routine washing.
-
Initial Rinse (Organic Solvent): Rinse the contaminated labware with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). This rinseate must be collected and disposed of as halogenated organic liquid waste.
-
Secondary Rinse (Detergent Solution): After the initial organic solvent rinse, wash the labware with a laboratory-grade detergent and water. This second rinse can typically be disposed of down the drain, assuming the initial rinse has effectively removed the bulk of the hazardous material. Always adhere to your institution's specific guidelines for aqueous waste disposal.
The "Why": Scientific Rationale Behind the Procedures
A deep understanding of the chemical principles underpinning these disposal procedures is crucial for fostering a robust safety culture.
Why Segregate Halogenated Waste?
Halogenated organic compounds, like 4-iodo-2,1,3-benzothiadiazole, require specific disposal routes, primarily high-temperature incineration[2]. When incinerated, these compounds can produce acidic gases such as hydrogen iodide (HI). Licensed hazardous waste incinerators are equipped with "scrubbers" that neutralize these acidic gases before they are released into the atmosphere. Mixing halogenated waste with non-halogenated waste streams can lead to several problems:
-
Corrosion: Acidic gases can corrode the incinerator equipment if it is not designed to handle them.
-
Pollution: Release of acidic gases contributes to acid rain and other environmental damage.
-
Increased Cost: The cost of incinerating halogenated waste is often higher than for non-halogenated waste.
Thermal Decomposition and Potential Byproducts
The thermal decomposition of 4-iodo-2,1,3-benzothiadiazole is a complex process. In addition to carbon dioxide, water, and nitrogen gas, the following hazardous byproducts can be anticipated:
-
Oxides of Sulfur (SOx) and Nitrogen (NOx): These are common combustion byproducts of sulfur and nitrogen-containing organic compounds and are major air pollutants[1].
-
Hydrogen Iodide (HI): A corrosive and toxic gas.
-
Polyhalogenated Aromatic Compounds: While less likely with iodine compared to chlorine, there is a potential for the formation of toxic polyiodinated dibenzo-p-dioxins and dibenzofurans under incomplete combustion conditions. This underscores the necessity of using a high-temperature incinerator with afterburners to ensure complete destruction.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of 4-iodo-2,1,3-benzothiadiazole falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): The EPA regulates hazardous waste from "cradle to grave."[3] 4-Iodo-2,1,3-benzothiadiazole would likely be classified as a hazardous waste due to its toxic characteristics. It is the responsibility of the waste generator (the laboratory) to make this determination. While not explicitly listed with a specific EPA waste code, it would fall under the general category of a toxic organic waste. As a halogenated organic compound, it may be subject to land disposal restrictions, making incineration the preferred disposal method.
-
OSHA (Hazard Communication Standard - HCS): OSHA's regulations are focused on worker safety[4]. This includes requirements for proper labeling of hazardous waste containers, training for personnel who handle hazardous waste, and the availability of safety data sheets (or equivalent hazard information)[5].
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. For larger spills, a respirator with an organic vapor cartridge may be necessary.
-
Containment and Absorption: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Decontamination: Clean the spill area with a suitable solvent (as used for labware decontamination), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists[1].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention[7].
By adhering to these scientifically-grounded and procedurally detailed guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of 4-iodo-2,1,3-benzothiadiazole, thereby protecting themselves, their colleagues, and the environment.
References
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Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-Iodo-2,1,3-benzothiadiazole: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for managing 4-Iodo-2,1,3-benzothiadiazole (CAS No. 352018-95-2), a pale-yellow to yellow-brown solid. The protocols herein are designed not merely as a list of rules, but as a self-validating system to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the Precautions
4-Iodo-2,1,3-benzothiadiazole is classified with the signal word "Danger". This is driven by its specific hazard statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
The parent compound, 2,1,3-benzothiadiazole, is also known to cause skin and respiratory irritation.[1][2] The presence of an iodine atom and the thiadiazole ring introduces complexities, including potential reactivity and specific toxicological profiles that necessitate a cautious approach. Thermal decomposition can liberate hazardous gases, including nitrogen and sulfur oxides, carbon monoxide, and carbon dioxide.[1] Our safety protocols are therefore built upon a clear principle: prevent all routes of exposure—ingestion, inhalation, and contact with skin and, most critically, eyes.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations provide a baseline for handling 4-Iodo-2,1,3-benzothiadiazole in a typical laboratory setting.
Eye and Face Protection: A Non-Negotiable Priority
Given the H318 classification ("Causes serious eye damage"), robust eye protection is paramount. Standard safety glasses are insufficient as they do not protect against splashes or fine particulates seeping through gaps.[3]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times when handling the solid or its solutions.[3]
-
Recommended for Large Quantities (>1g) or Splash-Prone Operations: A full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face from splashes or unexpected reactions.[3]
Hand Protection: Selecting the Right Barrier
The goal of glove selection is to prevent skin contact. Nitrile gloves are a common starting point in many labs, but for halogenated aromatic compounds, a more discerning choice is warranted.[4]
| Glove Material | Protection Level | Rationale & Use Case |
| Nitrile | Splash Protection Only | Suitable for brief handling of small quantities where direct, prolonged contact is not anticipated. Prone to degradation with some organic solvents. Must be changed immediately upon contamination.[4] |
| Viton® or Silver Shield® | Extended Contact | Offers exceptional resistance to aromatic and chlorinated solvents, making them the preferred choice for dissolving the compound, performing reactions, or handling waste solutions.[3] |
Key Principle: Never assume a single pair of gloves is sufficient. For tasks involving significant solvent use or extended handling, consider double-gloving with two pairs of nitrile gloves or a nitrile base with a more resistant glove on top. This provides an additional layer of security and allows for the safe removal of a contaminated outer glove without exposing the skin.
Body and Respiratory Protection
As 4-Iodo-2,1,3-benzothiadiazole is a solid powder, the generation of airborne dust during handling is a primary concern.
-
Body Protection: A flame-resistant laboratory coat is mandatory. For operations with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[4]
-
Respiratory Protection: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood. If a fume hood is not available or if procedures have a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5]
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to minimize exposure at every step.
Objective: To safely weigh and transfer 4-Iodo-2,1,3-benzothiadiazole powder.
Pre-Operation Checklist:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[1]
-
Don all required PPE: chemical splash goggles, appropriate gloves (e.g., nitrile for quick tasks, Viton® for extended handling), and a lab coat.
-
Prepare all necessary equipment (spatulas, weigh paper/boat, reaction vessel, solvent) and place it inside the fume hood to minimize traffic in and out of the sash.
Workflow Diagram: PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE.
Procedure:
-
Preparation: Inside the fume hood, place a weigh boat on an analytical balance. Tare the balance.
-
Transfer: Carefully open the container of 4-Iodo-2,1,3-benzothiadiazole. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust. Keep the container opening away from your breathing zone.
-
Weighing: Close the source container immediately. Record the mass.
-
Addition to Vessel: Carefully add the weighed solid to the reaction vessel. If necessary, use a small amount of a compatible solvent to rinse any residual solid from the weigh boat into the vessel.
-
Immediate Cleanup: Using a disposable wipe lightly dampened with a suitable solvent (e.g., ethanol or acetone), decontaminate the spatula and the balance surface. Dispose of the wipe and weigh boat as solid hazardous waste.[6]
-
Post-Handling: Close the fume hood sash. Remove gloves using the proper technique and dispose of them in the designated solid waste stream. Wash hands thoroughly with soap and water.[7]
Disposal Plan: Ensuring Environmental and Personal Safety
All materials contaminated with 4-Iodo-2,1,3-benzothiadiazole must be treated as hazardous waste.[6] Never dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[6]
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any residual solid.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates.
-
Sharps Waste: Contaminated needles or glassware.
Workflow Diagram: Chemical Waste Disposal
Caption: Step-by-step chemical waste disposal protocol.
Empty Container Disposal:
-
Triple Rinse: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
Collect Rinsate: Crucially, collect all three portions of the rinsate and place them in the designated liquid hazardous waste container.[6]
-
Deface Label: After rinsing, deface or completely remove the original manufacturer's label.
-
Final Disposal: The rinsed, defaced container can typically be disposed of in the regular laboratory glass waste (or plastic waste, as appropriate), but you must first confirm this procedure with your institution's Environmental Health and Safety (EHS) department.
By adhering to these scientifically grounded protocols, you build a resilient safety culture that protects you, your colleagues, and your research.
References
-
Princeton University Environmental Health & Safety. (n.d.). SECTION 6C: Controlling Chemical Exposure. Retrieved from Princeton EHS. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School. [Link]
-
A&C Chemicals. (2024). Safety Data Sheet - Benzothiazole. Retrieved from A&C Chemicals. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta. [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from ChemTalk. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
